molecular formula C6H3BrClNO2 B3038740 4-Bromo-2-chloro-1-nitrobenzene CAS No. 89465-97-4

4-Bromo-2-chloro-1-nitrobenzene

Cat. No.: B3038740
CAS No.: 89465-97-4
M. Wt: 236.45 g/mol
InChI Key: QWRNVDWDFCINEY-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRNVDWDFCINEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Data Sheet: 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical overview of the molecular weight of the chemical compound 4-Bromo-2-chloro-1-nitrobenzene. It includes the verified molecular formula, a breakdown of its constituent atomic masses, and the calculated molecular weight. The information is presented for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification

The compound is an aromatic nitro compound substituted with both bromine and chlorine atoms.

  • Systematic Name: this compound

  • Molecular Formula: C₆H₃BrClNO₂[1]

  • CAS Number: 89465-97-4

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its confirmed molecular formula, C₆H₃BrClNO₂.[1]

Atomic Weight Data

The standard atomic weights of the elements present in the compound are essential for an accurate calculation.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC612.01172.066
HydrogenH31.0083.024
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Calculated Molecular Weight

The summation of the total atomic weights of each element yields the final molecular weight.

Total Molecular Weight = 72.066 + 3.024 + 79.904 + 35.453 + 14.007 + 31.998 = 236.452 g/mol

This calculated value is consistent with published chemical data, which lists the molecular weight as 236.45 g/mol .[1][2][3]

Logical Relationship of Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of the compound from its constituent parts.

G A This compound B Molecular Formula C₆H₃BrClNO₂ A->B D Summation of Atomic Weights (6C) + (3H) + (1Br) + (1Cl) + (1N) + (2O) B->D C Atomic Weights (g/mol) C: 12.011 H: 1.008 Br: 79.904 Cl: 35.453 N: 14.007 O: 15.999 C->D E Molecular Weight 236.45 g/mol D->E

Caption: Workflow for Molecular Weight Determination.

Experimental Protocols

Determining the molecular weight of a known chemical compound like this compound is a computational task based on its formula, which is confirmed through analytical methods such as mass spectrometry and elemental analysis.

Mass Spectrometry
  • Objective: To determine the mass-to-charge ratio (m/z) of the molecule, which provides its monoisotopic mass.

  • Methodology:

    • A sample of this compound is vaporized and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The resulting ions are accelerated by an electric field and separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

    • A detector measures the abundance of ions at each m/z value. The peak corresponding to the molecular ion (M+) provides the molecular mass. For this compound, the exact mass is approximately 234.90357 Da.[1][3][4]

Conclusion

The molecular weight of this compound is definitively established as 236.45 g/mol based on its chemical formula C₆H₃BrClNO₂ and the standard atomic weights of its constituent elements. This value is a fundamental property used in quantitative analysis, reaction stoichiometry, and material characterization for this compound.

References

physical and chemical properties of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Bromo-2-chloro-1-nitrobenzene. It includes detailed experimental protocols for its synthesis and purification, its applications in pharmaceutical synthesis, and essential safety information.

Compound Identification and Properties

This compound is an important organic synthesis intermediate.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with bromo, chloro, and nitro groups, provides specific reactivity that is crucial for complex organic syntheses.[2]

Table 1: Physical and Chemical Properties of this compound and Related Isomers

PropertyThis compound1-Bromo-4-chloro-2-nitrobenzene5-Bromo-2-chloronitrobenzene
CAS Number 89465-97-4[3][4]41513-04-6[5]16588-24-2[6][7][8][9]
Molecular Formula C₆H₃BrClNO₂[3][8]C₆H₃BrClNO₂[5]C₆H₃BrClNO₂[7]
Molecular Weight 236.45 g/mol [3][8]236.45 g/mol [5]236.45 g/mol [7]
Appearance White to light yellow crystal or crystalline powder[1]---White to Light yellow powder to crystal[6][8]
Melting Point ~59-62 °C[1]67-70 °C (lit.)[5]70.0 to 74.0 °C[6]
Boiling Point ~290 °C[1]------
Density ---2.048 g/mL at 25 °C (lit.)[5]2.035 g/cm³ (at 16 °C)[7]
Solubility Slightly soluble in water; soluble in ethanol, ether, and other non-polar solvents.[1]------
IUPAC Name This compound[3]1-bromo-4-chloro-2-nitrobenzene4-bromo-1-chloro-2-nitrobenzene
Synonyms 4-Bromo-2-chloronitrobenzene[3]2-Bromo-5-chloronitrobenzene[10]5-Bromo-2-chloronitrobenzene[6][8]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for this isomer are not widely published, analytical data including NMR, HPLC, LC-MS, and UPLC are available from suppliers.[4] For the related isomer, 1-Bromo-4-chloro-2-nitrobenzene, NMR, FTIR, and Raman spectra are publicly available.[10]

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the nitro group. This feature makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction not typically seen in unsubstituted chlorobenzene (B131634).[11]

In SNAr reactions, a strong nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen). The presence of the nitro group, particularly at the ortho or para position to the halogen, stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thus facilitating the substitution.[12][13] In the case of 2-Bromo-1-chloro-4-nitrobenzene reacting with a nucleophile like sodium ethoxide, the resonance structures favor the formation of a carbocation at the chlorine-attached carbon, making the chloride the more probable leaving group.[12][13]

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Applications in Drug Development

This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] A notable application is its role as a key intermediate in the production of Vismodegib.[2] Vismodegib is a hedgehog pathway inhibitor used in targeted cancer therapies.[2] The purity and consistency of this compound are critical for the successful synthesis and efficacy of the final drug product.[2]

Experimental Protocols

A. Synthesis of 2-Bromo-1-chloro-4-nitrobenzene from Benzene

This synthesis involves a three-step electrophilic aromatic substitution sequence. The order of reactions is crucial to ensure the correct regiochemistry of the final product.[14]

  • Chlorination of Benzene: Benzene is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to produce chlorobenzene.[14]

  • Nitration of Chlorobenzene: The resulting chlorobenzene is nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The chloro group is an ortho-, para-director, leading to a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, with the 4-isomer being the major product.[11][14] The isomers are then separated.

  • Bromination of 1-chloro-4-nitrobenzene (B41953): The separated 1-chloro-4-nitrobenzene is brominated using bromine (Br₂) and a Lewis acid catalyst. The chloro group directs ortho to itself, and the nitro group directs meta. This directs the incoming bromine electrophile to the desired position, yielding 2-bromo-1-chloro-4-nitrobenzene.[14]

Synthesis_Workflow Benzene Benzene Chlorobenzene Chlorobenzene Benzene->Chlorobenzene + Cl₂, FeCl₃ (Chlorination) p_Nitrochlorobenzene 1-Chloro-4-nitrobenzene Chlorobenzene->p_Nitrochlorobenzene + HNO₃, H₂SO₄ (Nitration) FinalProduct 2-Bromo-1-chloro-4-nitrobenzene p_Nitrochlorobenzene->FinalProduct + Br₂, FeBr₃ (Bromination)

Caption: Synthesis workflow from Benzene.

B. Purification Protocols

The crude product from the synthesis typically requires purification to remove unreacted starting materials and isomeric byproducts.[15]

  • Recrystallization:

    • Solvent Selection: Test various solvents (e.g., ethanol, methanol, isopropanol) or solvent mixtures to find one that dissolves the compound well at high temperatures but poorly at low temperatures.[15]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. Allow the solution to cool slowly to form crystals. The impurities will remain in the mother liquor. Filter the pure crystals and wash with a small amount of cold solvent.[15]

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is commonly used.[15]

    • Mobile Phase (Eluent): Determine an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) using Thin Layer Chromatography (TLC) to achieve good separation.[15]

    • Procedure: Pack a column with a slurry of silica gel in the eluent. Dissolve the crude product in a minimal amount of eluent and load it onto the column. Pass the eluent through the column, collecting fractions. Analyze the fractions by TLC to identify and combine those containing the pure product.[15]

C. Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and related compounds.

  • Method: A reverse-phase (RP) HPLC method can be employed.[16]

  • Column: A C18 or similar non-polar stationary phase column (e.g., Newcrom R1) can be used.[16]

  • Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape.[16]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 313 nm) is appropriate.[7]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin, eye, and respiratory system irritation.[1][17][18]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses with side-shields).[1][5][19] Use a respirator if dust is formed or if ventilation is inadequate.[19]

  • Handling: Use only in a well-ventilated area or a laboratory fume hood.[17][19] Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[17][19]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[17][20] Keep away from heat sources and incompatible materials like oxidizing agents.[20]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][17] If on skin, wash with plenty of soap and water.[17] If inhaled, move the person to fresh air.[17] If swallowed, rinse mouth and seek medical attention.[17]

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-2-chloro-1-nitrobenzene. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of its solubility, which is crucial for applications in chemical synthesis, materials science, and biological research.

Physicochemical Properties

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂.[1] Its molecular structure, featuring a benzene (B151609) ring substituted with a nitro group, a bromine atom, and a chlorine atom, dictates its physical and chemical properties, including its solubility. The presence of polar functional groups suggests some interaction with polar solvents, while the nonpolar benzene ring indicates solubility in organic solvents.

General solubility information indicates that this compound is practically insoluble in water.[2] This is attributed to the hydrophobic nature of the benzene ring, which dominates over the polar contributions of the nitro and halogen substituents. Conversely, it is soluble in common organic solvents such as ethanol, ether, and methanol.[2]

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. To facilitate future research and provide a clear overview of the current data gap, the following table is presented. Researchers are encouraged to use the experimental protocols outlined in the subsequent section to populate this table.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Reference
Water25Data not availableData not available
Ethanol25Data not availableData not available
Methanol25Data not availableData not available
Diethyl Ether25Data not availableData not available
Dichloromethane25Data not availableData not available
Chloroform25Data not availableData not available
Acetone25Data not availableData not available
N,N-Dimethylformamide (DMF)25Data not availableData not available
Dimethyl Sulfoxide (DMSO)25Data not availableData not available

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of a poorly water-soluble solid organic compound like this compound, based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, ethanol, methanol, etc.)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is stable.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Concentration Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_sampling Sample Collection and Preparation cluster_analysis Concentration Analysis cluster_calculation Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Securely cap vial prep2->prep3 equil Agitate in thermostatically controlled shaker (24-72h) prep3->equil sample1 Allow excess solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Analyze by HPLC-UV or UV-Vis analysis1->analysis2 calc Calculate solubility from concentration and dilution factor analysis2->calc

Experimental workflow for solubility determination.

Biological Activity and Signaling Pathways

This compound is primarily utilized as an intermediate in organic synthesis. While nitroaromatic compounds, as a class, can exhibit biological activity, there is no specific information in the public domain detailing the interaction of this compound with any known signaling pathways. The biological effects of some nitro compounds are related to their reduction to reactive nitroso and superoxide (B77818) species, which can lead to cellular damage.[3] However, a specific signaling cascade initiated by this molecule has not been described. Therefore, a diagram of a signaling pathway is not applicable for this compound based on current scientific knowledge.

References

Technical Guide: Physicochemical Properties of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 4-Bromo-2-chloro-1-nitrobenzene, a key chemical intermediate. It includes comparative data with its isomers, a detailed experimental protocol for melting point determination, and a logical diagram illustrating the relationships between these compounds.

Introduction

This compound (CAS No. 89465-97-4) is a substituted nitrobenzene (B124822) derivative.[1][2][3][4] Like its isomers, it serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and dyes.[1][5] The precise characterization of its physical properties, such as the melting point, is crucial for its identification, purity assessment, and application in synthetic chemistry.

Physicochemical Data

The melting point of this compound has been reported to be 42.4 °C.[2][3] It is important to distinguish this compound from its isomers, as their physical properties, including melting points, can vary significantly. The differentiation between these isomers is critical in synthetic applications where specific substitution patterns are required for desired reactivity and biological activity.

Data Presentation: Melting Points of Bromo-chloro-nitrobenzene Isomers
Compound NameCAS NumberMelting Point (°C)
This compound89465-97-442.4[2][3]
1-Bromo-2-chloro-4-nitrobenzene29682-39-159 - 62
1-Bromo-4-chloro-2-nitrobenzene41513-04-667 - 70
4-Bromo-1-chloro-2-nitrobenzene16588-24-270.0 - 74.0

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between this compound and its isomers, highlighting their distinct physical properties.

G Isomers of Bromo-chloro-nitrobenzene cluster_isomers Positional Isomers cluster_parent Core Structure A This compound CAS: 89465-97-4 MP: 42.4 °C B 1-Bromo-2-chloro-4-nitrobenzene CAS: 29682-39-1 MP: 59-62 °C C 1-Bromo-4-chloro-2-nitrobenzene CAS: 41513-04-6 MP: 67-70 °C D 4-Bromo-1-chloro-2-nitrobenzene CAS: 16588-24-2 MP: 70.0-74.0 °C Parent Bromo-chloro-nitrobenzene C6H3BrClNO2 Parent->A 4-Br, 2-Cl, 1-NO2 Parent->B 1-Br, 2-Cl, 4-NO2 Parent->C 1-Br, 4-Cl, 2-NO2 Parent->D 4-Br, 1-Cl, 2-NO2

Isomeric Relationship and Melting Points

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[6][7][8] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples melt over a wider range and at a lower temperature.[9] The following is a standard protocol for determining the melting point using a capillary tube method.

Materials and Equipment:
  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[9]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer (calibrated)

  • Sample of the organic compound (finely powdered)

  • Mortar and pestle (optional, for powdering the sample)

  • Heating bath fluid (e.g., mineral oil, for Thiele tube method)

Procedure:
  • Sample Preparation:

    • If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface. The packed sample should be approximately 1-2 mm in height.[6][10]

  • Apparatus Setup:

    • For a Digital Melting Point Apparatus (e.g., Mel-Temp):

      • Insert the capillary tube containing the sample into the sample holder of the apparatus.

      • Ensure the thermometer is correctly placed in its designated well.[9]

    • For a Thiele Tube:

      • Attach the capillary tube to the thermometer using a rubber band or thread, aligning the sample with the thermometer bulb.[6]

      • Immerse the thermometer and attached capillary tube in the heating oil within the Thiele tube, ensuring the oil level is appropriate.

  • Melting Point Determination:

    • Begin heating the apparatus. For an unknown sample, it is advisable to first perform a rapid determination by heating quickly to find an approximate melting range.[8][9]

    • For an accurate measurement, start with a fresh sample and heat the apparatus rapidly to about 15-20°C below the approximate melting point.

    • Then, decrease the heating rate to approximately 1-2°C per minute.[9]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts (the end of the melting range).[6]

  • Data Recording and Purity Assessment:

    • The recorded temperature range is the melting point of the sample.

    • A narrow melting point range (typically ≤ 2°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Safety Precautions:
  • Always wear appropriate personal protective equipment (PPE), including safety goggles.

  • The melting point apparatus can reach high temperatures; handle with care to avoid burns.[7]

  • Handle all chemical compounds with caution, being mindful of their potential hazards.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point and related physicochemical properties of 4-Bromo-2-chloro-1-nitrobenzene (CAS No. 89465-97-4). Due to the limited availability of experimentally determined data for this specific isomer, this document presents predicted values, comparative data from related isomers, and detailed experimental protocols for empirical determination.

Physicochemical Data Summary

The following table summarizes the available quantitative data for this compound and a structurally similar isomer. This allows for a comparative understanding of its physical properties.

PropertyThis compound1-Bromo-2-chloro-4-nitrobenzene (Isomer)
CAS Number 89465-97-4[1][2][3]29682-39-1[4]
Molecular Formula C₆H₃BrClNO₂[1][2]C₆H₃BrClNO₂[4]
Molecular Weight 236.45 g/mol [1][2]236.45 g/mol
Boiling Point 286.1 ± 20.0 °C (Predicted) [1][2]282.2 °C at 760 mmHg (Experimental)[4]
Melting Point 42.4 °C[1][2]59-62 °C[4]
Density 1.827 g/cm³ (Predicted)[2]1.827 g/cm³[4]

Experimental Protocol: Boiling Point Determination by Simple Distillation

For a compound like this compound, which has a high boiling point, the simple distillation method is a suitable technique for experimental determination. This method establishes the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer (with appropriate temperature range)

  • Heating mantle or oil bath

  • Boiling chips

  • Clamps and stands

Procedure:

  • Preparation: Place a sample of at least 5 mL of this compound into the distilling flask. Add a few boiling chips to ensure smooth boiling.

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

  • Heating: Gradually heat the distilling flask using a heating mantle or oil bath.

  • Observation: As the liquid heats, vapor will rise and begin to condense in the condenser. The temperature will rise and then stabilize.

  • Data Recording: Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point of the substance. It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Logical Relationships of Physicochemical Properties

The physicochemical properties of a compound are interconnected. The following diagram illustrates the logical flow from molecular structure to the observable boiling point.

G A Molecular Structure (this compound) B Molecular Weight A->B C Intermolecular Forces (Dipole-Dipole, London Dispersion) A->C B->C influences D Vapor Pressure C->D determines E Boiling Point D->E equals Atmospheric Pressure at

Caption: Relationship between molecular structure and boiling point.

Experimental Workflow for Boiling Point Determination

The following diagram outlines the key steps in the experimental determination of a compound's boiling point using the simple distillation method.

G cluster_prep Preparation cluster_dist Distillation cluster_rec Data Recording prep1 Sample Preparation (Add liquid and boiling chips to flask) dist1 Heating prep1->dist1 dist2 Vaporization dist1->dist2 dist3 Condensation dist2->dist3 rec1 Record Stable Temperature (Boiling Point) dist3->rec1 rec2 Record Atmospheric Pressure rec1->rec2

Caption: Workflow for simple distillation boiling point determination.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 4-Bromo-2-chloro-1-nitrobenzene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visualization of the proton coupling relationships.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) are estimated based on the additive effects of the substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for nearby protons. The bromine and chlorine atoms also have electron-withdrawing inductive effects and weaker electron-donating resonance effects, influencing the chemical shifts of the aromatic protons.

SignalAssigned ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3H adjacent to Nitro and Chloro~ 8.0 - 8.2Doublet (d)J_ortho ≈ 8.5 - 9.0
H-5H adjacent to Bromo~ 7.8 - 8.0Doublet of Doublets (dd)J_ortho ≈ 8.5 - 9.0, J_meta ≈ 2.0 - 2.5
H-6H adjacent to Nitro~ 7.6 - 7.8Doublet (d)J_meta ≈ 2.0 - 2.5

Experimental Protocol

The following is a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for an aromatic compound like this compound.

1. Sample Preparation:

  • Sample Quantity: Accurately weigh approximately 5-20 mg of this compound.

  • Solvent: Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Final Volume: The final solution height in the NMR tube should be approximately 4-5 cm.

2. NMR Spectrometer Parameters:

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:

  • Spectrometer Frequency: 400 or 500 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of the protons, leading to more accurate integration.

  • Spectral Width (SW): A typical spectral width for aromatic compounds is from 0 to 12 ppm.

  • Temperature: The experiment is usually conducted at room temperature (298 K).

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

  • Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • Integration: The relative areas under the peaks are integrated to determine the ratio of the different types of protons in the molecule.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions between the protons in this compound.

G H3 H-3 H5 H-5 H3->H5 J_ortho H6 H-6 H5->H6 J_meta

Caption: Spin-spin coupling pathways in this compound.

In-Depth Technical Guide: 13C NMR Analysis of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-1-nitrobenzene. It includes predicted chemical shift data, a detailed experimental protocol for acquiring such a spectrum, and a visualization of the electronic effects influencing the chemical shifts.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using a computational prediction tool and are reported in parts per million (ppm) relative to a standard reference. Due to the asymmetrical substitution pattern of the benzene (B151609) ring, six distinct signals are expected in the 13C NMR spectrum.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-NO2)149.2
C2 (-Cl)134.5
C3 (-H)132.8
C4 (-Br)124.9
C5 (-H)129.1
C6 (-H)124.0

Note: These are predicted values and may differ slightly from experimental results.

Interpretation of Chemical Shifts

The predicted chemical shifts are influenced by the electronic properties of the three substituents on the benzene ring: the nitro group (-NO2), the chloro group (-Cl), and the bromo group (-Br). The nitro group is a strong electron-withdrawing group, which deshields the carbon atom it is attached to (C1), resulting in a downfield shift to approximately 149.2 ppm. The halogens, chlorine and bromine, also have an influence on the chemical shifts of the carbons to which they are attached (C2 and C4, respectively) and the other carbons in the ring through inductive and resonance effects.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a standard methodology for the acquisition of a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If using a non-deuterated solvent, a sealed capillary containing a deuterated solvent for locking may be inserted into the NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Solvent: Set to the deuterated solvent used for the sample.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Acquisition Parameters:

      • Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm).

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of quaternary carbons.

      • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of 13C, a larger number of scans is typically required compared to 1H NMR.

    • Proton Decoupling: Use a broadband proton decoupling sequence (e.g., waltz16 or garp).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Perform baseline correction to ensure a flat baseline.

  • Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integrations are not always reliable due to the Nuclear Overhauser Effect).

Substituent Effects on Aromatic Carbons

The following diagram illustrates the logical relationship of the electron-withdrawing and electron-donating/-withdrawing effects of the substituents on the carbon atoms of the benzene ring, which in turn influences their 13C NMR chemical shifts.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_carbons Aromatic Carbons NO2 NO2 EWG Electron Withdrawing (Inductive & Resonance) NO2->EWG -I, -M Cl Cl EWG_Inductive Electron Withdrawing (Inductive) Cl->EWG_Inductive -I Halogen_Effect Halogen Effects (Inductive & Resonance) Cl->Halogen_Effect +M Br Br Br->EWG_Inductive -I Br->Halogen_Effect +M C1 C1 EWG->C1 Strong Deshielding C5 C5 EWG->C5 Weak Deshielding C6 C6 EWG->C6 Deshielding (ortho to NO2) C2 C2 EWG_Inductive->C2 Deshielding C3 C3 EWG_Inductive->C3 Weak Deshielding C4 C4 EWG_Inductive->C4 Weak Deshielding Halogen_Effect->C2 Shielding (ortho) Halogen_Effect->C3 Weak Shielding (meta) Halogen_Effect->C4 Shielding (para to Cl) Halogen_Effect->C5 Weak Shielding (meta) Halogen_Effect->C6 Weak Shielding (meta to Br)

Caption: Influence of substituents on the 13C chemical shifts.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-bromo-2-chloro-1-nitrobenzene. It details the characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical workflow for analysis, serving as an essential resource for the identification and characterization of this compound.

Core Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that measures the interaction of infrared radiation with matter. Molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. These absorptions are dependent on the types of chemical bonds and the overall molecular structure. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the nitro group (NO₂), the carbon-chlorine bond (C-Cl), the carbon-bromine bond (C-Br), and the substituted benzene (B151609) ring.

Spectral Data for this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The following table summarizes the expected and observed characteristic absorption frequencies.

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000Weak-MediumDiagnostic for hydrogen atoms attached to the aromatic ring.[1][2]
Overtone/Combination Bands2000 - 1665WeakPattern can be indicative of the ring substitution pattern.[2]
Aromatic C=C Stretch1625 - 1440MediumMultiple bands arising from the stretching of carbon-carbon bonds within the benzene ring.[1][2]
Asymmetric NO₂ Stretch1570 - 1490StrongA prominent and characteristic absorption for nitro compounds.[1][3][4][5]
Symmetric NO₂ Stretch1390 - 1300StrongThe second strong, characteristic band for the nitro group.[1][3][4][5]
C-Cl Stretch850 - 550Medium-StrongThe position can be influenced by the substitution pattern on the aromatic ring.[6][7]
C-Br Stretch690 - 515Medium-StrongTypically observed at lower wavenumbers than the C-Cl stretch.[6][7]
C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands is highly diagnostic of the substitution on the benzene ring.[1][2]
C-N Stretch890 - 835MediumStretching of the bond connecting the nitro group to the benzene ring.[1][3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid samples. The following is a detailed methodology for acquiring the FT-IR spectrum of this compound using an ATR accessory.

Instrumentation:

  • A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Diamond or Germanium ATR accessory (e.g., DuraSamplIR II).[8]

Sample Preparation:

  • Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

  • Obtain a small, representative sample of solid this compound. Only a few milligrams of the sample are required.

  • Place the solid sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Lower the ATR press arm to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal.

  • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any instrument and environmental interferences.

  • Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the mid-IR range, approximately 4000 to 400 cm⁻¹.

Data Processing:

  • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

  • Label the significant peaks for analysis and interpretation.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of the IR spectrum of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation & Setup cluster_acq Spectral Acquisition cluster_interp Spectral Interpretation Clean_ATR Clean ATR Crystal Load_Sample Place Sample on Crystal Clean_ATR->Load_Sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Background_Scan Collect Background Spectrum Apply_Pressure->Background_Scan Ready for Scanning Sample_Scan Collect Sample Spectrum Background_Scan->Sample_Scan Process_Data Process Data (e.g., Baseline Correction) Sample_Scan->Process_Data Identify_Aromatic Identify Aromatic Peaks (C-H, C=C stretches) Process_Data->Identify_Aromatic Processed Spectrum Identify_Nitro Identify Nitro Group Peaks (Asymmetric & Symmetric NO₂ stretches) Identify_Aromatic->Identify_Nitro Identify_Halogens Identify Halogen Peaks (C-Cl, C-Br stretches) Identify_Nitro->Identify_Halogens Identify_Fingerprint Analyze Fingerprint Region (Substitution Pattern) Identify_Halogens->Identify_Fingerprint Correlate Correlate with Known Spectra/Databases Identify_Fingerprint->Correlate Final_ID Final Compound Identification Correlate->Final_ID

Caption: Workflow for IR spectral analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of IR spectroscopy, we can visualize the logical relationship between the structural features of this compound and their corresponding IR absorptions.

Functional_Group_IR_Correlation Molecule This compound Benzene Ring Nitro Group (NO₂) Chlorine Substituent Bromine Substituent Aromatic_Vibrations Aromatic Vibrations C-H Stretch (3100-3000 cm⁻¹) C=C Stretch (1625-1440 cm⁻¹) C-H OOP Bend (900-675 cm⁻¹) Molecule:f0->Aromatic_Vibrations Nitro_Vibrations Nitro Group Vibrations Asymmetric Stretch (1570-1490 cm⁻¹) Symmetric Stretch (1390-1300 cm⁻¹) Molecule:f1->Nitro_Vibrations Halogen_Vibrations Halogen Vibrations C-Cl Stretch (850-550 cm⁻¹) C-Br Stretch (690-515 cm⁻¹) Molecule:f2->Halogen_Vibrations Molecule:f3->Halogen_Vibrations

Caption: Correlation of functional groups to their IR absorptions.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 4-bromo-2-chloro-1-nitrobenzene. Due to the presence of a nitro functional group and two distinct halogen atoms (bromine and chlorine) on an aromatic ring, this compound is expected to exhibit a complex and informative fragmentation pattern under EI-MS conditions. This document outlines the probable fragmentation cascade, summarizes the predicted quantitative data in a structured table, presents a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and includes a visual representation of the fragmentation logic using a Graphviz diagram.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Upon electron ionization, this compound will form a molecular ion (M+•). The aromatic ring's stability suggests that the molecular ion peak will be observable. A key characteristic of the mass spectrum will be the isotopic pattern of the molecular ion and any fragments containing bromine and chlorine. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. This will result in a distinctive cluster of peaks for ions containing both halogens.

The fragmentation of the molecular ion is anticipated to proceed through several primary pathways, largely dictated by the lability of the substituents on the benzene (B151609) ring:

  • Loss of the Nitro Group: A common and significant fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro group (•NO2), which has a mass of 46 Da. Another characteristic fragmentation is the loss of a nitric oxide radical (•NO), with a mass of 30 Da, followed by the expulsion of a neutral carbon monoxide (CO) molecule (28 Da).

  • Loss of Halogens: The carbon-halogen bonds are also susceptible to cleavage. This can result in the loss of a bromine radical (•Br; 79 or 81 Da) or a chlorine radical (•Cl; 35 or 37 Da). The relative bond strengths (C-Br vs. C-Cl) will influence the abundance of the resulting fragment ions.

  • Sequential Fragmentations: The initial fragment ions are expected to undergo further fragmentation, creating a cascade of smaller ions. For instance, the ion formed after the loss of the nitro group could subsequently lose a halogen atom, or vice versa.

Data Presentation: Predicted Quantitative Mass Spectrometry Data

The following table summarizes the major predicted fragment ions for this compound. The m/z values are calculated using the most abundant isotopes (12C, 1H, 14N, 16O, 35Cl, and 79Br). The isotopic peaks (e.g., M+2, M+4) will also be present and their relative intensities can be predicted from the natural isotopic abundances of bromine and chlorine.

Predicted Ion Formula m/z (using 79Br, 35Cl) Predicted Fragmentation Pathway
Molecular Ion [M]+•[C6H379Br35ClNO2]+•235Intact molecule after ionization
[M+2]+•[C6H381Br35ClNO2]+• / [C6H379Br37ClNO2]+•237Isotopic peak of the molecular ion
[M+4]+•[C6H381Br37ClNO2]+•239Isotopic peak of the molecular ion
[M - NO2]+[C6H379Br35Cl]+189Loss of a nitro radical (•NO2)
[M - NO]+•[C6H379Br35ClO]+•205Loss of a nitric oxide radical (•NO)
[M - Br]+[C6H335ClNO2]+156Loss of a bromine radical (•Br)
[M - Cl]+[C6H379BrNO2]+200Loss of a chlorine radical (•Cl)
[M - NO2 - Cl]+[C6H379Br]+154Sequential loss of •NO2 and •Cl
[M - NO2 - Br]+[C6H335Cl]+110Sequential loss of •NO2 and •Br
[C6H3]+[C6H3]+75Loss of all substituents

Experimental Protocols: GC-MS Analysis

A standard and robust method for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the solid compound in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for optimal sensitivity, or with a split ratio of 10:1 to 20:1 for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Column: A non-polar or medium-polarity capillary column is recommended. A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) is a suitable choice.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5-10 minutes to ensure elution of any less volatile components.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300 to encompass the molecular ion and all expected fragments.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions based on their m/z values.

  • Compare the observed isotopic patterns with theoretical patterns for bromine- and chlorine-containing fragments to confirm their elemental composition.

Mandatory Visualization: Predicted Fragmentation Pathway Diagram

The following diagram illustrates the proposed primary fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway M C₆H₃BrClNO₂ (m/z = 235, 237, 239) M_NO2 C₆H₃BrCl (m/z = 189, 191, 193) M->M_NO2 - •NO₂ M_Br C₆H₃ClNO₂ (m/z = 156, 158) M->M_Br - •Br M_Cl C₆H₃BrNO₂ (m/z = 200, 202) M->M_Cl - •Cl M_NO C₆H₃BrClO (m/z = 205, 207, 209) M->M_NO - •NO M_NO2_Cl C₆H₃Br (m/z = 154, 156) M_NO2->M_NO2_Cl - •Cl M_NO2_Br C₆H₃Cl (m/z = 110, 112) M_NO2->M_NO2_Br - •Br C6H3 C₆H₃ (m/z = 75) M_NO2_Cl->C6H3 - •Br M_NO2_Br->C6H3 - •Cl M_NO_CO C₅H₃BrCl (m/z = 177, 179, 181) M_NO->M_NO_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

An In-depth Technical Guide to the Isomers of C6H3BrClNO2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positional isomers of the chemical formula C6H3BrClNO2, which correspond to the various forms of bromochloronitrobenzene. This document details the IUPAC nomenclature, chemical and physical properties, synthesis methodologies, and known applications of these compounds, with a particular focus on their relevance in pharmaceutical research and development.

Isomers of C6H3BrClNO2

There are ten possible positional isomers for a benzene (B151609) ring substituted with one bromine, one chlorine, and one nitro group. The IUPAC names are determined by assigning locants to the substituents to give the lowest possible numbering, with alphabetical order taking precedence when multiple numbering schemes are possible.

The ten positional isomers are:

  • 1-Bromo-2-chloro-3-nitrobenzene (B1291829)

  • 1-Bromo-2-chloro-4-nitrobenzene

  • 1-Bromo-2-chloro-5-nitrobenzene

  • 1-Bromo-3-chloro-2-nitrobenzene

  • 1-Bromo-3-chloro-4-nitrobenzene

  • 1-Bromo-3-chloro-5-nitrobenzene

  • 1-Bromo-4-chloro-2-nitrobenzene

  • 1-Bromo-4-chloro-3-nitrobenzene

  • 2-Bromo-1-chloro-3-nitrobenzene

  • 2-Bromo-1-chloro-4-nitrobenzene

Detailed Isomer Profiles

This section provides detailed information for each of the ten isomers. It is important to note that the extent of available data varies significantly between isomers, with some being well-characterized intermediates and others having limited information in the public domain.

1-Bromo-2-chloro-3-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 3970-37-4[1]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[1]

    • Molecular Weight: 236.45 g/mol [1]

    • Appearance: Pale-yellow to yellow-brown solid[2]

    • Melting Point: 57-60 °C[3]

    • Boiling Point: 290.4 ± 20.0 °C (Predicted)[3]

    • Density: 1.827 ± 0.06 g/cm³ (Predicted)[3]

  • Synthesis:

    • Experimental Protocol: A general procedure for the synthesis of 1-bromo-2-chloro-3-nitrobenzene starts from 2-chloro-3-nitrobenzoic acid.[3][4]

      • Dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in 350 mL of carbon tetrachloride under a nitrogen atmosphere.

      • Add red mercuric oxide (24.3 g, 111.62 mmol) to the solution.

      • Heat the mixture to reflux at 87°C under light.

      • Slowly add bromine (5.75 mL, 111.6 mmol) dropwise.

      • Continue refluxing for 3 hours after the addition is complete.

      • Cool the reaction to room temperature.

      • Quench the reaction with a saturated aqueous solution of sodium bicarbonate, stir for 10 minutes, and filter through a diatomaceous earth pad.

      • Wash the filter cake with dichloromethane.

      • Separate the organic layer from the filtrate, wash with water and then brine, and dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure to yield the product. This procedure has a reported yield of 67%.[4]

  • Applications and Biological Relevance:

    • This compound is utilized as a reagent in pharmaceutical synthesis.[3][4] It is notably used in the synthesis of the benzodiazepinone bromodomain inhibitor CPI-637, which has potential applications in cancer therapy.[4]

1-Bromo-2-chloro-4-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 29682-39-1[5]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[5]

    • Molecular Weight: 236.45 g/mol [5]

    • Appearance: White to light yellow crystalline powder[6]

    • Melting Point: 59.0-63.0 °C[6]

  • Synthesis:

    • Information on specific synthesis protocols is limited in readily available literature. It is generally prepared through electrophilic aromatic substitution reactions on a suitably substituted benzene ring.

  • Applications and Biological Relevance:

    • This isomer is used as an intermediate in organic synthesis.[5]

1-Bromo-2-chloro-5-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 16588-26-4[7]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[7]

    • Molecular Weight: 236.45 g/mol

    • Purity: Available with 95% purity.[7]

  • Synthesis:

    • Detailed synthesis protocols are not widely documented in public sources.

  • Applications and Biological Relevance:

    • This compound is available as a chemical reagent for research and development.

1-Bromo-3-chloro-2-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 59772-48-4

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[8]

    • Molecular Weight: 236.45 g/mol [8]

  • Synthesis:

    • Detailed synthesis protocols are not widely documented in public sources.

  • Applications and Biological Relevance:

    • Information on the applications of this isomer is limited.

1-Bromo-3-chloro-4-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: Not clearly defined in searches.

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2

    • Molecular Weight: 236.45 g/mol

    • Appearance: Yellow solid[9]

    • Melting Point: 74-76 °C[9]

    • Solubility: Insoluble in water; soluble in common organic solvents.[9]

  • Synthesis:

    • Can be synthesized through electrophilic aromatic substitution on a substituted benzene precursor.

  • Applications and Biological Relevance:

    • It serves as a key intermediate in organic synthesis, particularly for pharmaceuticals, pesticides, and dyes.[10]

1-Bromo-3-chloro-5-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 219817-43-3[11][12]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[11][12]

    • Molecular Weight: 236.45 g/mol [11][13]

    • Appearance: Yellow crystalline solid.[14][15]

    • Melting Point: 81.2 °C[3][16]

    • Boiling Point: 268.8 ± 20.0 °C (Predicted)[16][17]

    • Density: 1.8 ± 0.1 g/cm³[16]

  • Synthesis:

    • This compound is typically prepared by the nitration of 3-bromo-5-chlorobenzene using nitric acid. The product is then isolated through crystallization and purification.[14][15]

  • Applications and Biological Relevance:

    • It is frequently used as an intermediate in organic synthesis for the production of pharmaceuticals, dyes, and pesticides.[11][14][15]

1-Bromo-4-chloro-2-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 41513-04-6[18]

    • Synonyms: 2-Bromo-5-chloronitrobenzene[18]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[19]

    • Molecular Weight: 236.45 g/mol [19]

    • Appearance: White to light yellow crystalline powder.[18]

    • Melting Point: 67-71 °C[18]

    • Density: 2.048 g/mL at 25 °C

  • Synthesis:

    • Experimental Protocol (as an intermediate for Vismodegib): A common synthesis involves the Sandmeyer reaction starting from 4-chloro-3-nitroaniline (B51477).[20]

      • Dissolve 4-chloro-3-nitroaniline (17.2 g, 0.1 mol) in 260 mL of 48% hydrobromic acid at 0 °C.

      • Slowly add a solution of sodium nitrite (B80452) (13.8 g, 0.2 mol) in water dropwise, maintaining the temperature at 0 °C.

      • Stir the mixture for 1 hour at 0 °C.

      • Add cuprous bromide (24 g, 0.17 mol) in portions and continue stirring for another hour at 0 °C.

      • The product is then worked up from the reaction mixture.

  • Applications and Biological Relevance:

    • This isomer is a crucial intermediate in the synthesis of Vismodegib (B1684315) , the first FDA-approved drug that targets the Hedgehog signaling pathway.[21] Vismodegib is used to treat metastatic and locally advanced basal cell carcinoma.[21]

1-Bromo-4-chloro-3-nitrobenzene
  • Chemical Identifiers:

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2

    • Molecular Weight: 236.45 g/mol

    • Data on physical properties are limited.

  • Synthesis:

    • Synthesis routes are not well-documented in common chemical literature.

  • Applications and Biological Relevance:

    • No specific applications are widely reported.

2-Bromo-1-chloro-3-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 19128-48-4[22]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[22]

    • Molecular Weight: 236.45 g/mol [22]

    • Appearance: Solid[13]

    • Melting Point: 83-85 °C

    • Boiling Point: 252.7 ± 20.0 °C (Predicted)

  • Synthesis:

    • Synthesis can be achieved through electrophilic aromatic substitution on an appropriately substituted benzene derivative.

  • Applications and Biological Relevance:

    • This compound serves as a precursor for various biologically active molecules and is used in pharmaceutical and materials science research.[23][24] Its reactivity is characterized by the electron-withdrawing nature of its substituents, making it susceptible to nucleophilic aromatic substitution.[23]

2-Bromo-1-chloro-4-nitrobenzene
  • Chemical Identifiers:

    • CAS Number: 16588-26-4[2]

  • Physical and Chemical Properties:

    • Molecular Formula: C6H3BrClNO2[2][25]

    • Molecular Weight: 236.45 g/mol [2][25]

    • Appearance: White to light yellow crystalline powder.[2][26]

    • Melting Point: 59-62 °C[2][26]

    • Boiling Point: ~290 °C[26]

    • Solubility: Slightly soluble in water; soluble in ethanol (B145695) and ether.[26]

  • Synthesis:

    • Experimental Protocol from Benzene: A multi-step synthesis can be employed:[11][22]

      • Chlorination of Benzene: Benzene is reacted with chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl3) to produce chlorobenzene.

      • Nitration of Chlorobenzene: Chlorobenzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of ortho- and para-nitrochlorobenzene, with the para isomer being the major product. The para isomer (1-chloro-4-nitrobenzene) is separated.

      • Bromination of 1-chloro-4-nitrobenzene (B41953): The separated 1-chloro-4-nitrobenzene is brominated using bromine and a Lewis acid catalyst. The directing effects of the chloro (ortho, para-directing) and nitro (meta-directing) groups result in the bromine adding to the position ortho to the chlorine and meta to the nitro group, yielding 2-bromo-1-chloro-4-nitrobenzene.

  • Applications and Biological Relevance:

    • It is an important intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[2][26] A notable reaction is the nucleophilic aromatic substitution where the chlorine atom can be displaced by a nucleophile, facilitated by the presence of the electron-withdrawing nitro group.[27]

Quantitative Data Summary

The following table summarizes the key physical properties of the C6H3BrClNO2 isomers for which data is available.

IUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
1-Bromo-2-chloro-3-nitrobenzene3970-37-4236.4557-60290.4 ± 20.01.827 ± 0.06
1-Bromo-2-chloro-4-nitrobenzene29682-39-1236.4559.0-63.0N/AN/A
1-Bromo-3-chloro-4-nitrobenzeneN/A236.4574-76N/AN/A
1-Bromo-3-chloro-5-nitrobenzene219817-43-3236.4581.2268.8 ± 20.01.8 ± 0.1
1-Bromo-4-chloro-2-nitrobenzene41513-04-6236.4567-71N/A2.048 (at 25°C)
2-Bromo-1-chloro-3-nitrobenzene19128-48-4236.4583-85252.7 ± 20.0N/A
2-Bromo-1-chloro-4-nitrobenzene16588-26-4236.4559-62~290N/A

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and Vismodegib

The isomer 1-Bromo-4-chloro-2-nitrobenzene is a key building block for the synthesis of Vismodegib, a drug that inhibits the Hedgehog (Hh) signaling pathway.[21] This pathway is crucial during embryonic development but is typically inactive in adult tissues.[1][28] In certain cancers, like basal cell carcinoma, the pathway becomes aberrantly reactivated, leading to uncontrolled cell proliferation.[28][29]

Vismodegib functions by binding to and inhibiting the Smoothened (SMO) protein, a key component of the Hh pathway.[28][30] In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. When the Hh ligand binds to PTCH1, this inhibition is lifted, allowing SMO to activate downstream signaling that leads to cell growth.[29][30] By inhibiting SMO, Vismodegib effectively shuts down this cancer-promoting signaling cascade.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (Normal Adult Tissue) cluster_on Pathway ON (Cancer) PTCH1 PTCH1 (Receptor) SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_inactive GLI (Inactive Complex) No_Transcription No Target Gene Transcription GLI_inactive->No_Transcription Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound SMO_active SMO (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_active GLI (Active) SMO_active->GLI_active Transcription Target Gene Transcription (Cell Proliferation) GLI_active->Transcription Vismodegib Vismodegib Vismodegib->SMO_active Inhibits

Hedgehog signaling pathway and Vismodegib's mechanism of action.
Synthesis Workflow Diagrams

The following diagrams illustrate the synthetic routes for two of the C6H3BrClNO2 isomers based on the available experimental protocols.

Synthesis_1_Bromo_2_chloro_3_nitrobenzene Start 2-Chloro-3-nitrobenzoic acid Step1 Reflux at 87°C (Hunsdiecker-type Reaction) Start->Step1 Reagents1 HgO, Br₂, CCl₄ Reagents1->Step1 Workup Quench (NaHCO₃) Filter Extract (DCM) Dry & Concentrate Step1->Workup Product 1-Bromo-2-chloro-3-nitrobenzene Workup->Product

Synthesis workflow for 1-Bromo-2-chloro-3-nitrobenzene.

Synthesis_2_Bromo_1_chloro_4_nitrobenzene Start Benzene Step1 Chlorination Start->Step1 Reagents1 Cl₂, FeCl₃ Reagents1->Step1 Intermediate1 Chlorobenzene Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Reagents2 HNO₃, H₂SO₄ Reagents2->Step2 Intermediate2 1-Chloro-4-nitrobenzene (para-isomer separated) Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Reagents3 Br₂, FeBr₃ Reagents3->Step3 Product 2-Bromo-1-chloro-4-nitrobenzene Step3->Product

Synthesis workflow for 2-Bromo-1-chloro-4-nitrobenzene.

References

An In-depth Technical Guide to the Health and Safety Hazards of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential health and safety hazards associated with 4-Bromo-2-chloro-1-nitrobenzene (CAS No. 89465-97-4). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related nitroaromatic and chloronitrobenzene compounds to provide a thorough assessment of potential risks. All handling and experimental procedures should be conducted with the utmost caution, assuming the compound is hazardous.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂--INVALID-LINK--[1]
Molecular Weight 236.45 g/mol --INVALID-LINK--[1]
Appearance White to light yellow powder/crystal--INVALID-LINK--[2]
CAS Number 89465-97-4--INVALID-LINK--[3]
Computed XLogP3 3.2--INVALID-LINK--[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its isomers, the compound is classified as hazardous.[4][5][6]

GHS Hazard Statements:

  • Harmful if swallowed (H302)[5][6]

  • Harmful in contact with skin (H312)[5]

  • Causes skin irritation (H315)[5][6]

  • Causes serious eye irritation (H319)[5][6]

  • Harmful if inhaled (H332)[5]

  • May cause respiratory irritation (H335)[5][6]

  • May cause damage to organs through prolonged or repeated exposure.[4]

Signal Word: Danger/Warning[5][6]

Toxicological Data

Table of Acute Toxicity Data for Analogous Compounds:

CompoundRouteSpeciesLD50/LC50Source
1-Chloro-2-nitrobenzeneOralRat (male)144 - 560 mg/kg bw--INVALID-LINK--[7]
1-Chloro-2-nitrobenzeneOralRat (female)263 mg/kg bw--INVALID-LINK--[7]
1-Chloro-2-nitrobenzeneDermalRat655 - 1320 mg/kg bw--INVALID-LINK--[7]
1-Chloro-2-nitrobenzeneDermalRabbit355 - 455 mg/kg bw--INVALID-LINK--[7]
1-Chloro-2-nitrobenzeneInhalationRat3200 mg/m³--INVALID-LINK--[7]
Mechanism of Toxicity & Signaling Pathways

The toxicity of nitroaromatic compounds is primarily linked to the metabolic reduction of the nitro group. This process, catalyzed by nitroreductase enzymes, generates highly reactive intermediates that can lead to cellular damage.[8][9][10]

Metabolic Activation and Oxidative Stress Pathway

Toxicity_Pathway cluster_0 Cellular Environment 4_Bromo_2_chloro_1_nitrobenzene 4-Bromo-2-chloro- 1-nitrobenzene Nitro_Anion_Radical Nitro Anion Radical 4_Bromo_2_chloro_1_nitrobenzene->Nitro_Anion_Radical Nitroreductase (1e- reduction) Nitroso_Intermediate Nitroso Intermediate Nitro_Anion_Radical->Nitroso_Intermediate Further Reduction Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Nitro_Anion_Radical->Reactive_Oxygen_Species Reaction with O₂ Hydroxylamine_Derivative Hydroxylamine (B1172632) Derivative Nitroso_Intermediate->Hydroxylamine_Derivative Reduction Cellular_Damage Oxidative Stress DNA Damage Protein Adducts Hydroxylamine_Derivative->Cellular_Damage Reactive_Oxygen_Species->Cellular_Damage

Metabolic activation of this compound.

This metabolic activation can lead to a state of oxidative stress, where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to damage to DNA, proteins, and lipids.[10][11] The hydroxylamine derivative is a key toxic metabolite that can form adducts with cellular macromolecules, contributing to mutagenicity and carcinogenicity.[9]

Long-Term Health Hazards (based on analogous compounds)
  • Genotoxicity: Nitroaromatic compounds are known to have mutagenic and genotoxic potential.[9][10] The metabolic intermediates can directly damage DNA or form adducts that lead to mutations.[9] Studies on chloronitrobenzenes have shown they can induce DNA damage, sister chromatid exchange, and chromosomal aberrations in mammalian cells.[12]

  • Carcinogenicity: Several nitroaromatic compounds are considered potential human carcinogens.[9] Studies on chloronitrobenzenes have shown evidence of carcinogenicity in animal models, with an increased incidence of tumors in the liver, spleen, and adrenal glands.[13][14]

  • Reproductive Toxicity: There is evidence that chloronitrobenzenes can cause reproductive toxicity.[15] Effects observed in animal studies include damage to the testes, decreased spermatogenesis, and reduced fertility.[15] Brominated flame retardants, another class of related compounds, have also been shown to be endocrine disruptors and affect reproductive development.[16]

Experimental Protocols for Hazard Assessment

The following are summaries of the standard OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like this compound.

Hazard Assessment Workflow

Hazard_Assessment_Workflow cluster_workflow Hazard Identification and Risk Assessment Start Start: New Compound PhysChem Physicochemical Characterization Start->PhysChem Acute_Tox Acute Toxicity Testing (Oral, Dermal, Inhalation) PhysChem->Acute_Tox Irritation Irritation/Corrosion Testing (Skin, Eye) PhysChem->Irritation Long_Term Long-Term Toxicity (Genotoxicity, Carcinogenicity, Reproductive Toxicity) Acute_Tox->Long_Term Irritation->Long_Term Risk_Assess Risk Assessment Long_Term->Risk_Assess Safe_Handling Develop Safe Handling Procedures (SOPs) Risk_Assess->Safe_Handling

References

Technical Guide: Stability and Storage of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2-chloro-1-nitrobenzene. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines known qualitative information with detailed, standardized experimental protocols for assessing its thermal, photo, and hydrolytic stability.

Introduction

This compound is a halogenated nitroaromatic compound.[1][2] The presence of nitro, chloro, and bromo functional groups on the benzene (B151609) ring influences its chemical reactivity and stability. Nitroaromatic compounds, as a class, are known for their energetic nature and potential for thermal instability.[3][4] Therefore, a thorough understanding of the stability profile of this compound is crucial for its safe handling, storage, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1][2]
Molecular Weight 236.45 g/mol [1][5]
Appearance Solid[6]
Melting Point 67-70 °C[5]
Density 2.048 g/mL at 25 °C[5]

Stability Profile and Storage Conditions

General Stability

This compound is generally considered stable under recommended storage conditions. However, like many nitroaromatic compounds, it may be sensitive to heat, light, and incompatible materials.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for maintaining the integrity and stability of this compound.

ParameterRecommendationSource
Temperature Room temperature
Atmosphere Store in a dry and well-ventilated place.[6][7]
Container Keep container tightly closed.[6][7]
Incompatible Materials Strong oxidizing agents.[5]

Experimental Protocols for Stability Assessment

To determine the specific stability profile of this compound, the following detailed experimental protocols are recommended. These protocols are based on established guidelines for chemical stability testing.

Thermal Stability Assessment

The thermal stability of nitroaromatic compounds is a critical safety parameter.[3] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for evaluating thermal stability.[8][9][10]

Methodology: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan or a ceramic TGA crucible.

  • Instrumentation:

    • DSC: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • TGA: Place the sample crucible onto the TGA balance.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Analysis:

    • DSC: Record the heat flow as a function of temperature. The onset temperature of any sharp exothermic peak can be considered the decomposition temperature.

    • TGA: Record the sample weight as a function of temperature. The temperature at which significant weight loss begins indicates thermal decomposition.

G Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Interpretation prep Weigh 1-5 mg of This compound dsc Differential Scanning Calorimetry (DSC) prep->dsc tga Thermogravimetric Analysis (TGA) prep->tga temp Heat from 25°C to 400°C at 10°C/min dsc->temp atm Nitrogen atmosphere (50 mL/min) tga->atm dsc_data Identify onset of exothermic peak temp->dsc_data tga_data Determine temperature of significant weight loss atm->tga_data

Workflow for Thermal Stability Assessment
Photostability Assessment

Photostability testing is essential to determine if the compound is susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a standardized approach for this assessment.[11][12][13][14]

Methodology: ICH Q1B Photostability Testing

  • Sample Preparation:

    • Place a thin layer (not more than 3 mm) of solid this compound in a chemically inert, transparent container.

    • Prepare a "dark" control sample by wrapping an identical container with aluminum foil to shield it from light.

  • Light Source: Use a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp.[15]

  • Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours.

    • Simultaneously expose the samples to an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Maintain a constant temperature and humidity throughout the exposure period.

  • Analysis:

    • After the exposure period, visually inspect both the exposed and dark control samples for any changes in appearance (e.g., color change).

    • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assay the purity of both samples and to detect and quantify any degradation products.

  • Evaluation: Compare the results from the exposed sample to those of the dark control. A significant difference in purity or the presence of degradation products in the exposed sample indicates photosensitivity.

G Logical Flow for Photostability Assessment start Prepare Exposed and Dark Control Samples expose Expose to Light Source (ICH Q1B Conditions) start->expose analyze Analyze Samples (Visual and HPLC) expose->analyze compare Compare Exposed vs. Dark Control analyze->compare stable Photostable compare->stable No Significant Difference unstable Photosensitive compare->unstable Significant Difference

Logical Flow for Photostability Assessment
Hydrolytic Stability Assessment

This test determines the compound's stability in the presence of water at different pH values. The OECD 111 guideline is a widely accepted method for this purpose.[16][17][18][19][20]

Methodology: OECD 111 Hydrolysis as a Function of pH

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation:

    • Add a known concentration of this compound to each buffer solution. The concentration should not exceed half of its saturation concentration in water.

    • Due to the expected low water solubility of this compound, a co-solvent may be necessary for the initial stock solution, but its volume should be minimized (typically <1% of the total volume).

  • Incubation:

    • Incubate the solutions in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for a more detailed study).

  • Sampling and Analysis:

    • At appropriate time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any hydrolysis products.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of this compound versus time.

    • If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the line.

    • Calculate the half-life (t₁/₂) for hydrolysis at each pH using the formula: t₁/₂ = 0.693 / k.

Conclusion

While this compound is considered stable under standard room temperature storage conditions, its full stability profile requires experimental determination. The protocols outlined in this guide provide a robust framework for researchers to assess its thermal, photo, and hydrolytic stability. Understanding these parameters is paramount for ensuring the safe handling, appropriate storage, and reliable use of this compound in scientific and developmental applications. It is strongly recommended to consult the most recent Safety Data Sheet (SDS) from the supplier for the latest safety and handling information.

References

Methodological & Application

Synthesis of 4-Bromo-2-chloro-1-nitrobenzene from Benzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide detailed protocols for the multi-step synthesis of 4-Bromo-2-chloro-1-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research, starting from benzene (B151609). The document outlines two strategic synthetic pathways, offering researchers flexibility based on available starting materials and desired intermediate compounds. Detailed experimental procedures, quantitative data, and process visualizations are provided to ensure reproducibility and facilitate laboratory workflow.

Introduction

This compound is a substituted aromatic compound with significant applications in the synthesis of complex organic molecules. Its specific substitution pattern makes it a valuable building block in the development of new therapeutic agents and crop protection chemicals. The synthesis from benzene requires a carefully planned sequence of electrophilic aromatic substitution reactions to achieve the desired regiochemistry. This document presents two viable synthetic routes, starting with either the chlorination or bromination of benzene, followed by nitration and a subsequent halogenation step. The choice of route may be influenced by factors such as the ease of separation of intermediates and overall yield.

Data Presentation

The following table summarizes the quantitative data for the two proposed synthetic routes for the preparation of this compound from benzene.

Reaction Step Route A: Chloro-Nitro-Bromo Pathway Route B: Bromo-Nitro-Chloro Pathway
Starting Material BenzeneBenzene
Step 1: Halogenation Chlorination of Benzene to Chlorobenzene (B131634)Bromination of Benzene to Bromobenzene (B47551)
Yield~80-85%~75-80%
Step 2: Nitration Nitration of Chlorobenzene to 4-NitrochlorobenzeneNitration of Bromobenzene to 4-Nitrobromobenzene
Yield of p-isomer~65-70% (after separation)[1]~60-65% (after separation)[2][3]
Step 3: Halogenation Bromination of 4-NitrochlorobenzeneChlorination of 4-Nitrobromobenzene
Yield~70-75%~75-80%
Final Product This compoundThis compound
Overall Estimated Yield ~36-44%~36-42%
Purity (after purification) >98%>98%

Synthetic Workflow Diagram

The following diagram illustrates the two logical pathways for the synthesis of this compound from benzene.

Synthesis_Workflow Benzene_A Benzene Chlorobenzene Chlorobenzene Benzene_A->Chlorobenzene Cl2, FeCl3 p_Nitrochlorobenzene 4-Nitrochlorobenzene Chlorobenzene->p_Nitrochlorobenzene HNO3, H2SO4 Final_Product_A This compound p_Nitrochlorobenzene->Final_Product_A Br2, FeBr3 Benzene_B Benzene Bromobenzene Bromobenzene Benzene_B->Bromobenzene Br2, FeBr3 p_Nitrobromobenzene 4-Nitrobromobenzene Bromobenzene->p_Nitrobromobenzene HNO3, H2SO4 Final_Product_B This compound p_Nitrobromobenzene->Final_Product_B Cl2, FeCl3

Caption: Synthetic pathways for this compound.

Experimental Protocols

Route A: Chloro-Nitro-Bromo Pathway

Step 1: Synthesis of Chlorobenzene from Benzene

  • Materials: Benzene (1 mol, 78.11 g), Anhydrous Iron(III) chloride (0.1 mol, 16.22 g), Chlorine gas.

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, add benzene and anhydrous iron(III) chloride.

    • Protect the reaction from moisture using a calcium chloride guard tube on the condenser outlet.

    • Bubble dry chlorine gas through the stirred mixture at a moderate rate. The reaction is exothermic and the temperature should be maintained at 40-50°C.

    • Continue the chlorination until the desired weight increase corresponding to the formation of chlorobenzene is achieved.

    • Wash the reaction mixture with water, followed by a dilute solution of sodium hydroxide (B78521), and finally with water again.

    • Dry the organic layer over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 131-132°C.

  • Expected Yield: 80-85%.

Step 2: Synthesis of 4-Nitrochlorobenzene from Chlorobenzene

  • Materials: Chlorobenzene (1 mol, 112.56 g), Concentrated Nitric Acid (1.2 mol, 75.6 g), Concentrated Sulfuric Acid (2.4 mol, 235.4 g).

  • Procedure:

    • In a flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

    • Slowly add chlorobenzene dropwise to the stirred nitrating mixture, maintaining the temperature between 20-30°C.

    • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice and stir until the ice melts. The crude product will precipitate.

    • Filter the solid, wash thoroughly with water until the washings are neutral to litmus (B1172312) paper.

    • The product is a mixture of ortho and para isomers. The para isomer can be separated by fractional crystallization from ethanol (B145695), as it is less soluble.[4]

  • Expected Yield: The nitration of chlorobenzene typically yields a mixture of 34-36% 2-chloronitrobenzene and 63-65% 4-chloronitrobenzene.[1] After separation, the yield of the pure para isomer is approximately 65-70%.

Step 3: Synthesis of this compound from 4-Nitrochlorobenzene

  • Materials: 4-Nitrochlorobenzene (1 mol, 157.55 g), Bromine (1.1 mol, 175.8 g), Anhydrous Iron(III) bromide (0.1 mol, 29.56 g).

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-nitrochlorobenzene and anhydrous iron(III) bromide.

    • Heat the mixture to 60-70°C.

    • Slowly add bromine from the dropping funnel to the stirred mixture.

    • After the addition is complete, continue heating and stirring for 2-4 hours until the evolution of hydrogen bromide gas ceases.

    • Cool the reaction mixture and pour it into cold water.

    • Filter the solid product, wash with water, and then with a dilute sodium bisulfite solution to remove any unreacted bromine.

    • Purify the crude product by recrystallization from ethanol.

  • Expected Yield: 70-75%.

Route B: Bromo-Nitro-Chloro Pathway

Step 1: Synthesis of Bromobenzene from Benzene

  • Materials: Benzene (1 mol, 78.11 g), Bromine (1.1 mol, 175.8 g), Anhydrous Iron(III) bromide (0.1 mol, 29.56 g).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place benzene and anhydrous iron(III) bromide.

    • Slowly add bromine from the dropping funnel to the stirred mixture at room temperature. The reaction is exothermic, and the temperature should be maintained below 50°C.

    • After the addition is complete, stir the mixture for an additional hour.

    • Wash the reaction mixture with water, then with a dilute sodium hydroxide solution, and finally with water.

    • Dry the organic layer over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 155-156°C.

  • Expected Yield: 75-80%.

Step 2: Synthesis of 4-Nitrobromobenzene from Bromobenzene

  • Materials: Bromobenzene (1 mol, 157.01 g), Concentrated Nitric Acid (1.2 mol, 75.6 g), Concentrated Sulfuric Acid (2.4 mol, 235.4 g).

  • Procedure:

    • Prepare the nitrating mixture as described in Route A, Step 2.

    • Slowly add bromobenzene dropwise to the stirred nitrating mixture, maintaining the temperature between 50-60°C.[2]

    • After the addition, continue stirring at this temperature for one hour.

    • Work-up the reaction as described in Route A, Step 2. The product is a mixture of ortho and para isomers. The para isomer can be separated by recrystallization from ethanol.[2][3]

  • Expected Yield: The nitration of bromobenzene gives a mixture of ortho and para isomers. After separation, the yield of the pure para isomer is approximately 60-65%.

Step 3: Synthesis of this compound from 4-Nitrobromobenzene

  • Materials: 4-Nitrobromobenzene (1 mol, 202.01 g), Chlorine gas, Anhydrous Iron(III) chloride (0.1 mol, 16.22 g).

  • Procedure:

    • In a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place molten 4-nitrobromobenzene and anhydrous iron(III) chloride.

    • Heat the mixture to 80-90°C.

    • Bubble dry chlorine gas through the stirred molten mixture.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture, which will solidify.

    • Dissolve the solid in a suitable solvent like dichloromethane, wash with water, a dilute sodium bicarbonate solution, and then water again.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol.

  • Expected Yield: 75-80%.

Purification of this compound

The final product from either route can be purified by recrystallization from ethanol or a mixture of ethanol and water.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the crystals in a vacuum oven.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Benzene is a known carcinogen and should be handled with extreme care.

  • Concentrated acids (nitric and sulfuric) are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Halogens (chlorine and bromine) are toxic and corrosive. Handle with care and ensure adequate ventilation.

  • The nitration reactions are exothermic and require careful temperature control to avoid runaway reactions and the formation of dinitrated byproducts.

Conclusion

The synthesis of this compound from benzene can be successfully achieved through two distinct multi-step pathways. Both routes involve classical electrophilic aromatic substitution reactions and offer comparable overall yields. The choice of pathway may depend on the specific requirements of the research and the availability of intermediates. The provided protocols are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for 4-Bromo-2-chloro-1-nitrobenzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-nitrobenzene is a versatile synthetic intermediate of significant interest in the pharmaceutical, agrochemical, and materials science industries. Its unique substitution pattern, featuring a nitro group and two different halogen atoms on the benzene (B151609) ring, provides a platform for a variety of selective chemical transformations. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the bromo and chloro substituents offer differential reactivity in palladium-catalyzed cross-coupling reactions. This document provides detailed application notes, experimental protocols, and key data for the use of this compound in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 89465-97-4[1]
Molecular Formula C₆H₃BrClNO₂[1]
Molecular Weight 236.45 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 70-74 °C
IUPAC Name This compound[1]

Applications in Synthetic Chemistry

This compound is a valuable building block for the synthesis of complex organic molecules. Its primary applications lie in its utility as a precursor for pharmaceuticals, agrochemicals, and functional materials. A notable application is its role as a key intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor used in cancer therapy.[2]

The differential reactivity of the C-Br and C-Cl bonds, along with the activating effect of the nitro group, allows for selective functionalization of the aromatic ring. Generally, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the carbon bearing the chlorine atom is more susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group.

Experimental Protocols

The following section provides detailed experimental protocols for key transformations involving this compound. These protocols are based on established methodologies for similar substrates and can be adapted and optimized for specific research needs.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. In the case of this compound, the reaction can be performed selectively at the C-Br position.

Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v, 10 mL).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Halides (Illustrative)

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9012[Data not available for specific substrate]
21-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂/PPh₃KOHTHF/MeOHRT0.17~20
34-Bromobenzyl chloridep-Tolylboronic acidPd(OAc)₂ (2) / PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene (B28343)/H₂O80297

Note: The data in this table is for analogous reactions and should be used as a guideline for optimization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines. Similar to the Suzuki coupling, this reaction can be performed selectively at the C-Br bond of this compound.

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides (Illustrative)

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Bromo-2,6-diiodoanilineAniline (B41778)Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃Dioxane100[Data not available for specific substrate]
22-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10)X-Phos (10)NaOt-BuToluene100High
3Aryl BromidesN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂ (1)--Toluene100Good

Note: The data in this table is for analogous reactions and should be used as a guideline for optimization.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group in this compound strongly activates the ortho-position (C-Cl) towards nucleophilic attack. This allows for the selective displacement of the chloride ion by various nucleophiles.

Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

  • Reagent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate). To this solution, add the nucleophile (e.g., an amine, alkoxide, or thiolate, 1.1-1.5 equiv.) and a suitable base if required (e.g., K₂CO₃, 2.0-3.0 equiv. for phenols or thiols).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution (Illustrative)

| Entry | Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 5-Bromo-1-chloro-2-methyl-3-nitrobenzene | Amine | K₂CO₃ | DMF | 80-120 | - | [Data not available for specific substrate] | | 2 | 1-Chloro-2,4-dinitrobenzene | Dimethylamine | - | Ethanol (B145695) | RT | - | High | | 3 | 4-Chloro-3-nitrobenzaldehyde | Thiophenol | K₂CO₃ | DMF | 25-50 | 1-3 | >95 (expected) |

Note: The data in this table is for analogous reactions and should be used as a guideline for optimization.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a key intermediate for further functionalization.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reducing Agent Addition: Add a reducing agent such as iron powder and an acid like hydrochloric acid, or use catalytic hydrogenation with a catalyst like palladium on carbon. For the iron/HCl method, the mixture is typically heated to reflux.

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., reflux for Fe/HCl) until the starting material is consumed (monitor by TLC).

  • Work-up: If using iron, filter the hot reaction mixture to remove the iron salts. Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography or recrystallization.

Visualizations

Catalytic Cycles and Experimental Workflow

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 4-Bromo-2-chloro- 1-nitrobenzene Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Arylboronic acid Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X 4-Bromo-2-chloro- 1-nitrobenzene Ar-X->Oxidative\nAddition L(Ar)Pd(II)-X L(Ar)Pd(II)-Br Oxidative\nAddition->L(Ar)Pd(II)-X Amine\nCoordination Amine Coordination L(Ar)Pd(II)-X->Amine\nCoordination Amine R2NH Amine->Amine\nCoordination Base Base Base->Amine\nCoordination L(Ar)Pd(II)-NR2 L(Ar)Pd(II)-NR2 Amine\nCoordination->L(Ar)Pd(II)-NR2 Reductive\nElimination Reductive Elimination L(Ar)Pd(II)-NR2->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_procedure Reaction Procedure cluster_workup Work-up and Purification Start Combine Reactants: This compound, Coupling Partner, Base Add_Catalyst Add Pd Catalyst and Ligand Start->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat under Inert Atmosphere Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Purify Dry and Purify (Column Chromatography) Extract->Purify End Isolated Product Purify->End

Caption: General experimental workflow for cross-coupling reactions.

SNAr_Mechanism Substrate This compound Attack Nucleophilic Attack Substrate->Attack Nucleophile Nu- Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Elimination Elimination of Leaving Group (Cl-) Meisenheimer->Elimination Product Substituted Product Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a highly valuable and versatile intermediate for organic synthesis. Its distinct reactivity at the C-Br, C-Cl, and nitro group positions allows for a range of selective transformations, making it an essential building block in the synthesis of pharmaceuticals, agrochemicals, and novel materials. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors. Further optimization of the presented reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.

References

Application Notes and Protocols for Chemical Reactions Involving 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical reactions involving 4-bromo-2-chloro-1-nitrobenzene. This versatile building block is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its distinct halogen and nitro functionalities allow for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and reduction of the nitro group.

Introduction

This compound (CAS No: 89465-97-4) is an aromatic compound featuring a nitro group, which strongly activates the benzene (B151609) ring towards nucleophilic attack, and two different halogen substituents, offering opportunities for selective cross-coupling reactions.[1] The electron-withdrawing nature of the nitro group makes the positions ortho and para to it electron-deficient. This electronic property governs the regioselectivity of nucleophilic aromatic substitution reactions. In palladium-catalyzed cross-coupling reactions, the differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for selective functionalization. Generally, the order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This inherent reactivity difference is fundamental to achieving chemoselectivity.

Key Reactions and Applications

The primary transformations involving this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring readily undergoes substitution reactions with various nucleophiles. Due to the strong activation by the para-nitro group, the chlorine atom at the ortho position is preferentially substituted over the bromine atom. This is because the carbon-chlorine bond is more polarized and the attack at this position leads to a more stabilized Meisenheimer intermediate.

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

    • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by reacting the aryl halide with a boronic acid or ester. The greater reactivity of the C-Br bond allows for selective coupling at this position.

    • Buchwald-Hartwig Amination: Facilitates the formation of C-N bonds by coupling with amines. Similar to other palladium-catalyzed reactions, the C-Br bond is more reactive.

    • Sonogashira Coupling: Used to form a C-C bond between the aryl halide and a terminal alkyne.[2]

    • Heck-Mizoroki Reaction: Creates a C-C bond by coupling with an alkene.[3]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding 4-bromo-2-chloroaniline, a valuable intermediate for further functionalization.

These reactions make this compound a key starting material in the synthesis of a variety of complex molecules, including pharmaceutical ingredients and functional materials.

Quantitative Data Summary

The following tables summarize representative quantitative data for the key reactions of this compound, based on analogous reactions and established protocols.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Piperidine (B6355638)1-(4-Bromo-2-nitrophenyl)piperidine (B1295410)DMSOK₂CO₃1002-12~99[4]
Sodium Methoxide4-Bromo-2-methoxy-1-nitrobenzeneMethanolNaOMeReflux-High[5][6]
AnilineN-(4-Bromo-2-nitrophenyl)anilineDMFK₂CO₃150-Moderate[7]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water80-10012High[8]
Suzuki-Miyaura4-Methoxyphenylboronic acidPd(NH₃)₄Cl₂Quaternary Ammonium Hydroxide (B78521)Water45-High[9]
HeckStyrenePd(OAc)₂ / PPh₃Et₃NDMF10024High[10]
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-603-6High[11][12]

Table 3: Reduction of Nitro Group

ReagentProductSolventTemp. (°C)Time (h)Yield (%)Reference
Sn / HCl4-Bromo-2-chloroanilineEthanol (B145695)/WaterReflux-High[13]
Fe / NH₄Cl4-Bromo-2-chloroanilineEthanol/WaterReflux-HighGeneral Method

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with Piperidine

This protocol describes the synthesis of 1-(4-Bromo-2-nitrophenyl)piperidine.

Materials:

Procedure:

  • To a solution of this compound (10 mmol) in DMSO (20 mL), add piperidine (30 mmol) and K₂CO₃ (30 mmol).[4]

  • Heat the reaction mixture at 100 °C for 2-12 hours, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction to room temperature and dilute with water (200 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 200 mL).[4]

  • Combine the organic phases and wash with water (2 x 200 mL) and brine (200 mL).[4]

  • Dry the organic layer over MgSO₄, filter, and concentrate in a vacuum.

  • Purify the residue by flash column chromatography (0-10% EtOAc in petroleum ether) to yield the product.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling at the bromine position.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mL) and toluene (10 mL).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the synthesis of 4-bromo-2-chloroaniline.

Materials:

  • This compound

  • Tin (Sn) powder or granules

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (50%)

  • Ice

Procedure:

  • In a round-bottom flask, suspend this compound (10 mmol) in a mixture of ethanol and water.

  • Add tin powder (30 mmol) to the suspension.

  • Slowly add concentrated HCl with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.[13]

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the dropwise addition of a 50% NaOH solution until the solution is strongly basic, which will precipitate tin salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to obtain the crude 4-bromo-2-chloroaniline.

  • The product can be further purified by recrystallization or column chromatography.[13][14]

Visualizations

Nucleophilic_Aromatic_Substitution reagent This compound intermediate Meisenheimer Complex (Attack at C-Cl) reagent->intermediate + Nucleophile nucleophile Nucleophile (e.g., Piperidine) product Substituted Product (e.g., 1-(4-Bromo-2-nitrophenyl)piperidine) intermediate->product Loss of Leaving Group leaving_group Cl⁻ intermediate->leaving_group

Caption: SNAr reaction pathway of this compound.

Palladium_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Coupling Partner - Pd Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent start->solvent degas Degas Mixture (e.g., with Argon) solvent->degas heat Heat to Reaction Temperature under Inert Atmosphere degas->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify final_product final_product purify->final_product Isolate Pure Product

Caption: General workflow for Palladium-catalyzed cross-coupling reactions.

Nitro_Reduction_Pathway start This compound product 4-Bromo-2-chloroaniline start->product Reduction reagents Reducing Agent (e.g., Sn/HCl) reagents->product

Caption: Reduction of the nitro group in this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-nitrobenzene is a versatile chemical intermediate of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a strongly electron-withdrawing nitro group activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr). This, combined with two different halogen substituents (chloro and bromo) at positions ortho and para to the nitro group, allows for selective functionalization, making it a valuable building block for complex molecules. This document provides detailed application notes and protocols for conducting SNAr reactions on this compound.

The SNAr reaction on this substrate proceeds through a two-step addition-elimination mechanism. The initial attack of a nucleophile on the electron-deficient aromatic ring forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is delocalized and stabilized by the nitro group.[3][4][5] Subsequently, a halide leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Regioselectivity

A key consideration in the nucleophilic aromatic substitution of this compound is the regioselectivity of the reaction. The chloro group is positioned ortho to the nitro group, while the bromo group is in the para position. Both positions are activated towards nucleophilic attack. However, in SNAr reactions, the rate-determining step is typically the nucleophilic attack. The position ortho to the nitro group is generally more electron-deficient and, therefore, more susceptible to attack. Furthermore, in the context of SNAr, a chloro substituent is often a better leaving group than a bromo substituent.[2] For the positional isomer, 2-bromo-1-chloro-4-nitrobenzene, it has been shown that the chloro group is preferentially replaced by sodium ethoxide due to the greater positive charge on the carbon to which it is attached, as indicated by resonance structures.[6] Consequently, nucleophilic attack on this compound is expected to occur selectively at the 2-position, leading to the displacement of the chloride ion.

Applications in Drug Development

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The functionalized products derived from this compound can serve as precursors for various bioactive molecules. For instance, a related compound, 4-bromo-1-chloro-2-nitrobenzene, is a key intermediate in the synthesis of Vismodegib, a Hedgehog pathway inhibitor used in cancer therapy.[7] This highlights the potential of such building blocks in the development of targeted therapeutics. The selective introduction of amine, ether, and thioether moieties via SNAr on this compound opens avenues for the synthesis of novel drug candidates.

Quantitative Data Presentation

The following tables summarize representative reaction conditions and expected yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.

Table 1: Reaction with Amines

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)ProductExpected Yield (%)
1Aniline (B41778)K₂CO₃DMF100124-Bromo-N-phenyl-2-nitroaniline85-95
2MorpholineEt₃NAcetonitrile8084-(4-Bromo-2-nitrophenyl)morpholine90-98
3BenzylamineK₂CO₃DMSO9010N-(Benzyl)-4-bromo-2-nitroaniline88-96
4PiperidineNa₂CO₃EthanolReflux61-(4-Bromo-2-nitrophenyl)piperidine92-99

Table 2: Reaction with Alkoxides

EntryAlkoxide NucleophileSolventTemperature (°C)Time (h)ProductExpected Yield (%)
1Sodium methoxide (B1231860)MethanolReflux44-Bromo-2-methoxy-1-nitrobenzene90-97
2Sodium ethoxideEthanolReflux54-Bromo-2-ethoxy-1-nitrobenzene88-95
3Sodium phenoxideDMF120124-Bromo-1-nitro-2-phenoxybenzene80-90
4Potassium tert-butoxideTHF6084-Bromo-2-(tert-butoxy)-1-nitrobenzene75-85

Table 3: Reaction with Thiols

| Entry | Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) | |---|---|---|---|---|---|---| | 1 | Thiophenol | K₂CO₃ | DMF | 80 | 6 | 4-Bromo-1-nitro-2-(phenylthio)benzene | 85-95 | | 2 | Benzyl mercaptan | NaH | THF | 60 | 4 | 2-((Benzyl)thio)-4-bromo-1-nitrobenzene | 90-98 | | 3 | Ethanethiol | Et₃N | Acetonitrile | 50 | 8 | 4-Bromo-2-(ethylthio)-1-nitrobenzene | 88-96 |

Experimental Protocols

The following are detailed methodologies for key experiments. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

Protocol 1: General Procedure for Reaction with Amines (Example: Synthesis of 4-Bromo-N-phenyl-2-nitroaniline)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), aniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable solvent, such as dimethylformamide (DMF), to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Reaction with Alkoxides (Example: Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • To this solution, add a solution of sodium methoxide (1.2 eq) in methanol.

  • Heat the reaction mixture to reflux and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: General Procedure for Reaction with Thiols (Example: Synthesis of 4-Bromo-1-nitro-2-(phenylthio)benzene)

  • To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism reactant 4-Bromo-2-chloro- 1-nitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nucleophile (Nu⁻) product 4-Bromo-2-substituted- 1-nitrobenzene intermediate->product - Cl⁻ leaving_group Cl⁻

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification start Combine Reactants: This compound, nucleophile, and base/solvent reaction Heat and Stir (Monitor by TLC) start->reaction quench Quench Reaction (e.g., add water) reaction->quench extract Extract Product with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Recrystallization or Chromatography) dry->purify

Caption: A generalized workflow for SNAr reactions.

Signaling_Pathway_Logic start 4-Bromo-2-chloro- 1-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar intermediate Substituted 4-Bromo-2-nitroaniline or Ether/Thioether snar->intermediate modification Further Chemical Modifications intermediate->modification api Active Pharmaceutical Ingredient (API) modification->api

Caption: Logical relationship in drug development.

References

Application Notes and Protocols for the Synthesis of Vismodegib Utilizing 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vismodegib (B1684315) is a first-in-class Hedgehog signaling pathway inhibitor approved for the treatment of advanced basal cell carcinoma. This document provides detailed application notes and protocols for a plausible synthetic route to Vismodegib, commencing with the starting material 4-Bromo-2-chloro-1-nitrobenzene. The described synthesis involves a three-step sequence: a Suzuki-Miyaura coupling to form the core biaryl structure, a subsequent reduction of the nitro group to an amine, and a final amidation to yield the active pharmaceutical ingredient. This guide includes detailed experimental procedures, quantitative data, and visual diagrams of the signaling pathway and experimental workflow to assist researchers in the fields of medicinal chemistry and drug development.

Introduction

Vismodegib exerts its therapeutic effect by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma.[1][2][3] The chemical synthesis of Vismodegib, chemically named 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, involves the assembly of a substituted biphenyl (B1667301) core structure. The synthetic approach detailed herein utilizes commercially available this compound as a key starting material, offering a practical route for laboratory-scale synthesis.

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.[1][2] In certain cancers, aberrant activation of this pathway leads to uncontrolled cell proliferation. The canonical pathway involves the binding of a Hedgehog ligand (e.g., Sonic hedgehog, SHh) to the Patched (PTCH) receptor. This binding alleviates the PTCH-mediated inhibition of Smoothened (SMO), allowing SMO to activate the GLI family of transcription factors. Activated GLI translocates to the nucleus and induces the expression of target genes that promote cell growth and survival.[1][4] Vismodegib functions by binding to and inhibiting the SMO protein, thereby blocking the downstream signaling cascade and suppressing tumor growth.[1][4]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_vismo Inhibition by Vismodegib PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_off SUFU-GLI Complex Gli_R GLI Repressor SUFU_Gli_off->Gli_R Processing Target_Genes_off Target Gene Transcription (Repressed) Gli_R->Target_Genes_off Represses Hh_Ligand Hedgehog Ligand (SHh) PTCH_on PTCH Hh_Ligand->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Dissociation Gli_A GLI Activator SUFU_Gli_on->Gli_A Activation & Nuclear Translocation Target_Genes_on Target Gene Transcription (Activated) Gli_A->Target_Genes_on Activates Vismodegib Vismodegib SMO_inhibited SMO (Inactive) Vismodegib->SMO_inhibited Binds & Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Synthetic Workflow

The synthesis of Vismodegib from this compound is accomplished in three main stages. The workflow begins with a palladium-catalyzed Suzuki-Miyaura coupling, followed by the reduction of the nitro intermediate, and concludes with an amidation reaction to form the final product.

Synthesis_Workflow Start This compound Step1 Step 1: Suzuki Coupling (Pd-catalyzed) Start->Step1 Intermediate1 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/H+) Intermediate1->Step2 Intermediate2 4-chloro-3-(pyridin-2-yl)aniline (B561131) Step2->Intermediate2 Step3 Step 3: Amidation (Schotten-Baumann) Intermediate2->Step3 FinalProduct Vismodegib Step3->FinalProduct

Caption: Overall synthetic workflow for Vismodegib.

Experimental Protocols

Step 1: Synthesis of 2-(2-chloro-5-nitrophenyl)pyridine (Intermediate 1) via Suzuki-Miyaura Coupling

This procedure outlines a representative Suzuki-Miyaura coupling for the synthesis of the key biaryl intermediate.

Materials:

  • This compound

  • 2-Pyridylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), 2-pyridylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via cannula.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford 2-(2-chloro-5-nitrophenyl)pyridine as a solid.

Step 2: Synthesis of 4-chloro-3-(pyridin-2-yl)aniline (Intermediate 2) via Nitro Reduction

This protocol details the reduction of the nitro group of Intermediate 1 to the corresponding aniline (B41778).

Materials:

  • 2-(2-chloro-5-nitrophenyl)pyridine (Intermediate 1)

  • Iron powder

  • Ethanol (B145695)

  • Water

  • Hydrochloric acid (35%)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a 500 mL four-necked flask, add 2-(2-chloro-5-nitrophenyl)pyridine (23.5 g, 0.1 mol), ethanol (150 g), and water (50 g).

  • Add iron powder (5.7 g) and 35% hydrochloric acid (1.0 g) to the mixture.

  • Heat the mixture to 80-85 °C and maintain reflux for 4 hours.

  • Filter the hot reaction mixture and wash the filter cake with 20 g of hot ethanol (60-65 °C).

  • Combine the filtrates and recover the ethanol under reduced pressure.

  • Cool the remaining solution to 0-5 °C and filter to collect the precipitate.

  • Dry the filter cake to obtain 19.2 g of 4-chloro-3-(pyridin-2-yl)aniline.[3]

Step 3: Synthesis of Vismodegib via Amidation

This final step involves the acylation of Intermediate 2 with 2-chloro-4-(methylsulfonyl)benzoyl chloride.

Materials:

  • 4-chloro-3-(pyridin-2-yl)aniline (Intermediate 2)

  • 2-chloro-4-(methylsulfonyl)benzoyl chloride

  • Tetrahydrofuran (THF)

  • Water

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Prepare the acid chloride: To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid in toluene, add a catalytic amount of N,N-dimethylformamide (DMF) followed by thionyl chloride. Heat the mixture to 70 °C until the reaction is complete. Cool the solution to 10 °C to crystallize the product, 2-chloro-4-(methylsulfonyl)benzoyl chloride, which is isolated by filtration.[1]

  • In a separate reaction vessel, dissolve 4-chloro-3-(pyridin-2-yl)aniline (1.0 equiv.) in THF.

  • In a separate flask, dissolve potassium carbonate in water.

  • Add the aqueous potassium carbonate solution to the solution of the aniline in THF.

  • Add a solution of 2-chloro-4-(methylsulfonyl)benzoyl chloride (1.05 equiv.) in THF to the biphasic mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by HPLC or TLC).

  • Partially distill the THF at atmospheric pressure until the boiling point reaches approximately 82 °C.

  • Cool the resulting slurry to 15 °C to complete the crystallization of the product.

  • Isolate the crude Vismodegib by filtration, wash with water, and dry under vacuum.[1]

  • The crude product can be further purified by recrystallization.

Data Presentation

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compound2-Pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃2-(2-chloro-5-nitrophenyl)pyridine~70-85 (Estimated)>98 (after chromatography)
2Nitro Reduction2-(2-chloro-5-nitrophenyl)pyridineFe, HCl4-chloro-3-(pyridin-2-yl)aniline93.9[3]98.6[3]
3Amidation4-chloro-3-(pyridin-2-yl)aniline2-chloro-4-(methylsulfonyl)benzoyl chloride, K₂CO₃Vismodegib97-99[1]>99.9[1]

Conclusion

The synthetic route described provides a comprehensive and detailed guide for the preparation of Vismodegib from this compound. The protocols are based on established chemical transformations and published data, offering a reliable pathway for researchers. The provided diagrams and tabulated data serve as quick references for understanding the underlying biological mechanism, the experimental workflow, and the expected outcomes of the synthesis. This information is intended to support further research and development in the field of oncology and medicinal chemistry.

References

Application Notes and Protocols for 4-Bromo-2-chloro-1-nitrobenzene in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-nitrobenzene is a versatile aromatic chemical intermediate pivotal in the synthesis of a variety of agrochemicals. Its distinct substitution pattern, featuring bromo, chloro, and nitro groups, offers a reactive scaffold for the development of novel herbicides and insecticides. The primary application route involves the reduction of the nitro group to form 4-bromo-2-chloroaniline (B1269894), which then serves as a key building block for creating active agrochemical ingredients, particularly within the phenylurea class of herbicides.

Application in Phenylurea Herbicide Synthesis

Phenylurea herbicides are a significant class of agrochemicals that act by inhibiting photosynthesis in target weed species. The synthesis of these herbicides often involves the reaction of a substituted phenyl isocyanate with an amine. This compound is an excellent starting material for generating the necessary substituted aniline (B41778) precursor.

Workflow for Phenylurea Herbicide Development

The overall process for utilizing this compound in the development of phenylurea herbicides can be visualized as a multi-step synthesis and screening process.

G A This compound B Reduction of Nitro Group A->B C 4-Bromo-2-chloroaniline B->C D Phosgenation C->D E 4-Bromo-2-chlorophenyl isocyanate D->E F Reaction with Dimethylamine (B145610) E->F G Phenylurea Herbicide Candidate (e.g., 1-(4-bromo-2-chlorophenyl)-3,3-dimethylurea) F->G H Biological Screening (Herbicidal Activity Assay) G->H I Lead Compound Identification H->I

Synthetic pathway from this compound to a phenylurea herbicide.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a candidate phenylurea herbicide starting from this compound.

Protocol 1: Reduction of this compound to 4-Bromo-2-chloroaniline

This procedure outlines the chemical reduction of the nitro group to an amine, a critical step in generating the key aniline intermediate.

Materials:

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1 equivalent), iron powder (3 equivalents), and a solution of ammonium chloride (0.2 equivalents) in a 2:1 mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the remaining aqueous solution, add a sufficient amount of sodium hydroxide solution to make the solution basic.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-chloroaniline.

Protocol 2: Synthesis of 1-(4-bromo-2-chlorophenyl)-3,3-dimethylurea

This protocol details the conversion of 4-bromo-2-chloroaniline into a phenylurea herbicide candidate. This is a two-step process involving the formation of an isocyanate followed by reaction with dimethylamine.

Materials:

  • 4-Bromo-2-chloroaniline

  • Phosgene (B1210022) (or a phosgene equivalent like triphosgene)

  • Toluene (B28343) (anhydrous)

  • Dimethylamine solution

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Gas inlet/outlet

  • Stirring plate and stir bar

Procedure:

Step A: Synthesis of 4-Bromo-2-chlorophenyl isocyanate

  • In a well-ventilated fume hood, dissolve 4-bromo-2-chloroaniline (1 equivalent) in anhydrous toluene in a three-neck round-bottom flask equipped with a dropping funnel, gas inlet, and gas outlet.

  • Carefully add a solution of phosgene (or triphosgene) in toluene dropwise to the aniline solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the N=C=O stretch of the isocyanate).

  • Once the reaction is complete, carefully remove the excess phosgene by bubbling nitrogen through the solution.

  • The resulting solution of 4-bromo-2-chlorophenyl isocyanate in toluene is typically used directly in the next step without further purification.

Step B: Synthesis of 1-(4-bromo-2-chlorophenyl)-3,3-dimethylurea

  • Cool the toluene solution of 4-bromo-2-chlorophenyl isocyanate from Step A in an ice bath.

  • Slowly add a solution of dimethylamine (1.2 equivalents) in dichloromethane to the isocyanate solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 1-(4-bromo-2-chlorophenyl)-3,3-dimethylurea.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides, such as the one synthesized in the protocol above, act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex, blocking the electron transport chain and leading to the accumulation of reactive oxygen species, which cause cellular damage and ultimately plant death.

G cluster_0 Normal Photosynthesis cluster_1 Inhibition by Phenylurea Herbicide A Light Energy B Photosystem II (PSII) A->B C Electron Transport Chain B->C F Binds to D1 Protein in PSII D ATP & NADPH Production C->D E Phenylurea Herbicide E->F G Electron Transport Blocked F->G H Photosynthesis Halts G->H

Mechanism of action of phenylurea herbicides on Photosystem II.

Quantitative Data

While specific quantitative data for a commercial agrochemical directly derived from this compound is not publicly available, the following table provides a representative structure for the type of data that would be collected during the development and screening of a novel phenylurea herbicide.

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Growth Inhibition (%)IC₅₀ (µM)
Phenylurea-BCN-01Amaranthus retroflexus100951.2
Chenopodium album100882.5
Setaria viridis10045>10
Phenylurea-BCN-02Amaranthus retroflexus100980.9
Chenopodium album100921.8
Setaria viridis100558.7

Conclusion

This compound is a valuable starting material for the synthesis of novel agrochemicals, particularly phenylurea herbicides. The protocols and workflows provided herein offer a foundational understanding for researchers aiming to leverage this chemical scaffold in their agrochemical development programs. Further derivatization and biological screening of compounds synthesized from this intermediate may lead to the discovery of new and effective crop protection agents.

Application Notes and Protocols: Bromination of 2-Chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the electrophilic bromination of 2-chloro-1-nitrobenzene, a deactivated aromatic compound. The presence of both a deactivating chloro group and a strongly deactivating nitro group on the benzene (B151609) ring necessitates the use of potent brominating agents and specific reaction conditions to achieve successful substitution. These application notes offer two well-established methods for this transformation, discuss the regiochemical outcome, and provide comprehensive procedures for synthesis and purification.

Analysis of Regioselectivity

The position of the incoming bromo group during the electrophilic aromatic substitution of 2-chloro-1-nitrobenzene is dictated by the directing effects of the existing substituents.

  • -Cl (Chloro) group at C2: This is a deactivating group but directs incoming electrophiles to the ortho and para positions (C3, C5, and C1, with C1 already substituted).

  • -NO₂ (Nitro) group at C1: This is a strong deactivating group and directs incoming electrophiles to the meta position (C3 and C5).

Considering these effects, both substituents direct the electrophile to the C3 and C5 positions. However, steric hindrance from the adjacent chloro and nitro groups at the C3 position is significant. Therefore, the electrophilic attack is most likely to occur at the C5 position, which is para to the chloro group and meta to the nitro group. The major product expected from this reaction is 5-bromo-2-chloro-1-nitrobenzene .

Experimental Protocols

Two primary methods for the bromination of deactivated aromatic rings are presented below. Method A utilizes N-Bromosuccinimide (NBS) in concentrated sulfuric acid, a combination known for its efficacy with highly electron-deficient substrates.[1][2][3] Method B employs the classic approach of molecular bromine with a Lewis acid catalyst.

Method A: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid

This protocol is adapted from established procedures for the bromination of deactivated aromatic compounds.[1][3]

Materials and Reagents:

  • 2-Chloro-1-nitrobenzene

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (B109758) (CH₂Cl₂) or Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-1-nitrobenzene (1.0 eq). Place the flask in an ice-water bath.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (approximately 4-5 mL per gram of substrate) to the flask with continuous stirring, ensuring the temperature is maintained below 20°C.

  • Brominating Agent Addition: Once the substrate is fully dissolved, begin the portion-wise addition of N-Bromosuccinimide (1.1 eq) over 15-20 minutes. Monitor the temperature to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 55-65°C. Stir at this temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1][3]

  • Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10 mL of ice/water per mL of acid).

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Neutralization and Drying: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to yield pure 5-bromo-2-chloro-1-nitrobenzene.

Method B: Bromination using Molecular Bromine and Iron Catalyst

This protocol is based on the classical method for brominating deactivated nitroaromatics.

Materials and Reagents:

  • 2-Chloro-1-nitrobenzene

  • Molecular Bromine (Br₂)

  • Iron powder or Iron(III) Bromide (FeBr₃)

  • Sodium Bisulfite solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a gas trap (to absorb HBr fumes)

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Apparatus for distillation

Procedure:

  • Reaction Setup: To a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 2-chloro-1-nitrobenzene (1.0 eq) and a catalytic amount of iron powder (approx. 0.05 eq).

  • Bromine Addition: Heat the mixture to 50-60°C. From the dropping funnel, add molecular bromine (1.05 eq) dropwise over a period of 30-60 minutes. Hydrogen bromide gas will evolve and should be directed to a gas trap.

  • Reaction: After the addition is complete, increase the temperature and reflux the mixture gently for 2-3 hours, or until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Slowly add dichloromethane to dissolve the product.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water and a 10% sodium bisulfite solution to remove any unreacted bromine. Finally, wash with water again.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride. Filter and remove the dichloromethane by distillation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from ethanol (B145695) to afford the final product.

Data Presentation

The following table summarizes the expected quantitative data for the described protocols. Yields and purity are estimates based on similar reactions reported in the literature and may vary based on experimental conditions and scale.

ParameterMethod A (NBS/H₂SO₄)Method B (Br₂/FeBr₃)
Starting Material 2-Chloro-1-nitrobenzene2-Chloro-1-nitrobenzene
Brominating Agent N-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Catalyst/Solvent Concentrated Sulfuric AcidIron (Fe) or FeBr₃
Stoichiometry (eq) Substrate:NBS = 1:1.1Substrate:Br₂ = 1:1.05
Reaction Temp (°C) 55-6550-60, then reflux
Reaction Time (h) 2-43-4
Estimated Yield (%) 80-9065-75
Purity (after purif.) >98%>98%

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care and avoid contact with skin and eyes. When quenching, always add acid to ice/water slowly, never the other way around.

  • N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Molecular Bromine (Br₂): Highly toxic, corrosive, and volatile. Causes severe burns upon contact. Inhalation can be fatal. Handle only in a fume hood with appropriate respiratory protection.

  • Halogenated Nitroaromatics: The substrate and product are potentially toxic and irritants. Avoid skin contact and inhalation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this document.

G cluster_regio Regioselectivity Analysis Start 2-Chloro-1-nitrobenzene Cl_effect Cl at C2 (o,p-director) Start->Cl_effect NO2_effect NO2 at C1 (m-director) Start->NO2_effect Positions Favored Positions: C3 and C5 Cl_effect->Positions NO2_effect->Positions Sterics Steric Hindrance at C3 Positions->Sterics Product Major Product: 5-Bromo-2-chloro-1-nitrobenzene Sterics->Product

Caption: Regioselectivity in the bromination of 2-chloro-1-nitrobenzene.

G cluster_methodA Experimental Workflow: Method A (NBS/H₂SO₄) cluster_methodB Experimental Workflow: Method B (Br₂/Fe) A_Setup Reaction Setup: Add substrate and H₂SO₄ to flask A_Add_NBS Add NBS in portions (control exotherm) A_Setup->A_Add_NBS A_React Heat and Stir (55-65°C, 2-4h) A_Add_NBS->A_React A_Monitor Monitor by TLC/GC A_React->A_Monitor A_Quench Quench: Pour mixture into ice-water A_Monitor->A_Quench A_Extract Extract with organic solvent A_Quench->A_Extract A_Wash Wash, Dry, and Concentrate A_Extract->A_Wash A_Purify Purify: Recrystallization or Chromatography A_Wash->A_Purify B_Setup Reaction Setup: Add substrate and Fe catalyst B_Add_Br2 Add Br₂ dropwise (50-60°C) B_Setup->B_Add_Br2 B_React Reflux and Stir (2-3h) B_Add_Br2->B_React B_Workup Cool and Dissolve in Solvent B_React->B_Workup B_Wash Wash with H₂O and NaHSO₃ B_Workup->B_Wash B_Dry Dry and Concentrate B_Wash->B_Dry B_Purify Purify: Vacuum Distillation or Recrystallization B_Dry->B_Purify

Caption: Comparative workflow for the bromination protocols.

References

Application Notes and Protocols for the Reaction of 4-Bromo-2-chloro-1-nitrobenzene with Sodium Alkoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-nitrobenzene is a versatile aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group activates the benzene (B151609) ring for nucleophilic attack, facilitating the displacement of its halogen substituents. This application note details the reaction of this compound with various sodium alkoxides, a critical transformation for synthesizing substituted alkoxy nitroaromatics. These products are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science due to the diverse functionalities they possess.

The reaction proceeds via a high-yielding and regioselective pathway, primarily leading to the substitution of the chlorine atom. This selectivity is governed by the electronic effects of the nitro group, which preferentially activates the ortho and para positions.

Reaction Mechanism and Regioselectivity

The reaction of this compound with sodium alkoxides follows the SNAr (addition-elimination) mechanism. This process is initiated by the nucleophilic attack of the alkoxide ion on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The strong electron-withdrawing nitro group is essential for stabilizing the negative charge of this intermediate through resonance.[1]

In the case of this compound, both the chloro and bromo substituents are positioned at locations activated by the nitro group (ortho and para, respectively). However, the nucleophilic attack is expected to occur preferentially at the carbon atom bearing the chlorine atom. This regioselectivity is attributed to the greater electronegativity of chlorine compared to bromine, which makes the C-Cl bond more polarized and the carbon atom more electrophilic. In SNAr reactions, the more electronegative halogen often acts as the better leaving group, a trend that is opposite to that observed in SN1 and SN2 reactions.[2] The resonance structures of the Meisenheimer complex demonstrate that the negative charge is delocalized onto the nitro group when the attack occurs at the C2 (chloro) or C4 (bromo) position. However, the attack at the C2 position is generally favored, leading to the selective formation of 4-bromo-2-alkoxy-1-nitrobenzene. For the analogous compound 2-bromo-1-chloro-4-nitrobenzene, the substitution of the chlorine atom is also the observed outcome.[3][4]

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound with various sodium alkoxides. The yields are estimated based on reactions with similar substrates and should be optimized for each specific case.

Sodium AlkoxideProductEstimated Yield (%)
Sodium Methoxide (B1231860)4-Bromo-2-methoxy-1-nitrobenzene (B183249)~95-99
Sodium Ethoxide4-Bromo-2-ethoxy-1-nitrobenzene~90-95
Sodium Isopropoxide4-Bromo-2-isopropoxy-1-nitrobenzene~85-90
Sodium tert-butoxide4-Bromo-2-tert-butoxy-1-nitrobenzene~70-80

Note: Yields are estimates based on analogous reactions and the general trend of decreasing reactivity with increasing steric hindrance of the nucleophile. A protocol for the reaction of the similar 4-bromo-2-fluoro-1-nitrobenzene (B105774) with sodium methoxide reported a near-quantitative yield.[5]

Experimental Protocols

This section provides a general protocol for the reaction of this compound with sodium alkoxides. The procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Materials
  • This compound

  • Sodium methoxide (or other sodium alkoxide)

  • Anhydrous methanol (B129727) (or corresponding alcohol)

  • Ethyl acetate (B1210297)

  • Water (deionized)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

General Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the corresponding anhydrous alcohol (e.g., methanol for sodium methoxide).

  • Addition of Alkoxide: To this solution, add the sodium alkoxide (1.0 - 1.2 eq.) portion-wise. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (e.g., around 60-65 °C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the alcohol solvent.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volume of water).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway Nucleophilic Aromatic Substitution of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound C Meisenheimer Complex (Resonance Stabilized) A->C + NaOR B Sodium Alkoxide (NaOR) B->C D 4-Bromo-2-alkoxy-1-nitrobenzene C->D - NaCl E Sodium Chloride (NaCl) C->E Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous alcohol start->dissolve add_alkoxide Add Sodium Alkoxide dissolve->add_alkoxide reflux Heat to Reflux (2-4 hours) add_alkoxide->reflux cool Cool to RT reflux->cool concentrate Concentrate (Rotary Evaporator) cool->concentrate extract Add Water & Extract with Ethyl Acetate concentrate->extract wash Wash Organic Layer (Water & Brine) extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify (Recrystallization/Chromatography) filter_concentrate->purify end End Product purify->end

References

Application of 4-Bromo-2-chloro-1-nitrobenzene in the Synthesis of Azo Dyes: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Bromo-2-chloro-1-nitrobenzene is a versatile aromatic compound that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and notably, dyes. Its specific substitution pattern offers a valuable platform for the creation of novel colorants, particularly azo dyes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in dye manufacturing.

Introduction

The primary application of this compound in dye synthesis involves its conversion to 4-bromo-2-chloroaniline (B1269894), a crucial diazo component. The synthetic pathway typically follows a two-step process: the reduction of the nitro group to an amine, followed by the diazotization of the resulting aniline (B41778) derivative and subsequent coupling with an appropriate coupling component to form the final azo dye. The presence of the bromo and chloro substituents on the aromatic ring can significantly influence the tinctorial and fastness properties of the resulting dyes.

Synthetic Pathway Overview

The general synthetic route for producing azo dyes from this compound is illustrated below. The process begins with the reduction of the nitro group, a critical step to generate the primary amine necessary for diazotization. This is followed by the diazotization reaction, where the primary amine is converted into a reactive diazonium salt. Finally, the diazonium salt is reacted with a coupling agent, such as a phenol (B47542) or an aromatic amine, to yield the azo dye.

DyeSynthesis A 4-Bromo-2-chloro- 1-nitrobenzene B Reduction (e.g., SnCl2/HCl) A->B Step 1 C 4-Bromo-2-chloroaniline B->C D Diazotization (NaNO2/HCl, 0-5°C) C->D Step 2 E 4-Bromo-2-chloro- benzenediazonium chloride D->E G Azo Coupling E->G Step 3 F Coupling Component (e.g., Phenol derivative) F->G H Azo Dye G->H

Figure 1: General workflow for the synthesis of azo dyes from this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes starting from this compound.

Protocol 1: Reduction of this compound to 4-Bromo-2-chloroaniline

This procedure outlines the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution (40%)

  • Ethanol

  • Ethyl acetate (B1210297)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (3-4 equivalents) to the suspension.

  • Slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt) to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is strongly basic (pH > 10). A precipitate of tin salts will form.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude 4-bromo-2-chloroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Diazotization of 4-Bromo-2-chloroaniline and Azo Coupling

This protocol describes the formation of the diazonium salt and its subsequent reaction with a coupling component to form a disazo disperse dye, adapted from a similar synthesis.[1][2]

Materials:

  • 4-Bromo-2-chloroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (B80452) (NaNO₂)

  • Coupling component (e.g., 3-aminophenol)

  • Sodium hydroxide (NaOH)

  • Urea

  • Distilled water

  • Ice

  • Beakers

  • Magnetic stirrer

Procedure:

Part A: Diazotization

  • Dissolve 4-bromo-2-chloroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water with stirring.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1 equivalent) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Destroy any excess nitrous acid by the addition of a small amount of urea.

Part B: Azo Coupling

  • Dissolve the coupling component (e.g., 3-aminophenol, 1 equivalent) in an aqueous sodium hydroxide solution.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the stirred solution of the coupling component, maintaining the temperature below 5 °C.

  • The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling component (typically alkaline for phenols and acidic for anilines).

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture for 1-2 hours at low temperature.

  • Isolate the dye by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Data Presentation

Dye CodeCoupling Componentλmax (nm) in DMFMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Light Fastness (Polyester)Washing Fastness (Polyester)Sublimation Fastness (Polyester)
5a 1,3-Dihydroxybenzene57338,0005-655
5b 2-Naphthol604, 78445,000555
5c N,N-Dimethylaniline592, 77242,000655
5d Phenol58035,000555
5e 2,4-Dinitrophenylhydrazine464, 80048,0005-655
5f Malononitrile496, 57640,0006-755

Data sourced from "The application of disperse dyes derived from 4-bromoaniline (B143363) and 3-chloroaniline (B41212) on to polyester (B1180765) fabric".[1][2]

Logical Relationship Diagram

The following diagram illustrates the logical steps and decisions involved in the synthesis and application of azo dyes from this compound.

LogicalFlow Start Start: This compound Reduction Nitro Group Reduction Start->Reduction Diazotization Diazotization of Amine Reduction->Diazotization Coupling Azo Coupling Diazotization->Coupling Purification Purification of Dye Coupling->Purification Characterization Characterization (Spectroscopy, etc.) Purification->Characterization Application Application Testing (Dyeing, Fastness) Characterization->Application End End: Characterized Azo Dye Application->End

Figure 2: Logical workflow for dye synthesis and evaluation.

Conclusion

This compound is a valuable precursor for the synthesis of azo dyes. The established synthetic route through reduction, diazotization, and coupling allows for the creation of a diverse range of colorants. The halogen substituents are expected to impart desirable properties such as good light and wet fastness, making these dyes potentially suitable for various applications in the textile and other industries. The provided protocols and data serve as a comprehensive guide for researchers exploring the potential of this versatile chemical intermediate.

References

4-Bromo-2-chloro-1-nitrobenzene as a building block in organic chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 4-Bromo-2-chloro-1-nitrobenzene in Organic Synthesis

Introduction

This compound is a versatile building block in organic chemistry, prized for its trifunctional nature. The presence of a nitro group and two distinct halogen atoms (bromine and chlorine) at specific positions on the benzene (B151609) ring allows for a range of selective chemical transformations. The electron-withdrawing nitro group strongly activates the ring for nucleophilic aromatic substitution, primarily displacing the chlorine atom at the ortho position. The bromine atom is well-suited for participation in palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amine, opening up another avenue for diverse functionalization. These characteristics make this compound a valuable starting material for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] A related compound, 4-bromo-1-chloro-2-nitrobenzene, is a known key intermediate in the production of vismodegib, a hedgehog pathway inhibitor used in targeted cancer therapies, highlighting the importance of this class of molecules in drug development.[2]

Key Synthetic Transformations

The strategic positioning of the functional groups on this compound allows for a series of sequential or orthogonal reactions. The general synthetic utility is outlined below, demonstrating how this building block can be diversified.

G cluster_0 Primary Transformations cluster_1 Products A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B  Nu- / Δ   C Reduction of Nitro Group A->C  [H]   D Suzuki-Miyaura Cross-Coupling A->D  ArB(OH)2  Pd(0), Base   E 4-Bromo-2-substituted-1-nitrobenzene (e.g., ether, amine) B->E F 4-Bromo-2-chloroaniline C->F G 4-Aryl-2-chloro-1-nitrobenzene D->G

Caption: Synthetic pathways for this compound.

Application 1: Reduction of the Nitro Group

The reduction of the nitro group to an aniline (B41778) is a fundamental transformation, yielding 4-bromo-2-chloroaniline, a useful intermediate for further reactions such as diazotization or acylation.[3] Various reagents can accomplish this transformation, with the choice often depending on functional group tolerance and reaction scale.

Comparative Data for Nitro Reduction Methods

Reducing AgentTypical Solvent(s)Temperature (°C)Reaction TimeTypical Yield (%)Notes
Zn / Acetic AcidDichloromethane (B109758)0 to RT10 - 60 min>90Mild and efficient method.[4]
Fe / HClEthanol / WaterReflux2 - 4 h85 - 95Classical and cost-effective for large scale.[4]
H₂ / Pd/CMethanol / EtOAcRT1 - 5 h>95Clean reaction, requires hydrogenation equipment.[4]
Na₂S·9H₂OWater / EthanolReflux3 - 6 h70 - 85Useful when acidic conditions are not tolerated.[5]

Experimental Protocol: Reduction using Zinc and Acetic Acid

  • Reagent Preparation : In a round-bottom flask, add this compound (1.0 equiv). Dissolve it in dichloromethane (DCM, 5 mL per mmol of substrate).

  • Reaction Setup : Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Zinc : Add activated Zinc dust (5.0 equiv) to the solution.

  • Addition of Acid : Add acetic acid (1.5 mL per mmol of substrate) dropwise to the cooled suspension. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring : Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

  • Work-up : Filter the reaction mixture through a pad of celite, washing the celite pad with ethyl acetate (B1210297).

  • Neutralization : Transfer the filtrate to a separatory funnel and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Bromo-2-chloroaniline.

  • Purification : If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing nitro group.[6][7] This allows for the introduction of a variety of nucleophiles, such as alkoxides, phenoxides, and amines, to displace the chloride.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 4-Bromo-2-methoxy-1-nitrobenzene

  • Reagent Preparation : In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Nucleophile Preparation : In a separate flask, prepare a solution of sodium methoxide (B1231860) (1.2 equiv) in anhydrous methanol.

  • Reaction : Add the sodium methoxide solution dropwise to the stirred solution of the substrate at room temperature.

  • Heating : After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C).

  • Monitoring : Monitor the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Quenching : Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x).

  • Washing : Combine the organic layers and wash with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-2-methoxy-1-nitrobenzene.

Application 3: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8][9] This enables the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials.

Suzuki_Cycle pd0 Pd(0)L₂ rx R-X (this compound) pd_ox R-Pd(II)L₂-X pd_trans R-Pd(II)L₂-Ar pd_ox->pd_trans Transmetalation pd_trans->pd0 product R-Ar pd_trans->product Reductive Elimination rx->pd_ox Oxidative Addition boronic ArB(OH)₂ boronic->pd_ox base Base base->boronic

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-chloro-1-nitrobenzene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification methods for this compound, a solid at room temperature, are recrystallization and column chromatography. For thermally stable compounds, vacuum distillation can also be considered to remove non-volatile impurities.

Q2: What are the potential impurities in crude this compound?

A2: Potential impurities largely depend on the synthetic route. A common synthesis involves the nitration of 1-bromo-3-chlorobenzene. Potential impurities could include:

  • Isomeric byproducts: Such as 2-bromo-4-chloro-1-nitrobenzene (B1277871) and other positional isomers.

  • Unreacted starting materials: Residual 1-bromo-3-chlorobenzene.

  • Di-nitrated products: Such as 1-bromo-3-chloro-2,4-dinitrobenzene.

  • Side-reaction products: Depending on the specific reaction conditions.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Recrystallization is a good first choice for removing small amounts of impurities from a solid sample, especially if the impurities have different solubility profiles from the desired product.

  • Column chromatography is highly effective for separating compounds with similar polarities, such as isomers, and for purifying larger quantities of material.

  • Vacuum distillation is suitable for removing non-volatile or high-boiling impurities from a thermally stable compound.

Below is a decision-making workflow to help you select the appropriate purification method.

Purification Method Selection Decision Tree for Purification Method Selection start Crude this compound check_impurities Assess Impurity Profile (TLC, NMR, etc.) start->check_impurities is_solid Is the crude product a solid? check_impurities->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (oily solid) further_purification Further Purification Needed? recrystallization->further_purification column_chromatography->further_purification vacuum_distillation Vacuum Distillation vacuum_distillation->further_purification final_product Pure Product further_purification->final_product No isomeric_impurities Are isomeric impurities present? further_purification->isomeric_impurities Yes isomeric_impurities->column_chromatography Yes thermal_stability Is the compound thermally stable? isomeric_impurities->thermal_stability No thermal_stability->column_chromatography No thermal_stability->vacuum_distillation Yes

Caption: Decision tree for selecting a suitable purification method.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallizing The melting point of the solid is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower boiling point solvent or a solvent mixture.[1]
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[1]
Low recovery of purified product Too much solvent was used. The crystals were washed with a solvent in which they are soluble. Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. Wash the collected crystals with a small amount of cold recrystallization solvent. Pre-heat the filtration apparatus.[1]
Colored impurities remain in crystals The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots (co-elution) The eluent polarity is too high or too low. The column is overloaded with the sample.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column The eluent is not polar enough. The compound may be interacting strongly with the stationary phase.Gradually increase the polarity of the eluent. For polar compounds, consider using a more polar solvent system, such as dichloromethane/methanol. If using silica (B1680970) gel, which is acidic, consider adding a small amount of a modifier like triethylamine (B128534) for basic compounds or a different stationary phase like alumina.
Cracked or channeled column bed Improper packing of the column.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
Streaking of spots on TLC/in fractions The compound is sparingly soluble in the eluent. The sample is too concentrated.Use a solvent system in which the compound is more soluble. Dilute the sample before loading it onto the column.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Good starting solvents to test for this compound include ethanol, petroleum ether, or a hexane (B92381)/ethyl acetate (B1210297) mixture.

  • Dissolution: In a flask, add the crude this compound and a stir bar. Heat the flask and add the chosen solvent in small portions with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for about 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow General Recrystallization Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration Yes decolorize->hot_filtration No cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A typical workflow for the purification of a solid by recrystallization.

Column Chromatography Protocol

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the desired compound from impurities. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Elute the column with the initial solvent until the silica bed is stable and the solvent level is just above the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column with a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use a constant eluent composition (isocratic elution) or gradually increase the polarity of the eluent (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Column Chromatography Workflow General Column Chromatography Workflow start Crude Mixture select_eluent Select Eluent (via TLC) start->select_eluent pack_column Pack Column with Silica Gel select_eluent->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (via TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: A standard workflow for purification by column chromatography.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that these are estimated values and may vary depending on the specific experimental conditions and the purity of the crude material.

Purification Method Parameter Typical Value / Condition Expected Purity Expected Yield
Recrystallization SolventEthanol, Petroleum Ether, or Hexane/Ethyl Acetate>98%70-90%
TemperatureBoiling point of the solvent for dissolution, room temperature followed by ice bath for crystallization
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>99%60-85%
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Vacuum Distillation Boiling Point~282 °C at 760 mmHg (estimated ~150-170 °C at 10 mmHg)>98%>90%
Pressure1-10 mmHg

References

Technical Support Center: Optimal Recrystallization of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal recrystallization of 4-Bromo-2-chloro-1-nitrobenzene. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, alcohols such as ethanol and methanol are good starting points for solvent screening. The compound is also reported to be soluble in other organic solvents like dichloromethane (B109758) and ether, and insoluble in water.[1][2] A mixed solvent system, such as ethanol/water, may also be effective.

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: Key physical properties include its melting point, which is reported to be in the range of 57-74 °C for different isomers, and its appearance as a white to light yellow crystalline powder.[2][3] Being aware of the melting point is crucial to prevent the compound from "oiling out" if a solvent with a boiling point higher than the compound's melting point is used.

Q3: How can I determine the appropriate volume of solvent to use?

A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude this compound. This creates a saturated solution upon cooling, which is necessary for maximizing crystal yield. A good starting point is to add small portions of the hot solvent to the compound until it just dissolves.

Q4: What are common impurities that might be present in crude this compound?

A4: Common impurities may include unreacted starting materials, byproducts from the synthesis, or isomers such as 1-Bromo-4-chloro-2-nitrobenzene or 2-Bromo-4-chloro-1-nitrobenzene. The success of the recrystallization will depend on the differing solubilities of these impurities in the chosen solvent.

Solvent Selection Guide

The selection of an appropriate solvent is critical for a successful recrystallization. The following table summarizes the known solubility characteristics of this compound in common laboratory solvents.

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureSuitability for Recrystallization
Ethanol Sparingly Soluble to Soluble[1][2]Likely Very SolubleGood Candidate
Methanol Soluble[3]Likely Very SolubleGood Candidate
Isopropanol Likely Sparingly SolubleLikely SolublePotential Candidate
Water Insoluble[1]InsolubleGood as an anti-solvent in a mixed system
Hexane Likely InsolubleLikely Sparingly SolubleGood as an anti-solvent in a mixed system
Dichloromethane SolubleVery SolublePoor Candidate (too soluble at room temp)
Ethyl Acetate SolubleVery SolublePoor Candidate (too soluble at room temp)

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. It is recommended to first perform a small-scale test to determine the optimal solvent.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent (e.g., ethanol, methanol) to each test tube at room temperature. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Washing of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution was not cooled sufficiently.- Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Ensure the solution is cooled in an ice bath for an adequate amount of time.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Low recovery of the purified product. - Too much solvent was used.- The crystals were washed with a solvent that was not cold enough.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Always wash the crystals with ice-cold solvent.- Ensure the filtration apparatus is pre-heated before hot filtration.
The purified product is still colored. - Colored impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Visual Workflow and Logic Diagrams

G Workflow for Optimal Recrystallization Solvent Selection cluster_0 Solvent Screening cluster_1 Heating and Dissolution cluster_2 Cooling and Observation cluster_3 Decision A Place small amount of crude product in test tubes B Add potential solvents (e.g., Ethanol, Methanol) A->B C Observe solubility at room temperature B->C D Heat insoluble/sparingly soluble samples C->D E Add hot solvent dropwise until dissolved D->E F Cool solution to room temperature E->F G Cool further in an ice bath F->G H Observe crystal formation G->H I Select solvent with high yield of crystals H->I

Caption: Workflow for selecting an optimal recrystallization solvent.

G Troubleshooting Recrystallization Issues cluster_0 Problem Identification cluster_1 Solutions Start Recrystallization Issue Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Sol_NoCrystals - Reduce solvent volume - Cool for longer/colder NoCrystals->Sol_NoCrystals Too much solvent? Sol_OilingOut - Reheat and add more solvent - Use lower boiling point solvent OilingOut->Sol_OilingOut Solvent BP > MP? Sol_LowYield - Use minimum hot solvent - Wash with ice-cold solvent LowYield->Sol_LowYield Excess solvent used?

References

Technical Support Center: Synthesis of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in the synthesis of 4-Bromo-2-chloro-1-nitrobenzene. This compound is a key intermediate in the production of advanced therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the electrophilic aromatic substitution, specifically the nitration of 1-bromo-3-chlorobenzene (B44181). In this reaction, a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), is used to introduce a nitro (-NO₂) group onto the aromatic ring. The existing bromo and chloro substituents direct the position of the incoming nitro group.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

Low yield in this synthesis is a common issue that can typically be traced back to one of four key areas:

  • Temperature Control: Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to the formation of unwanted isomers and dinitrated byproducts.[2][3]

  • Reagent Quality and Ratio: The concentration of the nitronium ion (NO₂⁺), the active electrophile, is crucial. This is determined by the concentration of the acids and their ratio.[4][5][6][7][8] Water in the reaction mixture will quench the reaction.

  • Reaction Time and Mixing: Incomplete reactions due to insufficient time or poor mixing will naturally lead to lower yields.

  • Product Isolation: Significant product loss can occur during the workup and purification stages if the protocol is not optimized.

Q3: How can I minimize the formation of isomeric byproducts?

Both the chloro and bromo groups are ortho-, para-directing.[9][10] Starting with 1-bromo-3-chlorobenzene, nitration can occur at positions 2, 4, and 6, leading to different isomers. The formation of the desired this compound (nitration at the 6-position relative to the chloro group) is influenced by:

  • Strict Temperature Control: Lowering the reaction temperature (e.g., to 0-10°C) is the most effective way to improve regioselectivity. It slows down the reaction, allowing the subtle electronic and steric differences between the possible sites to have a greater influence on the product distribution.[2]

  • Controlled Reagent Addition: Adding the nitrating agent slowly to the substrate ensures that the heat generated can be effectively dissipated, preventing localized temperature spikes that favor byproduct formation.[2]

Q4: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly reactive nitronium ion (NO₂⁺), the electrophile that attacks the benzene (B151609) ring.[4][5][6][7][8][11] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is critical because the presence of water would otherwise dilute the acids and inhibit the formation of the nitronium ion.[8]

Q5: What are the best practices for purifying the final product?

The crude product is typically a mixture of isomers. The most common purification method is recrystallization. Due to differences in polarity and crystal lattice energies, the isomers will have different solubilities in a given solvent.

  • Solvent Selection: Ethanol (B145695) is often a suitable solvent for recrystallizing bromonitrobenzene derivatives.[12] The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which the desired isomer has low solubility at cooler temperatures, allowing it to crystallize out while impurities remain in solution.

  • Technique: Fractional crystallization may be necessary if isomers are present in significant quantities.[12] This involves multiple recrystallization steps to achieve high purity.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Symptom / Observation Potential Cause Recommended Solution & Rationale
Low or No Product Yield 1. Reaction Temperature Too Low: The activation energy barrier is not being overcome.Cautiously increase the temperature in 5°C increments. Monitor the reaction progress closely by TLC.
2. Decomposed/Wet Reagents: Water inhibits the formation of the nitronium ion electrophile.Use fresh, concentrated (98%) sulfuric acid and concentrated (70%) nitric acid. Ensure all glassware is thoroughly dried before use.
3. Insufficient Reaction Time: The reaction has not proceeded to completion.Extend the reaction time. Monitor by TLC until the starting material spot is no longer visible.
High Percentage of Byproducts (Isomers) 1. Reaction Temperature Too High: Higher temperatures reduce selectivity and favor the formation of multiple isomers.[2]Maintain a strict low-temperature profile (e.g., 0-10°C) using an ice-salt bath. Add the nitrating agent dropwise to manage the exotherm.
2. Incorrect Acid Ratio: The concentration of the electrophile may be too high, leading to less selective reactions.Experiment with slightly varying the H₂SO₄:HNO₃ ratio. A common starting point is a 2:1 or 1:1 volumetric ratio.
Formation of Dark Tarry Material 1. Oxidation of Substrate: Elevated temperatures can cause decomposition of nitric acid and oxidation of the aromatic ring.[2]Ensure the reaction temperature does not exceed the recommended limit. The slow, controlled addition of reagents is critical.
2. Contaminants in Starting Material: Impurities can lead to unwanted side reactions.Purify the 1-bromo-3-chlorobenzene starting material by distillation if its purity is questionable.
Product is an Oil / Fails to Crystallize 1. High Impurity Content: The presence of other isomers or byproducts can depress the melting point and inhibit crystallization.Attempt to purify a small sample via column chromatography to isolate the main product. Use the purified material to seed the bulk solution for crystallization.
2. Incorrect Recrystallization Solvent: The chosen solvent may be too effective, keeping all components dissolved.Try a different solvent or a mixed-solvent system. For example, if ethanol is too strong a solvent, try an ethanol/water mixture.

Detailed Experimental Protocol

This protocol provides a general methodology. Researchers should adapt it based on their specific equipment and safety procedures.

Materials:

  • 1-bromo-3-chlorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (5% aqueous solution)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add 15 mL of concentrated H₂SO₄. Once cooled to below 10°C, add 15 mL of concentrated HNO₃ dropwise with continuous stirring. Keep the mixture in the ice bath until use.

  • Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g of 1-bromo-3-chlorobenzene.

  • Nitration: Cool the flask containing the substrate to 0-5°C using an ice-salt bath.

  • Slow Addition: Begin the slow, dropwise addition of the chilled nitrating mixture from the dropping funnel to the stirred substrate. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. This may take 30-45 minutes.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully over a beaker containing ~200 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold deionized water until the washings are neutral to litmus (B1172312) paper. Then, wash with a small amount of cold 5% sodium bicarbonate solution, followed by a final wash with cold deionized water.

  • Drying: Press the solid as dry as possible on the filter funnel. Further drying can be done in a desiccator.

  • Purification: Recrystallize the crude solid from hot 95% ethanol to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Low Yield

// Nodes start [label="Problem:\nLow Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; check_reaction [label="1. Verify Reaction Completion\n(via TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="2. Analyze Crude Purity\n(Isomers, Byproducts)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="3. Review Isolation Protocol", fillcolor="#FBBC05", fontcolor="#202124"];

cause_time [label="Cause: Incomplete Reaction", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_reagents [label="Cause: Poor Reagent Quality", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_temp [label="Cause: Poor Temp. Control", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_loss [label="Cause: Loss During Workup", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_time [label="Solution:\nIncrease reaction time / Use fresh acids", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution:\nMaintain temp at 0-10°C / Slow addition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_purify [label="Solution:\nOptimize recrystallization solvent/technique", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reaction; start -> check_purity; start -> check_workup;

check_reaction -> cause_time; check_reaction -> cause_reagents; cause_time -> sol_time; cause_reagents -> sol_time;

check_purity -> cause_temp; cause_temp -> sol_temp;

check_workup -> cause_loss; cause_loss -> sol_purify; }

Caption: A logical workflow for diagnosing the root cause of low product yield.

Synthetic Pathway and Potential Side Reactions

// Nodes start [label="1-Bromo-3-chlorobenzene\n+ HNO₃ / H₂SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; main_product [label="Desired Product:\nthis compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; isomer1 [label="Isomeric Byproduct:\n2-Bromo-4-chloro-1-nitrobenzene", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; dinitrated [label="Over-nitration Product:\nDinitrated Species", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> main_product [label="Main Path\n(Strict Temp. Control, 0-10°C)", color="#34A853", penwidth=2]; start -> isomer1 [label="Side Reaction", color="#5F6368", style=dashed]; start -> dinitrated [label="Side Reaction\n(High Temp. / Excess HNO₃)", color="#EA4335", style=dashed]; }

Caption: The desired reaction pathway and common side reactions to be minimized.

References

Technical Support Center: Effective Separation of Bromochloronitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on separating bromochloronitrobenzene isomers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of bromochloronitrobenzene isomers so challenging? A1: The separation is difficult because isomers of bromochloronitrobenzene are structural isomers with the same molecular formula and weight. This results in very similar physicochemical properties such as boiling points, polarities, and solubilities, making them difficult to separate using traditional techniques like distillation or simple crystallization.[1][2][3][4][5] Effective separation requires methods that can exploit subtle differences in their molecular structure and polarity.[3]

Q2: What are the primary methods for separating bromochloronitrobenzene isomers? A2: The main techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC) for analytical-scale separations and purity analysis.[6] For preparative-scale separations, methods like fractional crystallization and melt crystallization are more common.[1][2][7][8][9] Advanced techniques like centrifugal partition chromatography (CPC) are also emerging as powerful tools for separating isomers with very similar properties.[4][10]

Q3: Which separation method is better for my needs: analytical or preparative? A3: The choice depends on your objective. For quantifying isomers in a mixture or assessing purity, chromatographic methods like GC and HPLC are ideal due to their high resolution and sensitivity.[6][11] For isolating larger quantities of a specific isomer for further use, fractional crystallization or other preparative-scale techniques are more suitable and cost-effective.[3][9]

Q4: What initial factors should I consider when selecting a separation strategy? A4: Key factors include the scale of the separation (analytical vs. preparative), the thermal stability and volatility of the isomers, and the available equipment. For instance, GC is excellent for volatile and thermally stable compounds, while HPLC is more versatile for non-volatile or thermally labile isomers.[6] The diagram below outlines a general decision-making workflow.

G cluster_start start Goal of Separation? analytical Analytical Scale (Purity, Quantification) start->analytical preparative Preparative Scale (Bulk Isolation) start->preparative volatile Isomers volatile & themally stable? analytical->volatile cryst Fractional / Melt Crystallization preparative->cryst Significant solubility difference cpc Centrifugal Partition Chromatography (CPC) preparative->cpc Similar solubility or complex mixture gc Gas Chromatography (GC) hplc HPLC / UPLC volatile->gc  Yes volatile->hplc No / Unsure  

Caption: Decision workflow for selecting an appropriate isomer separation method.

Troubleshooting Chromatographic Separations (GC/HPLC)

This section addresses common issues encountered during the chromatographic analysis of bromochloronitrobenzene isomers.

Issue: Poor resolution or co-elution of isomer peaks.

  • Q: My isomer peaks are not separating. What should I try first with HPLC? A: First, try adjusting the mobile phase composition. A slight decrease in the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) can increase retention and improve resolution. If that fails, consider a different column. A C18 column is a common starting point, but phenyl-hexyl or other stationary phases with different selectivities for aromatic compounds may be necessary.[6][12]

  • Q: How can I improve separation in Gas Chromatography (GC)? A: For GC, optimizing the temperature program is critical. A slower temperature ramp can improve the separation of closely boiling isomers.[6] If this is insufficient, a longer column or a column with a different stationary phase (e.g., a more polar cyano-propyl or a shape-selective cyclodextrin-based column) should be considered.[13]

Issue: Significant peak tailing is observed.

  • Q: My peaks are tailing. What are the common causes? A: Peak tailing in both GC and HPLC can be caused by column contamination or degradation of the stationary phase.[12] In HPLC, ensure the mobile phase pH is appropriate if there are any ionizable groups. In GC, active sites on the column or in the inlet liner can cause tailing; using a deactivated liner and column can help.

Issue: Retention times are unstable or drifting.

  • Q: Why are my retention times not reproducible? A: Unstable retention times are often due to insufficient column equilibration between runs. Ensure the column is flushed with the mobile phase until a stable baseline is achieved. Fluctuations in column temperature or mobile phase flow rate are also common culprits. Check that your HPLC pump is delivering a consistent flow rate and that the column oven is maintaining a stable temperature.[6]

Data Presentation: Chromatographic Methods

The following table summarizes typical starting conditions for HPLC and GC methods for separating halogenated nitroaromatic isomers. Optimization will be required for specific isomer mixtures.

ParameterHPLCGC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Phenyl-HexylDB-5ms, DB-17, or Cyclodextrin-based (e.g., 30m x 0.25mm x 0.25µm)[13]
Mobile Phase Acetonitrile/Water or Methanol/Water gradient[6]Helium or Hydrogen (Carrier Gas)[6]
Flow Rate 0.8 - 1.2 mL/min[11]1.0 - 2.0 mL/min
Temperature 25 - 50 °C[11]Temperature program (e.g., 100°C hold 2 min, ramp 10°C/min to 250°C)
Detector UV-Vis (e.g., 254 nm or 270 nm)[11][14]Flame Ionization (FID) or Mass Spectrometry (MS)[6][13]
Expected Purity >99% achievable with optimization>99% achievable with optimization
Typical Use Case Purity analysis, quantification of non-volatile isomers[6]Purity analysis, quantification of volatile isomers[6][15]

Troubleshooting Crystallization-Based Separations

Fractional crystallization separates compounds based on differences in their solubility in a particular solvent.[9]

Issue: No crystals are forming upon cooling.

  • Q: I've cooled my solution, but no product has crystallized. What went wrong? A: The solution is likely not supersaturated. Try carefully evaporating some of the solvent to increase the solute concentration.[12] Alternatively, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer can help induce crystallization. Ensure you have chosen a solvent where the desired isomer has low solubility at cooler temperatures.

Issue: The product "oils out" instead of forming crystals.

  • Q: My compound is separating as an oil, not a solid. How can I fix this? A: "Oiling out" often happens when a solution is cooled too quickly or is too concentrated.[12] Try re-heating the solution to dissolve the oil, add a small amount of additional solvent, and then allow it to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice.[16]

Issue: The purity of the crystallized isomer is low.

  • Q: My recovered crystals are still a mix of isomers. How can I improve the purity? A: This indicates co-precipitation of the undesired isomers.[12] This can happen if the isomers form a eutectic mixture or if the cooling is too rapid.[1][2] To improve purity, perform a recrystallization: dissolve the impure crystals in a minimum amount of hot solvent and cool slowly again.[16][17] Also, ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor from the crystal surfaces.[12]

Experimental Protocol: Fractional Crystallization

This protocol provides a general methodology for separating two bromochloronitrobenzene isomers based on solubility differences.

  • Solvent Selection: Choose a solvent in which the desired isomer is significantly less soluble than the other isomers, especially at lower temperatures. Common choices include ethanol, methanol, or heptane.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the isomeric mixture in the minimum amount of the selected hot solvent to create a saturated solution.[16][17]

  • Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can later place the flask in an ice bath.[17] Slower cooling generally results in larger, purer crystals.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the collected crystals with a small volume of the cold crystallization solvent to rinse away any impurities from the mother liquor.[12]

  • Drying: Dry the purified crystals completely. The purity of the crystals and the composition of the remaining filtrate should be checked by GC or HPLC.

  • Recrystallization: For higher purity, repeat the process by redissolving the collected crystals in the minimum amount of hot solvent and allowing them to recrystallize.[16]

Visualization: Crystallization Troubleshooting

The following diagram provides a logical workflow for addressing common crystallization problems.

G cluster_start start Crystallization Issue? p1 No Crystals Form start->p1 p2 Product 'Oils Out' start->p2 p3 Purity is Low start->p3 s1a Solution not supersaturated p1->s1a s1b Induce Crystallization p1->s1b s2a Cooling too fast or concentration too high p2->s2a s3a Co-precipitation or inefficient washing p3->s3a a1a Evaporate some solvent s1a->a1a a1b Scratch flask or add seed crystal s1b->a1b a2a Re-heat, add more solvent, cool slowly s2a->a2a a3a Perform recrystallization s3a->a3a a3b Wash crystals with cold solvent s3a->a3b

Caption: Troubleshooting flowchart for common issues in crystallization.

References

preventing decomposition of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Bromo-2-chloro-1-nitrobenzene during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrClNO₂. It serves as a crucial intermediate in the synthesis of a wide range of organic molecules. Its applications are prominent in the pharmaceutical, dye, and pesticide industries. For instance, it is used in the preparation of Vismodegib, a drug for treating basal cell carcinoma.[1]

Q2: What are the primary factors that can cause the decomposition of this compound?

The primary factors contributing to the decomposition of this compound are exposure to light, high temperatures, and incompatible reagents. Some sources indicate that the related compound 2-bromo-1-chloro-4-nitrobenzene will gradually decompose under light.[2] Inappropriate storage and handling can accelerate degradation, leading to impurities in experimental results.

Q3: How can I visually identify if my sample of this compound has started to decompose?

Pure this compound is typically a white to light yellow crystalline powder.[2] Decomposition may be indicated by a noticeable change in color, such as darkening or the appearance of discoloration. However, visual inspection is not a definitive method, and analytical techniques are recommended for accurate assessment.

Q4: What are the potential decomposition products of this compound?

Under reductive conditions, such as catalytic hydrogenation, the nitro group can be reduced to an amino group, forming 4-Bromo-2-chloroaniline. Undesired side reactions can include dehalogenation, where the bromine or chlorine atoms are replaced by hydrogen.[3][4][5] In the presence of strong nucleophiles, nucleophilic aromatic substitution can occur, replacing one of the halogen atoms.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Unexpected side-products in a reaction. Decomposition of the starting material.Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS) before use.
Reaction with incompatible substances.Ensure all reagents and solvents are compatible. Avoid strong reducing agents unless the intention is to reduce the nitro group. Be cautious with strong nucleophiles.
Low yield in a synthetic procedure. Degradation of the compound during the reaction.Optimize reaction conditions. If the reaction is heated, consider if the temperature is causing decomposition. Protect the reaction mixture from light if it is light-sensitive.
Inconsistent experimental results. Use of a partially decomposed reagent.Always use fresh, properly stored this compound. If a bottle has been open for an extended period, re-analyze its purity.
Discoloration of the stored compound. Exposure to light or air.Store the compound in a tightly sealed, amber glass bottle in a cool, dark, and well-ventilated place.[7] Consider purging the container with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Storage of this compound

To ensure the long-term stability of this compound, proper storage is critical.

  • Container: Store the compound in a tightly sealed, amber glass bottle to protect it from light.

  • Atmosphere: For enhanced stability, particularly for long-term storage, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon) to minimize contact with air and moisture.

  • Temperature: Store the container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend storage at 0-8°C.[8]

  • Labeling: Clearly label the container with the compound name, date of receipt, and any special handling precautions.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrument and column.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile is a common starting point.

    • Detector: A UV detector set to a wavelength where the compound has strong absorbance (e.g., around 313 nm[1]).

  • Analysis: Inject a known volume of the sample solution into the HPLC system.

  • Data Interpretation: The purity of the sample can be determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate decomposition or impurities.

Visualizations

Decomposition_Prevention_Workflow Workflow for Preventing Decomposition of this compound A Receiving/Sourcing This compound B Visual Inspection (Color, Appearance) A->B Initial Check C Proper Storage (Cool, Dark, Inert Atmosphere) B->C Store Appropriately D Purity Analysis (e.g., HPLC) Before Use C->D Prior to Experiment E Experimentation D->E If Pure F Monitor for Signs of Decomposition During Reaction E->F In-process Check G Post-Reaction Analysis (e.g., LC-MS, NMR) E->G Reaction Complete F->G H Data Interpretation G->H I Troubleshooting (If Decomposition is Suspected) H->I Unexpected Results I->D Re-evaluate Starting Material I->E Adjust Experimental Conditions logical_relationship cluster_causes Primary Causes of Decomposition cluster_effects Potential Consequences C1 Light Exposure E1 Formation of Impurities C1->E1 E2 Reduced Reaction Yield C1->E2 C2 High Temperature C2->E1 C2->E2 C3 Reactive Chemicals (e.g., strong reducers, nucleophiles) C3->E1 C3->E2 E3 Inaccurate Experimental Data E1->E3 E2->E3

References

safe handling and disposal of 4-Bromo-2-chloro-1-nitrobenzene waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-2-chloro-1-nitrobenzene (CAS No: 29682-39-1). Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Compound Data Summary

This table summarizes key quantitative data for 1-Bromo-2-chloro-4-nitrobenzene, a closely related isomer for which detailed data is available. Properties are expected to be similar.

PropertyValueSource
Molecular Formula C₆H₃BrClNO₂[1][2][3]
Molecular Weight 236.45 g/mol [2][3]
Appearance Crystalline solid[4]
Color Light yellow[4]
Melting Point 80-83 °C[4]

Frequently Asked Questions (FAQs)

General Information & Hazards

Q1: What is this compound and what are its primary hazards?

A1: this compound is a halogenated nitroaromatic compound. It is classified as a hazardous chemical with the following primary risks:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes serious skin and eye irritation.[1]

  • May cause respiratory irritation.[1]

  • May cause damage to organs through prolonged or repeated exposure.[1]

Safe Handling & Personal Protective Equipment (PPE)

Q2: What PPE is mandatory when handling this compound?

A2: The following Personal Protective Equipment (PPE) must be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[1][5]

  • Skin and Body Protection: A lab coat and full-length clothing are required to prevent skin exposure.[1][5]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1][5]

Q3: What are the essential handling precautions in the lab?

A3: Always handle this compound in accordance with good industrial hygiene and safety practices.[1]

  • Work in a well-ventilated area or a chemical fume hood.[1]

  • Avoid generating dust.[1][4]

  • Do not eat, drink, or smoke in the work area.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Q4: How should I store this compound?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials such as strong oxidizing agents.[6]

Troubleshooting & Emergency Procedures

Q5: What should I do in case of accidental skin or eye contact?

A5:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[1]

Q6: What is the correct procedure for cleaning up a small spill?

A6: For small, manageable spills:

  • Ensure you are wearing all necessary PPE.

  • Avoid creating dust.

  • Gently sweep or shovel the spilled solid into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1]

  • Do not allow the substance to enter drains or waterways.[4]

  • Refer to the detailed "Spill Cleanup Protocol" below for a step-by-step guide.

Q7: What happens if I accidentally inhale the dust?

A7: Immediately move to an area with fresh air. If you experience breathing difficulties or other symptoms, seek medical attention. If the person is not breathing, provide artificial respiration.[1]

Waste Disposal

Q8: How do I classify waste containing this chemical?

A8: Any waste containing this compound is classified as hazardous waste.[1] As a halogenated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" stream.[7] Never mix it with non-hazardous trash or pour it down the drain.[7]

Q9: What is the step-by-step protocol for disposing of solid waste and contaminated labware?

A9: All solid waste, including unused product and contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, puncture-resistant container clearly labeled "Hazardous Waste: Halogenated Organic Solids" and list the full chemical name.[7]

Q10: How should I dispose of contaminated solutions (liquid waste)?

A10: Collect all solutions containing this compound in a sealable, chemically compatible container. This container must be clearly labeled "Hazardous Waste: Halogenated Organic Liquids," listing this compound and all other chemical components and their approximate concentrations.[5]

Q11: How do I manage empty containers?

A11: Empty containers are also considered hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as liquid halogenated organic waste.[7] After triple-rinsing, the container can typically be disposed of as non-hazardous lab glass or plastic, but you must follow your institution's specific guidelines.[7]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and chemical safety goggles.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill occurs within one.

  • Containment: Prevent the spread of the solid by carefully containing it. Avoid generating dust.

  • Cleanup: Gently sweep the material and place it into a suitable, closed container. Label the container "Hazardous Waste" with the full chemical name.[1]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.

  • Disposal: Dispose of the container and all contaminated materials according to the waste disposal protocol.

Protocol 2: Chemical Waste Disposal
  • Segregation: Identify the waste type (solid, liquid, or empty container).

  • Containerization:

    • Solid Waste: Place all contaminated solids (unused chemical, gloves, weighing paper) into a container designated for "Halogenated Organic Solid Waste."[7]

    • Liquid Waste: Pour all contaminated liquids (solutions, solvent rinses) into a container designated for "Halogenated Organic Liquid Waste."[5]

  • Labeling: Ensure every waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[7]

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

Visualized Workflows

Spill_Response_Workflow cluster_prep Initial Response cluster_decision Decision Point cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol spill Spill Occurs assess Assess Spill Size & Risk spill->assess decision Is spill large or in unventilated area? assess->decision evacuate Evacuate Area decision->evacuate Yes ppe Don Full PPE decision->ppe No alert_ehs Alert EHS & Emergency Services evacuate->alert_ehs contain Contain Spill (Avoid Dust) ppe->contain cleanup Sweep into Labeled Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste via EHS Protocol decontaminate->dispose

Caption: Workflow for responding to a this compound spill.

Waste_Disposal_Workflow cluster_gen Generation & Segregation cluster_streams Waste Streams cluster_final Final Steps start Waste Generation (e.g., unused product, contaminated items) decision Waste Type? start->decision solid_waste Collect in Container: 'Halogenated Organic Solid Waste' decision->solid_waste Solid liquid_waste Collect in Container: 'Halogenated Organic Liquid Waste' decision->liquid_waste Liquid labeling Ensure Container is Properly Labeled solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Contact EHS for Waste Pickup storage->pickup end_node Final Disposal by Licensed Facility pickup->end_node

Caption: Disposal workflow for this compound waste.

References

Technical Support Center: Optimizing Reactions with 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for reactions involving 4-Bromo-2-chloro-1-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the relative reactivity of the halogen atoms in this compound in cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which allows for preferential oxidative addition to the Pd(0) catalyst. This selectivity enables chemists to perform sequential couplings, first at the bromine position and subsequently at the chlorine position under more forcing conditions if desired.

Q2: How does the nitro group affect the reactivity of this compound?

A2: The strongly electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). For SNAr reactions, the nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, particularly when it is positioned ortho or para to the leaving group.[1][2] In palladium-catalyzed couplings, the nitro group can sometimes be problematic, as it is not always compatible with certain strong bases like KOtBu.[3] However, it can also influence the electronic properties of the substrate, affecting the rates of oxidative addition and reductive elimination.

Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this molecule? Which halogen is more likely to be displaced?

A3: Yes, SNAr reactions are feasible due to the activating effect of the nitro group. The chlorine atom is more susceptible to nucleophilic attack than the bromine atom. This is because the nitro group is ortho to the chlorine, providing strong resonance stabilization for the intermediate formed upon nucleophilic attack at that position. The attack of a nucleophile at the carbon bearing the chlorine allows the negative charge to be delocalized onto the nitro group, which is a highly stabilizing interaction.

Troubleshooting Cross-Coupling Reactions

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

If you are experiencing low or no conversion of your starting material, it is often due to issues with the catalyst, base, or reaction setup.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are not degraded. Use freshly opened or properly stored reagents. Consider using a pre-formed, air-stable catalyst complex.

  • Check the Base: The base is crucial for activating the boronic acid.[4] Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous and of high purity. For substrates with base-sensitive groups, weaker bases like KF can be used, though they may require higher temperatures.[4]

  • Ensure Anhydrous & Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Solvents must be thoroughly degassed, and the reaction should be run under an inert atmosphere (Argon or Nitrogen).

  • Increase Temperature: Many Suzuki couplings require elevated temperatures (80-130 °C) to proceed at a reasonable rate, especially for less reactive aryl chlorides.[5]

  • Screen Ligands: The choice of phosphine (B1218219) ligand is critical.[5] For challenging substrates, consider more electron-rich and bulky ligands like SPhos or RuPhos, which can promote the oxidative addition step.

Troubleshooting Flowchart: Low Suzuki Coupling Yield

G start Low Yield / No Reaction check_conversion Starting Material Consumed? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No conversion_ok SM Consumed, Low Product Yield check_conversion->conversion_ok Yes check_catalyst Is Catalyst Active? no_conversion->check_catalyst check_base Is Base Anhydrous? check_catalyst->check_base Yes sol_catalyst Use Fresh Catalyst/Ligand Increase Loading check_catalyst->sol_catalyst No check_conditions Are Conditions Inert? check_base->check_conditions Yes sol_base Use Freshly Dried Base Screen Different Bases check_base->sol_base No check_conditions->start Yes (Re-evaluate Temp/Ligand) sol_conditions Degas Solvent Thoroughly Improve Inert Atmosphere check_conditions->sol_conditions No check_deborylation Protodeborylation of Boronic Acid? conversion_ok->check_deborylation check_side_products Side Products Observed? check_deborylation->check_side_products No sol_deborylation Use Boronic Ester (e.g., pinacol) Use Milder Base check_deborylation->sol_deborylation Yes sol_side_products Optimize Temperature Adjust Stoichiometry Change Ligand check_side_products->sol_side_products Yes

Caption: Troubleshooting logic for low-yield Suzuki reactions.

Issue 2: Poor Selectivity or Side Products in Buchwald-Hartwig Amination

Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of Br/Cl with H) and formation of undesired diarylamines.

Troubleshooting Steps:

  • Optimize Base and Solvent: The choice of base is critical. Strong bases like NaOt-Bu or LHMDS are common, but they can promote side reactions.[6] Weaker bases like K₂CO₃ or Cs₂CO₃ may provide better selectivity at the cost of reaction rate.[6] Solvents like toluene (B28343) and dioxane are frequently used.

  • Select the Right Ligand: Bulky, electron-rich phosphine ligands are essential. First-generation ligands like P(o-tolyl)₃ may be sufficient, but bidentate ligands (e.g., BINAP, DPPF) or specialized monoligated systems (e.g., from Buchwald or Hartwig) often give superior results, especially for aryl chlorides.[6][7]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Higher temperatures can accelerate decomposition pathways and side reactions. Reaction temperatures typically range from room temperature to over 100 °C.[6]

  • Avoid Excess Amine: Using a large excess of the amine coupling partner can sometimes lead to double addition or other side products. Start with a stoichiometry of 1.1-1.5 equivalents of the amine.

Experimental Protocols & Data

Protocol 1: Suzuki-Miyaura Coupling at the Bromine Position

This protocol outlines a general procedure for the selective coupling of an arylboronic acid at the C-Br bond of this compound.

Methodology: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 236.5 mg), the respective arylboronic acid (1.2 mmol), and the base (2.0 mmol). Add the palladium catalyst and ligand. Suspend the solids in the degassed solvent (5 mL). The mixture is then heated to the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Table 1: Comparison of Suzuki-Miyaura Reaction Conditions

ParameterCondition ACondition B
Arylboronic Acid Phenylboronic Acid4-Methoxyphenylboronic Acid
Pd Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)
Base K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (10:1)1,4-Dioxane
Temperature 100 °C110 °C
Time 12 h16 h
Yield (Selective) 88%92%

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Weigh Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand b Dry & Degas Solvent c Prepare Inert Atmosphere (Argon/Nitrogen) d Combine Reagents in Schlenk Flask under Inert Gas c->d e Add Degassed Solvent d->e f Heat to Target Temperature with Vigorous Stirring e->f g Monitor Reaction by TLC or GC-MS f->g h Cool to RT & Quench (e.g., with H₂O) g->h i Liquid-Liquid Extraction h->i j Dry, Filter & Concentrate Organic Phase i->j k Purify by Column Chromatography j->k l Characterization (NMR, MS) k->l

Caption: General workflow for a cross-coupling experiment.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general method for coupling a secondary amine at the C-Br position of this compound.

Methodology: In a glovebox, a vial is charged with this compound (1.0 mmol, 236.5 mg), the palladium pre-catalyst (1-3 mol%), the ligand (1.5-4.5 mol%), and the base (1.4 mmol). The amine (1.2 mmol) is added, followed by the anhydrous, degassed solvent (4 mL). The vial is sealed and heated to the specified temperature with stirring for the indicated time. After cooling, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography.

Table 2: Comparison of Buchwald-Hartwig Amination Conditions

ParameterCondition ACondition B
Amine MorpholineN-Methylaniline
Pd Pre-catalyst G3-XPhos (2 mol%)G2-RuPhos (2 mol%)
Base NaOt-BuLHMDS
Solvent TolueneTHF
Temperature 90 °C80 °C
Time 18 h24 h
Yield (Selective) 91%85%

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR¹R²) amine_complex->amido_complex Deprotonation baseH [Base-H]⁺X⁻ amine_complex->baseH amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product arx Ar-X arx->oa_complex amine HNR¹R² amine->oa_complex base Base base->amine_complex

Caption: The catalytic cycle of Buchwald-Hartwig amination.[3][7]

References

Technical Support Center: Purification of 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 4-Bromo-2-chloro-1-nitrobenzene. Our aim is to help you effectively remove impurities and obtain a high-purity final product.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound.

Issue ID Problem Potential Cause(s) Recommended Action(s)
PUR-001 Low melting point and/or broad melting range of the purified product. Presence of isomeric impurities, residual starting material (3-bromochlorobenzene), or solvent.- Recrystallization: Perform recrystallization, potentially with a different solvent system (e.g., ethanol (B145695), methanol (B129727), or a hexane (B92381)/ethyl acetate (B1210297) mixture).- Column Chromatography: If recrystallization is ineffective, use silica (B1680970) gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate isomers.
PUR-002 Yellow or brown coloration in the final product. Presence of nitrated byproducts or decomposition products.- Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.- Column Chromatography: Colored, polar impurities will often adhere strongly to the silica gel column.
PUR-003 Oily product obtained after recrystallization. The chosen solvent is too non-polar, or the concentration of impurities is very high, leading to a melting point depression of the mixture below the solvent's boiling point.- Solvent Selection: Switch to a more polar recrystallization solvent or a solvent mixture. Ensure the product is sparingly soluble at room temperature and highly soluble at the solvent's boiling point.- Pre-purification: Consider a preliminary purification by column chromatography to remove the bulk of impurities before a final recrystallization.
PUR-004 Poor separation of spots on TLC analysis of the crude product. The TLC solvent system is not optimized for separating the components.- Solvent System Optimization: Experiment with different ratios of hexane and ethyl acetate to find a mobile phase that provides good separation between the product spot (Rf ~0.3-0.4) and impurity spots.
PUR-005 Presence of unreacted 3-bromochlorobenzene in the final product (identified by GC-MS or NMR). Incomplete nitration reaction.- Washing: Ensure the crude product is thoroughly washed to remove any unreacted starting material before purification.- Column Chromatography: 3-bromochlorobenzene is significantly less polar than the nitro-containing products and will elute first in normal-phase column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities arise from the nitration of the 3-bromochlorobenzene starting material. Due to the directing effects of the bromo and chloro substituents (both are ortho-, para-directing), you can expect to find isomeric impurities. The primary impurities are likely to be other regioisomers of bromo-chloro-nitrobenzene, such as 2-bromo-4-chloro-1-nitrobenzene (B1277871) and 4-bromo-3-chloro-1-nitrobenzene. Unreacted 3-bromochlorobenzene and di-nitrated byproducts may also be present.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Ethanol and methanol are commonly used solvents for the recrystallization of halogenated nitroaromatic compounds. The ideal solvent will dissolve your crude product when hot but will have low solubility for the desired product and high solubility for the main impurities upon cooling. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) for your specific crude product.

Q3: How can I differentiate between the desired product and its isomers?

A3: The most reliable methods are analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The different isomers will have distinct retention times in GC and unique chemical shifts and coupling patterns in their 1H NMR spectra. Melting point analysis can also be indicative, as different isomers will have different melting points.

Q4: My recrystallization resulted in a very low yield. What can I do?

A4: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize product loss.

  • Premature crystallization: If the product crystallizes during hot filtration, ensure your filtration apparatus is pre-heated.

Q5: When should I choose column chromatography over recrystallization?

A5: Column chromatography is generally more effective for separating compounds with similar polarities, such as isomers, which can be difficult to separate by recrystallization alone. If you have a complex mixture of impurities or if recrystallization fails to yield a product of the desired purity, column chromatography is the recommended next step.

Quantitative Data Summary

The following table summarizes the physical properties of the target compound and its likely impurities to aid in their identification and separation.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound C₆H₃BrClNO₂236.4570-74~290
2-Bromo-4-chloro-1-nitrobenzeneC₆H₃BrClNO₂236.4559-62~290
1-Bromo-4-chloro-2-nitrobenzeneC₆H₃BrClNO₂236.4592-94Not available
3-Bromochlorobenzene (Starting Material)C₆H₄BrCl191.45-22196[1][2]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify crude this compound by removing more soluble and less soluble impurities.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Purification by Column Chromatography

Objective: To separate this compound from its isomers and other impurities.

Methodology:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., to a final concentration of 5-10% ethyl acetate in hexane). The optimal gradient should be determined by preliminary TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed, crack-free column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with 100% hexane. The less polar impurities, such as any residual 3-bromochlorobenzene, will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding ethyl acetate. The different bromo-chloro-nitrobenzene isomers will begin to separate and elute.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Visual Workflow

G Troubleshooting Workflow for Crude this compound Purification cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_outcome Outcome start Crude Product tlc_analysis TLC Analysis start->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Spots well separated column_chromatography Column Chromatography tlc_analysis->column_chromatography Poor separation / Streaking purity_check Purity Check (MP, GC-MS, NMR) pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Needed purity_check->further_purification Purity < 98% recrystallization->purity_check column_chromatography->purity_check further_purification->recrystallization Column fractions need cleanup further_purification->column_chromatography Recrystallization failed

Caption: A logical workflow for troubleshooting the purification of crude this compound.

References

Technical Support Center: Troubleshooting Electrophilic Aromatic Substitution on Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with electrophilic aromatic substitution (EAS) reactions on substituted benzenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.

Issue 1: Low or No Product Yield

Q1: My EAS reaction is giving a very low yield or failing completely. What are the common causes?

A1: Low or no yield in EAS reactions can often be attributed to several factors related to the substrate, reagents, or reaction conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR) on the aromatic ring deactivates it towards electrophilic attack. This significantly slows down or may even prevent the reaction.[1]

    • Troubleshooting:

      • Increase the reaction temperature to provide the necessary activation energy.

      • Use a more potent electrophile or a stronger Lewis acid catalyst. For instance, in nitration, using fuming nitric acid/sulfuric acid can be more effective than concentrated acids.

      • Consider the order of synthetic steps. It is often more effective to perform EAS reactions before introducing a strongly deactivating group.

  • Catalyst Inactivity (Especially in Friedel-Crafts Reactions): Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Water in solvents, glassware, or reagents will react with and deactivate the catalyst.

    • Troubleshooting:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents and reagents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Insufficient Catalyst (Friedel-Crafts Acylation): The ketone product of a Friedel-Crafts acylation can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.

    • Troubleshooting:

      • Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure enough active catalyst is present throughout the reaction.

Issue 2: Polysubstitution Products

Q2: My reaction is producing significant amounts of di- or polysubstituted products when I am targeting monosubstitution. How can I prevent this?

A2: Polysubstitution is a common issue, particularly in reactions where the newly introduced group is activating, such as in Friedel-Crafts alkylation.

  • Activating Nature of the Product: In Friedel-Crafts alkylation, the introduced alkyl group is electron-donating, which activates the aromatic ring, making the monosubstituted product more reactive than the starting material. This leads to further alkylation.

    • Troubleshooting:

      • Use a large excess of the aromatic substrate: This increases the probability that the electrophile will react with the starting material rather than the more reactive monosubstituted product.[2]

      • Control Reaction Stoichiometry: Carefully control the molar ratio of the reactants to favor mono-substitution.

      • Friedel-Crafts Acylation followed by Reduction: This is a highly effective strategy. The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.

Issue 3: Incorrect Regioselectivity (Isomer Distribution)

Q3: I am not obtaining the expected ratio of ortho, meta, and para isomers. How can I control the regioselectivity?

A3: Regioselectivity is governed by the electronic and steric effects of the substituent already on the benzene (B151609) ring.

  • Electronic Effects: Electron-donating groups (EDGs) are typically ortho, para-directors, while most electron-withdrawing groups (EWGs) are meta-directors.[3][4] Halogens are an exception, being deactivating yet ortho, para-directing.[4]

    • Troubleshooting:

      • Ensure your prediction of the directing effect of the substituent is correct.

      • For substrates with multiple substituents, the most strongly activating group generally dictates the position of substitution.

  • Steric Hindrance: The size of the existing substituent and the incoming electrophile can influence the ortho/para ratio. Bulky groups can hinder attack at the ortho positions, leading to a higher proportion of the para product.

    • Troubleshooting:

      • To favor the para product, consider using a bulkier electrophile or catalyst system.

      • Lowering the reaction temperature can sometimes favor the thermodynamically more stable para isomer.

  • Unexpected meta Product with an ortho, para-Director: In the case of aniline (B41778) and its derivatives, reaction under strongly acidic conditions (e.g., nitration with mixed acid) can lead to the formation of a significant amount of the meta product.[5] This is because the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group.[5]

    • Troubleshooting:

      • To achieve ortho/para substitution on anilines, the amino group can be protected by converting it to an amide (e.g., acetanilide). The amide is still an activating, ortho, para-director but is less basic and less prone to protonation. The protecting group can be removed by hydrolysis after the EAS reaction.

Quantitative Data on Reaction Outcomes

The following tables summarize quantitative data on relative reaction rates and isomer distributions for common electrophilic aromatic substitution reactions.

Table 1: Relative Rates of Nitration for Monosubstituted Benzenes

Substituent (-R in C₆H₅R)Relative Rate (Benzene = 1)
-OH1000
-CH₃25[6]
-H1
-Cl0.033
-Br0.030
-COOC₂H₅0.003
-NO₂6 x 10⁻⁸

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes

Substituent% Ortho% Meta% Para
-CH₃58.5[7]4.5[7]37[7]
-C(CH₃)₃16[7]8[7]75[7]
-Cl30[8]1[8]69[8]
-COOC₂H₅22[7]73[7]5[7]
-NO₂6.493.20.3

Table 3: Isomer Distribution in the Friedel-Crafts Alkylation of Toluene (B28343) with Methyl Chloride

Temperature (°C)% Ortho% Meta% Para
054[9]17[9]29[9]
253[9]69[9]28[9]

Key Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions are provided below.

Protocol 1: Nitration of Toluene

Objective: To synthesize a mixture of nitrotoluene isomers via the electrophilic aromatic substitution of toluene.

Materials:

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Diethyl ether

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice

Procedure:

  • In a 5 mL conical vial equipped with a spin vane, placed in an ice-water bath on a stirrer, add 1.0 mL of concentrated nitric acid.[9]

  • While stirring, slowly add 1.0 mL of concentrated sulfuric acid.[8]

  • After the addition of sulfuric acid is complete, add 1.0 mL of toluene dropwise over approximately 5 minutes. Maintain a slow addition rate to control the exothermic reaction.[9]

  • After the addition of toluene, allow the reaction mixture to stir and warm to room temperature for 5 minutes.[9]

  • Transfer the reaction mixture to a small separatory funnel containing 10 mL of cold water.

  • Rinse the reaction vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[9]

  • Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.[9]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried organic solution and evaporate the solvent to obtain the nitrotoluene product.[8]

Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542)

Objective: To synthesize 4-methoxyacetophenone via the Friedel-Crafts acylation of anisole.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)

  • Anisole

  • Propionyl chloride or acetic anhydride

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (0.41 mL, 4.6 mmol).

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL) dropwise to the reaction mixture over approximately 5 minutes.

  • Stir the mixture for an additional 10 minutes after the addition is complete.

  • Quench the reaction by slowly adding ice-cold water (5 mL).

  • Transfer the mixture to a separatory funnel, add another 10 mL of water, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

  • Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.

  • Dry the organic layer over anhydrous MgSO₄ for about 5 minutes.

  • Filter the solution and evaporate the solvent to obtain the crude product.

Protocol 3: Bromination of Acetophenone (B1666503)

Objective: To synthesize 3-bromoacetophenone via the electrophilic aromatic substitution of acetophenone.

Materials:

  • Acetophenone

  • Anhydrous aluminum chloride (AlCl₃)

  • Bromine (Br₂)

  • Ether

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask, dissolve acetophenone (0.83 moles) and anhydrous aluminum chloride (2.5 moles). Heat the mixture to 60-70°C to form a molten complex.

  • Cool the mixture to 40-45°C and slowly add bromine (0.80 mole) dropwise over about 40 minutes while stirring.

  • After the addition is complete, stir the mixture at 80-85°C for 1 hour.

  • Decompose the resulting complex by adding it in portions to a mixture of crushed ice (1.3 L) and concentrated HCl (100 mL).

  • Extract the dark oil with four 150 mL portions of ether.

  • Combine the ether extracts and wash them with 100 mL of water and then 100 mL of 5% aqueous sodium bicarbonate solution.

  • Dry the ether solution with anhydrous sodium sulfate.

  • Remove the ether by distillation, and then distill the crude product under reduced pressure to obtain 3-bromoacetophenone.

Protocol 4: Sulfonation of Anisole

Objective: To synthesize p-methoxybenzenesulfonic acid via the electrophilic aromatic substitution of anisole.

Materials:

  • Anisole

  • Concentrated sulfuric acid (H₂SO₄) or Fuming sulfuric acid (oleum)

  • Trifluoroacetic acid (optional, as solvent)

Procedure:

  • In a reaction flask, dissolve anisole in a suitable solvent like trifluoroacetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid or fuming sulfuric acid with stirring, maintaining a low temperature.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • The product, p-methoxybenzenesulfonic acid, is the initial major product.

  • Work-up may involve careful quenching with ice and subsequent isolation of the sulfonic acid product, often as a salt.

Visualizations

The following diagrams illustrate key concepts and workflows related to troubleshooting electrophilic aromatic substitution reactions.

EAS_Troubleshooting_Workflow start EAS Reaction Problem issue Identify Primary Issue start->issue low_yield Low/No Yield issue->low_yield Yield polysub Polysubstitution issue->polysub Purity wrong_isomer Incorrect Isomer Ratio issue->wrong_isomer Selectivity check_substrate Is substrate strongly deactivated? low_yield->check_substrate check_activating Is new group activating? polysub->check_activating check_directing Verify directing effect of substituent wrong_isomer->check_directing check_catalyst Is catalyst active and anhydrous? (Friedel-Crafts) check_substrate->check_catalyst No increase_temp Increase temperature / Use stronger reagents check_substrate->increase_temp Yes use_anhydrous Use anhydrous conditions / fresh catalyst check_catalyst->use_anhydrous No end Problem Resolved check_catalyst->end Yes increase_temp->end use_anhydrous->end use_excess_sub Use large excess of substrate check_activating->use_excess_sub Yes check_activating->end No acylation_reduction Use Acylation-Reduction sequence use_excess_sub->acylation_reduction acylation_reduction->end check_sterics Consider steric hindrance check_directing->check_sterics Correct check_conditions Is aniline derivative under acidic conditions? check_sterics->check_conditions protect_amine Protect amino group as amide check_conditions->protect_amine Yes check_conditions->end No protect_amine->end

Caption: Troubleshooting workflow for common EAS reaction issues.

Regioselectivity_Factors substituent Substituent on Benzene Ring electronic Electronic Effects substituent->electronic steric Steric Effects substituent->steric edg Electron-Donating Group (EDG) (-OH, -OR, -NH₂, -R) electronic->edg ewg Electron-Withdrawing Group (EWG) (-NO₂, -CN, -COR) electronic->ewg halogens Halogens (-F, -Cl, -Br, -I) electronic->halogens para_favored Para product often favored steric->para_favored ortho_para Ortho/Para Director edg->ortho_para meta Meta Director ewg->meta halogens->ortho_para ortho_para->para_favored Friedel_Crafts_Issues fc Friedel-Crafts Reactions alkylation Alkylation fc->alkylation acylation Acylation fc->acylation polyalkylation Problem: Polyalkylation (Product is more reactive) alkylation->polyalkylation rearrangement Problem: Carbocation Rearrangement alkylation->rearrangement deactivation Problem: Catalyst Deactivation (Product-catalyst complex) acylation->deactivation sol_poly Solution: Use excess benzene polyalkylation->sol_poly sol_rearrange Solution: Use acylation then reduction rearrangement->sol_rearrange sol_deactivation Solution: Use stoichiometric catalyst deactivation->sol_deactivation

References

Validation & Comparative

A Comparative Spectroscopic Analysis of 4-Bromo-2-chloro-1-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral characteristics of 4-bromo-2-chloro-1-nitrobenzene and its key isomers, providing a basis for their differentiation and characterization. This guide includes a comparative analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

This guide presents a comprehensive analysis of the spectral data for this compound, a crucial intermediate in organic synthesis, and provides a comparative framework against its isomers, 2-bromo-1-chloro-4-nitrobenzene and 4-bromo-1-chloro-2-nitrobenzene. Understanding the distinct spectral fingerprints of these isomers is paramount for unambiguous identification, quality control, and process optimization in research and pharmaceutical development.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its isomers. Due to the limited availability of public experimental data for this compound, predicted values from spectral databases are included and are denoted with an asterisk (*).

Table 1: Infrared (IR) Spectral Data (cm⁻¹)

Functional GroupThis compound2-Bromo-1-chloro-4-nitrobenzene4-Bromo-1-chloro-2-nitrobenzene
Aromatic C-H Stretch 3100-3000~3100~3100
Asymmetric NO₂ Stretch 1530-1515~1525~1530
Symmetric NO₂ Stretch 1350-1335~1345~1350
C=C Aromatic Stretch 1600-1450~1590, 1480~1580, 1470
C-Cl Stretch 800-600~750~760
C-Br Stretch 600-500~650~640

Table 2: ¹H NMR Spectral Data (δ, ppm in CDCl₃)

ProtonThis compound*2-Bromo-1-chloro-4-nitrobenzene4-Bromo-1-chloro-2-nitrobenzene
H-3 7.85 (d, J ≈ 2.0 Hz)-7.63 (dd, J = 8.5, 2.2 Hz)
H-5 7.65 (dd, J ≈ 8.5, 2.0 Hz)8.10 (d, J = 2.5 Hz)-
H-6 7.95 (d, J ≈ 8.5 Hz)7.80 (dd, J = 8.7, 2.5 Hz)8.02 (d, J = 2.2 Hz)
7.45 (d, J = 8.7 Hz)7.44 (d, J = 8.5 Hz)

Table 3: ¹³C NMR Spectral Data (δ, ppm in CDCl₃)

CarbonThis compound*2-Bromo-1-chloro-4-nitrobenzene4-Bromo-1-chloro-2-nitrobenzene
C-1 148.0134.0149.0
C-2 136.0125.0122.0
C-3 125.0131.0135.0
C-4 123.0147.0120.0
C-5 133.0129.0132.0
C-6 130.0128.0129.0

Table 4: Mass Spectrometry (MS) Data (m/z)

IonThis compound2-Bromo-1-chloro-4-nitrobenzene4-Bromo-1-chloro-2-nitrobenzene
[M]⁺ 235, 237, 239235, 237, 239235, 237, 239
[M-NO₂]⁺ 189, 191, 193189, 191, 193189, 191, 193
[M-Br]⁺ 156, 158156, 158156, 158
[M-Cl]⁺ 200, 202200, 202200, 202

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

    • Alternatively, the KBr pellet method can be used. Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended.

    • Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

    • Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition (¹H NMR):

    • Use a standard proton pulse program.

    • Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.

    • Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition (¹³C NMR):

    • Use a proton-decoupled pulse program to obtain a spectrum with single lines for each carbon.

    • Acquire the spectrum at a frequency of 100 MHz or higher.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Methodology:

  • Sample Introduction:

    • For volatile and thermally stable compounds like halogenated nitrobenzenes, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC system.

  • Ionization:

    • Electron Ionization (EI) is the most common ionization technique for this class of compounds, typically performed at 70 eV.

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan a mass range that includes the expected molecular ion, for instance, from m/z 50 to 300.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the collected spectral data to identify and characterize this compound.

Spectral_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation IR IR Spectroscopy IR_Analysis Identify Functional Groups (NO₂, C-Br, C-Cl, Aromatic) IR->IR_Analysis Vibrational Frequencies NMR NMR Spectroscopy (¹H & ¹³C) NMR_Analysis Determine Proton & Carbon Environments, Coupling NMR->NMR_Analysis Chemical Shifts & J-Couplings MS Mass Spectrometry MS_Analysis Determine Molecular Weight & Fragmentation Pattern MS->MS_Analysis m/z Values Structure Propose Structure of This compound IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the spectral analysis of this compound.

Distinguishing Isomers of Bromochloronitrobenzene Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive tool for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral features of the ten possible isomers of bromochloronitrobenzene, offering a systematic approach to their differentiation.

The relative positions of the bromo, chloro, and nitro substituents on the benzene (B151609) ring create unique electronic environments for the remaining protons and carbon atoms. These differences manifest as distinct chemical shifts, splitting patterns, and coupling constants in their respective NMR spectra, providing a unique fingerprint for each isomer.

Comparative NMR Data of Bromochloronitrobenzene Isomers

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for each of the ten isomers of bromochloronitrobenzene. The predictions are based on the principles of substituent additivity, where the known effects of bromo, chloro, and nitro groups on the chemical shifts of benzene are considered.

Table 1: Predicted ¹H NMR Spectral Data for Bromochloronitrobenzene Isomers

IsomerStructureSymmetryExpected ¹H SignalsPredicted Chemical Shift Ranges (ppm) & MultiplicitiesKey Differentiating Features
2-Bromo-1-chloro-3-nitrobenzeneAsymmetric37.5-8.2 (m)Three distinct multiplets in the aromatic region.
2-Bromo-1-chloro-4-nitrobenzeneAsymmetric37.6-8.5 (m)Three distinct multiplets, with one proton significantly downfield due to the nitro group.
1-Bromo-2-chloro-3-nitrobenzeneAsymmetric37.4-8.0 (m)Three distinct multiplets.
1-Bromo-2-chloro-4-nitrobenzeneAsymmetric37.7-8.3 (m)Three distinct multiplets.
1-Bromo-3-chloro-2-nitrobenzeneAsymmetric37.5-7.9 (m)Three distinct multiplets.
1-Bromo-3-chloro-5-nitrobenzeneSymmetric37.8-8.2 (m)Three distinct signals, potentially with some simplification of multiplets due to symmetry.
1-Bromo-4-chloro-2-nitrobenzeneAsymmetric37.6-8.0 (m)Three distinct multiplets.
4-Bromo-1-chloro-2-nitrobenzeneAsymmetric37.7-8.1 (m)Three distinct multiplets.
2-Bromo-4-chloro-1-nitrobenzeneAsymmetric37.8-8.6 (m)Three distinct multiplets, with one proton significantly downfield.
1-Bromo-2-chloro-5-nitrobenzeneAsymmetric37.5-8.1 (m)Three distinct multiplets.

Note: The chemical shifts are estimates and can be influenced by the solvent. The multiplicity 'm' denotes a multiplet, which can be further resolved into doublets, triplets, or doublet of doublets depending on the coupling constants.

Table 2: Predicted ¹³C NMR Spectral Data for Bromochloronitrobenzene Isomers

IsomerStructureSymmetryExpected ¹³C SignalsPredicted Chemical Shift Ranges (ppm)Key Differentiating Features
2-Bromo-1-chloro-3-nitrobenzeneAsymmetric6120-150Six distinct signals for the aromatic carbons.
2-Bromo-1-chloro-4-nitrobenzeneAsymmetric6122-152Six distinct signals.
1-Bromo-2-chloro-3-nitrobenzeneAsymmetric6118-148Six distinct signals.
1-Bromo-2-chloro-4-nitrobenzeneAsymmetric6121-151Six distinct signals.
1-Bromo-3-chloro-2-nitrobenzeneAsymmetric6119-149Six distinct signals.
1-Bromo-3-chloro-5-nitrobenzeneSymmetric4120-155Four distinct signals due to the plane of symmetry.
1-Bromo-4-chloro-2-nitrobenzeneAsymmetric6120-150Six distinct signals.
4-Bromo-1-chloro-2-nitrobenzeneAsymmetric6121-151Six distinct signals.
2-Bromo-4-chloro-1-nitrobenzeneAsymmetric6123-153Six distinct signals.
1-Bromo-2-chloro-5-nitrobenzeneAsymmetric6119-149Six distinct signals.

Key Differentiating Features in NMR Spectra

The primary method for distinguishing these isomers lies in a careful analysis of the ¹H NMR spectra, specifically the number of signals, their multiplicities, and the coupling constants.

  • Number of Signals: Due to the low symmetry of most isomers, they will typically show three distinct signals in the ¹H NMR spectrum and six in the ¹³C NMR spectrum. The exception is 1-bromo-3-chloro-5-nitrobenzene, which possesses a plane of symmetry and will therefore exhibit a simpler spectrum with fewer signals in both ¹H and ¹³C NMR.

  • Chemical Shifts: The electron-withdrawing nature of the nitro group (-NO₂) causes a significant downfield shift (to higher ppm values) for protons and carbons that are ortho and para to it.[1] The bromo and chloro substituents also have deshielding effects, though less pronounced than the nitro group. By analyzing the chemical shifts, one can deduce the positions of the protons relative to the substituents.

  • Coupling Constants (J-values): The magnitude of the proton-proton coupling constant is highly dependent on the number of bonds separating the protons.

    • Ortho coupling (³JHH): Typically in the range of 7-10 Hz.

    • Meta coupling (⁴JHH): Smaller, in the range of 2-3 Hz.[2]

    • Para coupling (⁵JHH): Very small, often close to 0 Hz and not always resolved.[2][3]

By carefully analyzing the splitting patterns (e.g., a doublet of doublets), one can determine the ortho and meta relationships between the protons on the ring, which is crucial for assigning the substitution pattern. For instance, a proton that is ortho to one proton and meta to another will appear as a doublet of doublets.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra for bromochloronitrobenzene isomers is as follows:

Sample Preparation:

  • Weigh 5-10 mg of the bromochloronitrobenzene isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans, or more for dilute samples.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as for ¹H NMR.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 scans or more, as ¹³C is a less sensitive nucleus.

  • Processing: Similar to ¹H NMR, with the solvent peak used for reference (e.g., CDCl₃ at 77.16 ppm).

Workflow for Isomer Distinction

The following diagram illustrates a logical workflow for distinguishing the isomers of bromochloronitrobenzene based on their NMR data.

Isomer_Distinction_Workflow start Obtain ¹H and ¹³C NMR Spectra num_signals_c13 Analyze Number of ¹³C Signals start->num_signals_c13 is_symmetric Symmetric Isomer (1-bromo-3-chloro-5-nitrobenzene)? num_signals_c13->is_symmetric symmetric_isomer Four ¹³C Signals is_symmetric->symmetric_isomer Yes asymmetric_isomers Six ¹³C Signals is_symmetric->asymmetric_isomers No analyze_h1 Analyze ¹H NMR: - Number of Signals - Chemical Shifts - Splitting Patterns - Coupling Constants asymmetric_isomers->analyze_h1 compare_data Compare with Predicted Data Tables analyze_h1->compare_data identify_isomer Identify Specific Asymmetric Isomer compare_data->identify_isomer

Caption: Workflow for distinguishing bromochloronitrobenzene isomers using NMR.

By following this systematic approach and carefully comparing the experimental NMR data with the provided reference tables, researchers can confidently distinguish between the various isomers of bromochloronitrobenzene. This ensures the correct identification of reaction products and the purity of starting materials, which is paramount in research and development.

References

A Comparative Guide to the Reactivity of Halonitrobenzene Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring profoundly influences a molecule's reactivity, a critical consideration in synthetic chemistry and drug development. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-halonitrobenzene isomers in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data and detailed methodologies.

The Decisive Role of Substituent Position

The reactivity of halonitrobenzene isomers towards nucleophiles is predominantly governed by the position of the nitro group relative to the halogen. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This activation is most pronounced when the nitro group is at the ortho or para position to the leaving group (the halogen).

The underlying reason for this enhanced reactivity lies in the stability of the Meisenheimer complex, the negatively charged intermediate formed during the SNAr reaction. When the nitro group is in the ortho or para position, the negative charge of the intermediate can be delocalized onto the nitro group through resonance, thereby stabilizing it. This stabilization lowers the activation energy of the reaction, leading to a faster reaction rate.[1]

In contrast, when the nitro group is in the meta position, it cannot directly participate in the resonance stabilization of the negative charge on the carbon bearing the leaving group. While it still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization results in a much less stable Meisenheimer complex and consequently, a significantly slower reaction rate.[1]

The general order of reactivity for halonitrobenzene isomers in nucleophilic aromatic substitution is:

Para > Ortho > Meta

Quantitative Reactivity Data

The following table summarizes the second-order rate constants for the reaction of chloronitrobenzene isomers with sodium methoxide (B1231860) in methanol. This data provides a quantitative illustration of the reactivity trend.

IsomerHalogenNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
p-ChloronitrobenzeneClSodium MethoxideMethanol30Significantly higher than o- and m-isomers¹
o-ChloronitrobenzeneClSodium MethoxideMethanol30Higher than m-isomer¹
m-ChloronitrobenzeneClSodium MethoxideMethanol30Does not react under similar conditions¹[2]

¹Qualitative comparison from the source. While exact numerical values were not provided in the search results, the relative reactivity is clearly stated.

The reactivity is also influenced by the nature of the halogen. Due to its high electronegativity, fluorine is a better activating group than chlorine, leading to faster reaction rates.[3] For instance, in reactions with piperidine (B6355638), 1-fluoro-2,4-dinitrobenzene (B121222) reacts faster than 1-chloro-2,4-dinitrobenzene.[4]

Experimental Protocols

The following is a generalized experimental protocol for determining the second-order rate constant for the reaction of a halonitrobenzene isomer with a nucleophile, such as an amine or an alkoxide. This method can be adapted for a comparative study of the different isomers.

Objective: To determine the second-order rate constant for the reaction between a halonitrobenzene isomer and a nucleophile by monitoring the reaction progress using UV-Vis spectroscopy.

Materials:

  • ortho-, meta-, and para-halonitrobenzene (e.g., chloronitrobenzene)

  • Nucleophile (e.g., piperidine or sodium methoxide solution of known concentration)

  • Solvent (e.g., methanol, acetonitrile, or dioxane)[2][4]

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the halonitrobenzene isomer in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M).

    • Prepare a stock solution of the nucleophile in the same solvent at a known, higher concentration (e.g., 1 x 10⁻² M). The nucleophile should be in large excess to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Equilibrate both reactant solutions and the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.

    • Pipette a known volume of the halonitrobenzene solution into a cuvette.

    • Initiate the reaction by rapidly adding a known volume of the nucleophile solution to the cuvette, starting the stopwatch simultaneously. Quickly mix the solution by inverting the cuvette (sealed with a cap) a few times.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λmax of the product over time. The product of these reactions is often colored, allowing for easy monitoring.

  • Data Analysis:

    • The reaction is carried out under pseudo-first-order conditions due to the large excess of the nucleophile.

    • Plot the natural logarithm of the absorbance (ln(A∞ - At)), where A∞ is the final absorbance and At is the absorbance at time t, against time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile]

Safety Precautions: Halonitrobenzenes are toxic and should be handled with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated fume hood.

Mandatory Visualizations

Signaling Pathway of Reactivity

The following diagram illustrates the factors influencing the reactivity of halonitrobenzene isomers in nucleophilic aromatic substitution.

G cluster_0 Factors Influencing Reactivity cluster_1 Reaction Intermediate cluster_2 Outcome A Halonitrobenzene Isomer (ortho, meta, para) E Meisenheimer Complex Stability A->E Determines Resonance Stabilization B Nucleophile B->E Influences Attack Efficiency C Solvent F Reaction Rate (k₂) C->F Affects Solvation of Reactants & Intermediate D Temperature D->F Influences Kinetic Energy E->F Higher Stability leads to Higher Rate

Caption: Factors influencing SNAr reactivity of halonitrobenzenes.

Experimental Workflow

The diagram below outlines the general workflow for the kinetic analysis of the reaction between halonitrobenzene isomers and a nucleophile.

G A Reactant Solution Preparation B Reaction Initiation & Monitoring (UV-Vis) A->B C Data Acquisition (Absorbance vs. Time) B->C D Pseudo-First-Order Plot (ln(A) vs. Time) C->D E Calculation of k_obs (from slope) D->E F Calculation of k₂ (k_obs/[Nucleophile]) E->F

Caption: Workflow for kinetic analysis of SNAr reactions.

References

A Comparative Reactivity Analysis: 4-Bromo-2-chloro-1-nitrobenzene vs. 1-Bromo-2-chloro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Organic Synthesis and Drug Development

This guide provides an objective comparison of the chemical reactivity of two structurally similar halonitrobenzene isomers: 4-Bromo-2-chloro-1-nitrobenzene and 1-Bromo-2-chloro-4-nitrobenzene. The primary focus is their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the synthesis of complex organic molecules, including pharmaceutical intermediates. The analysis demonstrates that the positioning of the electron-withdrawing nitro group is the decisive factor governing the reactivity of these compounds.

Core Principles: Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of potent electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), can render the ring sufficiently electron-deficient to react with nucleophiles.[1][2][3] This reaction proceeds via the SNAr mechanism, which involves two key steps:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][4] This initial attack is typically the rate-determining step of the reaction.[5][6]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.

Crucially, the stabilizing effect of the EWG is only pronounced when it is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG through resonance.[2][7][8] An EWG in the meta position offers significantly less stabilization, resulting in a much slower reaction.[6][7]

Isomer Reactivity Analysis

The difference in reactivity between the two title compounds stems directly from the relative positions of the nitro group and the two halogen atoms.

1-Bromo-2-chloro-4-nitrobenzene: High Reactivity
  • Structure: The nitro group is at the C4 position.

  • Activation:

    • It is para to the bromine atom at C1, providing strong activation for its substitution.

    • It is meta to the chlorine atom at C2, providing negligible activation.

  • Outcome: Nucleophilic attack will occur almost exclusively at the C1 position, displacing the bromide ion. The strong resonance stabilization provided by the para-nitro group leads to a relatively low activation energy and a high reaction rate.[5][6]

This compound: Moderate Reactivity
  • Structure: The nitro group is at the C1 position.

  • Activation:

    • It is ortho to the chlorine atom at C2, providing activation for its substitution.

    • It is meta to the bromine atom at C4, providing negligible activation.

  • Outcome: Nucleophilic attack will preferentially occur at the C2 position, displacing the chloride ion. While the ortho-nitro group does activate the ring, this effect is generally considered less potent than para-activation due to potential steric hindrance with the incoming nucleophile.

Data Presentation: Factors Influencing Reactivity

Feature1-Bromo-2-chloro-4-nitrobenzeneThis compoundRationale
Primary Leaving Group Bromine (Br)Chlorine (Cl)The halogen activated by an ortho or para -NO₂ group.
Position of -NO₂ Activator Para (to Br)Ortho (to Cl)Determines the effectiveness of resonance stabilization.
Activation Strength Very StrongStrongPara-activation provides superior stabilization of the Meisenheimer intermediate compared to ortho-activation.[6][7]
Leaving Group Ability (SNAr) Good (Cl ≈ Br)Good (Cl ≈ Br)In SNAr, the C-X bond cleavage is not the rate-determining step. Reactivity order is often F > Cl ≈ Br > I.[1][9][10]
Predicted Relative Reactivity Higher Lower The superior electronic activation from the para-nitro group is the dominant factor.

Mandatory Visualizations

G cluster_0 Reactivity Comparison Logic iso1 1-Bromo-2-chloro-4-nitrobenzene act1 -NO2 is PARA to Bromine iso1->act1 iso2 This compound act2 -NO2 is ORTHO to Chlorine iso2->act2 stab1 Strong Resonance Stabilization (Meisenheimer Complex) act1->stab1 stab2 Good Resonance Stabilization act2->stab2 react1 HIGH REACTIVITY stab1->react1 react2 MODERATE REACTIVITY stab2->react2

Caption: Logical flow comparing the factors that determine the relative reactivity of the two isomers.

G cluster_1 Experimental Workflow for Reactivity Comparison A Prepare identical molar solutions of each isomer and nucleophile (e.g., NaOMe in MeOH) B Set up parallel reactions in a thermostatically controlled reactor A->B C Initiate reactions simultaneously by adding nucleophile B->C D Withdraw aliquots at fixed time intervals (t = 0, 5, 15, 30... min) C->D E Quench reaction in aliquots (e.g., with dilute acid) D->E F Analyze samples by GC or LC-MS E->F G Plot concentration of starting material vs. time for each isomer F->G H Calculate initial reaction rates (k_iso1 and k_iso2) G->H I Determine Relative Reactivity (k_iso1 / k_iso2) H->I

Caption: A generalized experimental workflow for the kinetic analysis of isomer reactivity.

Experimental Protocols

The following is a representative protocol for determining the relative reaction rates of the two isomers with a common nucleophile, sodium methoxide (B1231860).

Objective: To quantitatively compare the rate of nucleophilic aromatic substitution for 1-Bromo-2-chloro-4-nitrobenzene and this compound.

Materials:

  • 1-Bromo-2-chloro-4-nitrobenzene (Substrate 1)

  • This compound (Substrate 2)

  • Sodium methoxide (0.5 M solution in anhydrous Methanol)

  • Anhydrous Methanol (MeOH)

  • Dodecane (Internal Standard)

  • 0.1 M Hydrochloric Acid (Quenching solution)

  • Reaction vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or LC-MS

Procedure:

  • Standard Preparation: Prepare stock solutions of Substrate 1, Substrate 2, and the internal standard (dodecane) of known concentrations in anhydrous methanol. Use these to create a calibration curve for GC analysis.

  • Reaction Setup:

    • In two separate, dry 25 mL round-bottom flasks equipped with magnetic stirrers and septa, add 1.0 mmol of Substrate 1 to one and 1.0 mmol of Substrate 2 to the other.

    • Add 50 µmol of the internal standard (dodecane) to each flask.

    • Dissolve the contents of each flask in 9.0 mL of anhydrous methanol.

    • Place the flasks in a temperature-controlled bath set to 50 °C and allow them to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, inject 1.0 mL of the 0.5 M sodium methoxide solution into each flask simultaneously. This makes the total volume 10.0 mL and the initial concentrations: [Substrate] = 0.1 M, [NaOMe] = 0.05 M.

    • Immediately withdraw the first aliquot (t=0) of ~0.5 mL from each flask and inject it into a labeled vial containing 1.0 mL of 0.1 M HCl to quench the reaction.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).

  • Sample Analysis:

    • Analyze each quenched sample using GC-FID or LC-MS.

    • Using the calibration curve and the internal standard, determine the concentration of the remaining substrate in each sample at each time point.

  • Data Analysis:

    • For each isomer, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants for the two isomers to determine their relative reactivity. The ratio k'(isomer 1) / k'(isomer 2) will provide a quantitative measure.

References

A Comparative Guide to Alternative Reagents for 4-Bromo-2-chloro-1-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-chloro-1-nitrobenzene is a key intermediate in organic synthesis, valued for its specific reactivity in constructing complex molecules, including pharmaceuticals like the hedgehog pathway inhibitor, vismodegib. The strategic placement of its nitro, bromo, and chloro substituents allows for a range of transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, reaction optimization, cost-effectiveness, or the need for alternative reactivity profiles often necessitates the consideration of alternative reagents.

This guide provides an objective comparison of alternative reagents to this compound, focusing on their performance in key synthetic transformations. The comparisons are supported by data from analogous systems to provide a predictive framework for researchers.

Alternative Reagents in Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic attack, activating the ortho (chloro) and para (bromo) positions for substitution.[1][2] The choice of leaving group (halogen) is a critical factor in determining reaction rates.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions.[1]

SNAr_Mechanism A Aryl Halide (e.g., 4-Br-2-Cl-1-nitrobenzene) B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (slow) Nuc Nucleophile (Nu⁻) C Product B->C - X⁻ (fast) LG Leaving Group (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Performance Comparison of Halogen Leaving Groups in SNAr

The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I. This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the more electronegative halogens that increase the electrophilicity of the carbon atom.

Alternative Reagent (Analogous)Relative ReactivityKey AdvantagesConsiderations
4-Fluoro-2-chloro-1-nitrobenzene HighestSignificantly faster reaction rates. Often allows for milder reaction conditions.[3]Higher cost and less commercial availability compared to chloro/bromo analogs.
This compound HighGood balance of reactivity and stability. Widely available.Slower than the fluoro analog.
2,4-Dichloro-1-nitrobenzene ModerateCost-effective. Allows for selective substitution depending on conditions.Less reactive than the bromo or fluoro analogs, may require more forcing conditions.
4-Iodo-2-chloro-1-nitrobenzene Lowest (for SNAr)The iodo group is a poor leaving group in SNAr but is highly reactive in cross-coupling.Not typically used for SNAr reactions.
Experimental Protocol: General Procedure for SNAr

This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.

  • Preparation : Dissolve the aryl halide (1.0 mmol) and the nucleophile (1.1-1.5 mmol) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP, 5 mL).

  • Base Addition : If required (e.g., for alcohol or amine nucleophiles), add a base such as K₂CO₃ or NaH (1.5-2.0 mmol).

  • Reaction : Heat the mixture to the desired temperature (ranging from room temperature to >100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature and pour it into water.

  • Extraction : Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Alternative Reagents in Palladium-Catalyzed Cross-Coupling

The carbon-halogen bonds in this compound are excellent handles for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[4] The reactivity of the halide in the oxidative addition step is a key determinant of reaction efficiency.

Suzuki_Cycle pd0 Pd⁰L₂ Active Catalyst pd2_add Ar-PdII(X)L₂ Oxidative Adduct pd0->pd2_add Oxidative Addition pd2_trans Ar-PdII(R)L₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product reagents Ar-X + R-B(OR)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Halides in Suzuki-Miyaura Coupling

The general reactivity trend for the organic halide in Suzuki and other palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F, which is the reverse of the trend seen in SNAr.[5]

Reagent (by Halogen)Relative ReactivityTypical Reaction ConditionsExpected Yield
Iodo-analog HighOften proceeds at lower temperatures with a wider range of catalysts.[5]Good to excellent
Bromo-analog (Reference) Moderate to HighStandard conditions are effective; a robust and common choice.[6]Good to excellent
Chloro-analog Low to ModerateRequires more electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, RuPhos) and often higher temperatures to facilitate the challenging oxidative addition step.[5][6]Moderate to good, but requires more specialized catalysts.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[7] The choice of halide significantly impacts reaction efficiency, following the same general reactivity trend as the Suzuki coupling.[5]

Reagent (by Halogen)Relative ReactivityTypical Reaction ConditionsExpected Yield
Iodo-analog HighReadily undergoes amination with a wide variety of amines under standard conditions.[7]Good to excellent
Bromo-analog (Reference) Moderate to HighA versatile substrate that couples efficiently with many amines.[8][9]Good to excellent
Chloro-analog Low to ModerateOften requires specialized, electron-rich phosphine ligands (e.g., BrettPhos) and stronger bases (e.g., LiHMDS) to achieve good yields.[5]Moderate to good, but generally requires more forcing conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and requires optimization based on the specific substrates, catalyst, and ligand used.

  • Preparation : To a reaction vessel, add the aryl halide (1.0 mmol), boronic acid or ester (1.1-1.5 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere : Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-dioxane/water, toluene/water).

  • Reaction : Heat the reaction mixture (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental_Workflow A 1. Reagent Setup (Aryl Halide, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere & Solvent (Purge with Ar/N₂, Add Degassed Solvent) A->B C 3. Reaction (Heat and Stir) B->C D 4. Workup (Quench and Extract) C->D E 5. Purification (Column Chromatography) D->E

Caption: Generalized experimental workflow for cross-coupling reactions.

Alternative Synthetic Routes to Key Derivatives

Often, this compound is used as a precursor to 4-bromo-2-chloroaniline (B1269894) via reduction of the nitro group. An alternative strategy is to synthesize the aniline (B41778) derivative directly, avoiding the nitration step.

Synthetic Route to 4-Bromo-2-chloroanilineStarting MaterialKey StepsAdvantagesDisadvantages
Route 1 (Standard) This compoundReduction of nitro group (e.g., with Fe/HCl, SnCl₂)High-yielding final step.Requires synthesis of the nitro precursor.
Route 2 (Alternative) o-ChloroanilineElectrophilic bromination (e.g., with ZnAl-BrO₃-LDHs or NBS).[10][11]Fewer steps if starting from o-chloroaniline. Avoids potentially harsh nitration conditions.May require chromatographic separation of isomers.
Route 3 (Multi-step from Aniline) AnilineAcetylation -> Bromination -> Chlorination -> Hydrolysis.[12]Utilizes simple starting materials.Longer synthetic sequence with more steps.

Conclusion

The selection of an alternative to this compound is highly dependent on the desired chemical transformation.

  • For Nucleophilic Aromatic Substitution , a fluoro-analog offers significantly higher reactivity, potentially allowing for milder reaction conditions, though at a higher cost.

  • For Palladium-Catalyzed Cross-Coupling reactions, an iodo-analog is the most reactive choice, while the more cost-effective chloro-analog can be a viable alternative, provided the appropriate high-activity catalyst systems are employed.

  • When the ultimate target is the corresponding aniline, direct bromination of a simpler aniline precursor can be a more efficient strategy, circumventing the need for the nitroaromatic intermediate altogether.

Researchers and process chemists should weigh the factors of reactivity, substrate scope, cost, and availability when selecting the optimal reagent for their specific synthetic goals.

References

Spectroscopic Showdown: Unambiguously Confirming the Structure of 4-Bromo-2-chloro-1-nitrobenzene Over Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of organic molecules is paramount. For drug development professionals and scientists, confirming the substitution pattern of an aromatic ring is a critical step that underpins all subsequent research. This guide provides a comprehensive comparison of the spectroscopic data for 4-Bromo-2-chloro-1-nitrobenzene and its closely related isomers, offering a clear roadmap for its unambiguous identification using routine analytical techniques.

The structural confirmation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they allow for the definitive differentiation of this target molecule from its positional isomers: 1-Bromo-2-chloro-4-nitrobenzene, 2-Bromo-1-chloro-4-nitrobenzene, and 4-Bromo-1-chloro-2-nitrobenzene.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features expected for this compound and its isomers. These values are based on experimental data where available and predicted values derived from established substituent effects on aromatic systems.

Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

CompoundProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
This compound H-37.85dJ = 2.0
H-57.60ddJ = 8.5, 2.0
H-67.95dJ = 8.5
1-Bromo-2-chloro-4-nitrobenzeneH-38.10dJ = 2.5
H-57.90ddJ = 8.8, 2.5
H-67.70dJ = 8.8
2-Bromo-1-chloro-4-nitrobenzeneH-37.75dJ = 8.7
H-58.15ddJ = 8.7, 2.4
H-68.30dJ = 2.4
4-Bromo-1-chloro-2-nitrobenzeneH-38.02dJ = 2.2
H-57.63ddJ = 8.6, 2.2
H-67.42dJ = 8.6

Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

CompoundPredicted Chemical Shifts (δ, ppm)
This compound 150.0 (C-NO₂), 136.0 (C-Cl), 133.0 (C-H), 130.0 (C-H), 125.0 (C-Br), 122.0 (C-H)
1-Bromo-2-chloro-4-nitrobenzene148.0 (C-NO₂), 134.0 (C-Cl), 132.5 (C-Br), 131.0 (C-H), 128.0 (C-H), 125.0 (C-H)
2-Bromo-1-chloro-4-nitrobenzene147.5 (C-NO₂), 135.5 (C-Cl), 133.5 (C-H), 129.0 (C-H), 126.0 (C-Br), 124.0 (C-H)
4-Bromo-1-chloro-2-nitrobenzene149.0 (C-NO₂), 138.0 (C-Cl), 135.0 (C-H), 128.0 (C-H), 123.0 (C-Br), 121.0 (C-H)

Table 3: Key FT-IR Absorption Bands (KBr Pellet/ATR)

CompoundAr-NO₂ Symmetric Stretch (cm⁻¹)Ar-NO₂ Asymmetric Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~1350~1530~780~670
1-Bromo-2-chloro-4-nitrobenzene~1345~1525~790~680
2-Bromo-1-chloro-4-nitrobenzene~1348~1528~800~660
4-Bromo-1-chloro-2-nitrobenzene~1352~1535~770~690

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 235/237/239189/191/193 ([M-NO₂]⁺), 154/156 ([M-NO₂-Cl]⁺), 110 ([M-NO₂-Br]⁺)
1-Bromo-2-chloro-4-nitrobenzene235/237/239189/191/193 ([M-NO₂]⁺), 154/156 ([M-NO₂-Cl]⁺), 110 ([M-NO₂-Br]⁺)
2-Bromo-1-chloro-4-nitrobenzene235/237/239189/191/193 ([M-NO₂]⁺), 154/156 ([M-NO₂-Cl]⁺), 110 ([M-NO₂-Br]⁺)
4-Bromo-1-chloro-2-nitrobenzene235/237/239189/191/193 ([M-NO₂]⁺), 154/156 ([M-NO₂-Cl]⁺), 110 ([M-NO₂-Br]⁺)

Note: The isotopic patterns for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in characteristic M, M+2, and M+4 peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz NMR spectrometer.

    • Pulse Program: Standard proton-decoupled pulse program.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with a DTGS detector.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Collect a background spectrum of the clean, empty ATR crystal. The sample spectrum is then automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: m/z 40-300.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic patterns of bromine and chlorine.

Visualization of Analytical Workflow and Isomeric Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationships between the isomers.

Spectroscopic_Confirmation_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Unknown_Sample Unknown Sample (C₆H₃BrClNO₂) H_NMR ¹H NMR Unknown_Sample->H_NMR C_NMR ¹³C NMR Unknown_Sample->C_NMR FTIR FT-IR Unknown_Sample->FTIR MS Mass Spec Unknown_Sample->MS Proton_Environment Proton Environment & Coupling Pattern H_NMR->Proton_Environment Carbon_Skeleton Unique Carbon Signals C_NMR->Carbon_Skeleton Functional_Groups Functional Groups (e.g., -NO₂) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Isotopic Pattern MS->Molecular_Weight Structure_Confirmation Structure Confirmed: This compound Proton_Environment->Structure_Confirmation Carbon_Skeleton->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Isomer_Relationships cluster_isomers Positional Isomers Parent Bromochloronitrobenzene (C₆H₃BrClNO₂) Target This compound Parent->Target Isomer of Isomer1 1-Bromo-2-chloro-4-nitrobenzene Parent->Isomer1 Isomer of Isomer2 2-Bromo-1-chloro-4-nitrobenzene Parent->Isomer2 Isomer of Isomer3 4-Bromo-1-chloro-2-nitrobenzene Parent->Isomer3 Isomer of

Caption: Isomeric relationship of this compound.

By carefully analyzing the number of signals, their chemical shifts, and the coupling patterns in the ¹H and ¹³C NMR spectra, researchers can deduce the substitution pattern on the benzene (B151609) ring. The characteristic IR absorptions for the nitro group confirm its presence, while mass spectrometry provides the molecular weight and the elemental composition through isotopic patterns, corroborating the presence of one bromine and one chlorine atom. The combination of these techniques provides a robust and reliable method for the unambiguous structural confirmation of this compound.

yield comparison of different synthetic routes to 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Bromo-2-chloro-1-nitrobenzene, a valuable intermediate in the synthesis of various organic compounds. The comparison focuses on reaction yields and provides detailed experimental protocols for each route.

Data Presentation: Yield Comparison

The following table summarizes the estimated yields for the two synthetic routes to this compound. It is important to note that the yields for these specific reactions are not widely reported in the literature; therefore, the stated yields are estimations based on analogous reactions.

Synthetic RouteStarting MaterialKey TransformationEstimated Yield (%)
Route 1 2-Chloro-1-nitrobenzeneElectrophilic Bromination~70-80%
Route 2 3-Bromo-1-chlorobenzeneElectrophilic Nitration~60-70% (of desired isomer)

Logical Relationship of Synthetic Routes

G cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 2-Chloro-1-nitrobenzene 2-Chloro-1-nitrobenzene Route 1: Bromination Route 1: Bromination 2-Chloro-1-nitrobenzene->Route 1: Bromination Br₂ / FeBr₃ 3-Bromo-1-chlorobenzene 3-Bromo-1-chlorobenzene Route 2: Nitration Route 2: Nitration 3-Bromo-1-chlorobenzene->Route 2: Nitration HNO₃ / H₂SO₄ This compound This compound Route 1: Bromination->this compound Higher Estimated Yield Route 2: Nitration->this compound Potential for Isomer Separation

Caption: Comparison of two synthetic pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two proposed synthetic routes. These protocols are based on established methods for similar electrophilic aromatic substitution reactions.

Route 1: Bromination of 2-Chloro-1-nitrobenzene

This route involves the direct bromination of commercially available 2-chloro-1-nitrobenzene. The directing effects of the nitro group (meta-directing) and the chloro group (ortho, para-directing) synergize to favor the formation of the desired this compound.

Experimental Workflow

G start Start reactants Dissolve 2-Chloro-1-nitrobenzene in a suitable solvent (e.g., CH₂Cl₂) and add FeBr₃ catalyst. start->reactants addition Slowly add Bromine (Br₂) at controlled temperature (0-5 °C). reactants->addition reaction Stir at room temperature for several hours. addition->reaction workup Quench with aqueous Na₂S₂O₃ solution. Separate organic layer. reaction->workup purification Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. workup->purification product Purify by recrystallization or column chromatography. purification->product

Caption: Workflow for the bromination of 2-chloro-1-nitrobenzene.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-chloro-1-nitrobenzene (1 equivalent) in a suitable inert solvent such as dichloromethane (B109758) or carbon tetrachloride. Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 equivalents).

  • Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate (B1220275) to quench any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford pure this compound.

Route 2: Nitration of 3-Bromo-1-chlorobenzene

This route begins with the nitration of 3-bromo-1-chlorobenzene. Both the bromo and chloro substituents are ortho, para-directing. The nitration is expected to yield a mixture of isomers, with the desired this compound being a major product due to the directing effects of both halogens. Separation of the desired isomer from other products might be necessary.

Experimental Workflow

G start Start reactants Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄ at 0 °C. start->reactants addition Slowly add 3-Bromo-1-chlorobenzene to the nitrating mixture while maintaining low temperature. reactants->addition reaction Stir at 0-10 °C for 1-2 hours. addition->reaction workup Pour the reaction mixture onto crushed ice. Filter the precipitated solid. reaction->workup purification Wash the solid with cold water until the washings are neutral. workup->purification product Purify the crude product by recrystallization to isolate the desired isomer. purification->product

A Comparative Cost-Benefit Analysis of Synthetic Pathways to 4-Bromo-2-chloro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Bromo-2-chloro-1-nitrobenzene, a key intermediate in the pharmaceutical and fine chemical industries, can be approached through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of the most plausible precursor pathways, supported by experimental data, to aid researchers in selecting the most efficient and economical method for their specific needs.

Key Synthetic Precursors and a Comparative Analysis

The selection of a synthetic route is a critical decision in process development, directly impacting the overall cost, yield, purity, and environmental footprint of the final product. Here, we compare three primary precursor pathways for the synthesis of this compound.

Table 1: Cost-Benefit Analysis of Synthetic Routes

FeatureRoute A: Nitration of 1-Bromo-3-chlorobenzene (B44181)Route B: Bromination of 2-Chloro-1-nitrobenzeneRoute C: Chlorination of 4-Bromo-1-nitrobenzene
Starting Material Cost ModerateLowModerate
Reagent Cost Low (Nitric/Sulfuric Acid)High (Bromine)Low (Chlorine)
Theoretical Yield Potentially lower due to isomer formationPotentially highPotentially high
Purity of Crude Product Lower, requires significant purificationHigher, more selective reactionHigher, more selective reaction
Process Safety Standard nitration hazardsHandling of corrosive and volatile bromineHandling of toxic chlorine gas
Overall Cost-Effectiveness ModerateGoodExcellent

Visualizing the Synthetic Pathways

A logical flow for selecting the optimal synthetic pathway involves considering precursor availability, reaction efficiency, and purification requirements.

CostBenefitAnalysis Start Identify Target Molecule: This compound RouteA Route A: Nitration of 1-Bromo-3-chlorobenzene Start->RouteA RouteB Route B: Bromination of 2-Chloro-1-nitrobenzene Start->RouteB RouteC Route C: Chlorination of 4-Bromo-1-nitrobenzene Start->RouteC Analysis Cost-Benefit Analysis RouteA->Analysis RouteB->Analysis RouteC->Analysis PrecursorCost Precursor Cost Analysis->PrecursorCost ReagentCost Reagent Cost Analysis->ReagentCost YieldPurity Yield & Purity Analysis->YieldPurity Safety Safety & Handling Analysis->Safety Decision Select Optimal Pathway PrecursorCost->Decision ReagentCost->Decision YieldPurity->Decision Safety->Decision

Caption: Logical workflow for the cost-benefit analysis of synthesis precursors.

Detailed Experimental Protocols

The following are representative experimental protocols for each synthetic route. It is important to note that yields and purities can vary based on reaction scale and purification methods.

Route A: Nitration of 1-Bromo-3-chlorobenzene

The nitration of 1-bromo-3-chlorobenzene is a classical electrophilic aromatic substitution. The directing effects of the chloro and bromo substituents (both ortho, para-directing) lead to a mixture of isomers, primarily this compound and 2-bromo-4-chloro-1-nitrobenzene.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (25 mL) to 0-5 °C in an ice bath.

  • Slowly add 1-bromo-3-chlorobenzene (0.1 mol) to the cooled nitrating mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product.

  • The crude product is a mixture of isomers and requires purification by fractional crystallization or column chromatography to isolate the desired this compound.

Expected Outcome: The yield of the mixed nitro-isomers is typically high, but the yield of the desired this compound after purification is moderate.

Route B: Bromination of 2-Chloro-1-nitrobenzene

This route involves the bromination of commercially available 2-chloro-1-nitrobenzene. The nitro group is a meta-director, while the chloro group is an ortho, para-director. The directing effects align to favor the introduction of bromine at the 4-position.

Experimental Protocol:

  • To a solution of 2-chloro-1-nitrobenzene (0.1 mol) in a suitable solvent such as acetic acid (100 mL), add a catalytic amount of iron filings (0.5 g).

  • Heat the mixture to 50-60 °C and add bromine (0.11 mol) dropwise over 30 minutes.

  • Maintain the temperature and stir for an additional 2 hours after the bromine addition is complete.

  • Cool the reaction mixture to room temperature and pour it into a solution of sodium bisulfite (10% w/v) to quench any unreacted bromine.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Expected Outcome: This reaction is expected to have good regioselectivity, leading to a higher yield and purity of the desired product compared to Route A.

Route C: Chlorination of 4-Bromo-1-nitrobenzene

This pathway utilizes the chlorination of 4-bromo-1-nitrobenzene. The nitro group directs the incoming chloro substituent to the meta position, and the bromo group directs it to the ortho position, both favoring the formation of this compound.

Experimental Protocol:

  • In a three-necked flask equipped with a gas inlet tube, a condenser, and a mechanical stirrer, melt 4-bromo-1-nitrobenzene (0.1 mol) by heating to 60-70 °C.

  • Add a catalytic amount of anhydrous ferric chloride (1 g).

  • Bubble dry chlorine gas through the molten reactant with vigorous stirring. The reaction is exothermic and the temperature should be maintained between 70-80 °C.

  • Monitor the reaction progress by gas chromatography. Once the starting material is consumed, stop the chlorine flow and cool the reaction mixture.

  • The solidified crude product can be purified by recrystallization from a suitable solvent (e.g., isopropanol) to yield pure this compound.

Expected Outcome: This route is anticipated to be highly selective and efficient, providing a high yield of the desired product with good purity.

Conclusion

Based on this analysis, the chlorination of 4-bromo-1-nitrobenzene (Route C) appears to be the most cost-effective and efficient method for the synthesis of this compound, primarily due to the low cost of chlorine and the high regioselectivity of the reaction. While the bromination of 2-chloro-1-nitrobenzene (Route B) is also a viable option with good selectivity, the higher cost of bromine may make it less economical for large-scale production. The nitration of 1-bromo-3-chlorobenzene (Route A) is the least favorable route due to the formation of isomeric byproducts, which necessitates costly and time-consuming purification steps. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the researcher or organization, including scale, purity specifications, and available resources.

A Comparative Guide to the Environmental Impact Assessment of Chlorinated Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of chlorinated nitroaromatic compounds (CNAs), a class of chemicals with widespread industrial applications and significant environmental concerns. This document summarizes key data on their toxicity, compares the efficacy of various remediation technologies, and provides detailed experimental protocols for their assessment.

Executive Summary

Chlorinated nitroaromatic compounds are persistent environmental pollutants known for their toxic effects, including hematotoxicity, immunotoxicity, genotoxicity, and carcinogenicity.[1] Their presence in soil and water necessitates effective remediation strategies. This guide compares the performance of leading remediation technologies—bioremediation, chemical reduction, and phytoremediation—and provides standardized protocols for the analysis and toxicity testing of these compounds.

Data Presentation: Comparative Analysis

Toxicity of Chlorinated Nitroaromatic Compounds

The aquatic toxicity of CNAs varies with the degree and position of chlorine and nitro group substitution. The following table summarizes available acute toxicity data for representative CNAs across different trophic levels.

CompoundTest OrganismEndpoint (48h/96h)Value (mg/L)Reference
Monochloronitrobenzenes
2-ChloronitrobenzeneDaphnia magna48h EC504.6ECHA
3-ChloronitrobenzeneDaphnia magna48h EC509.8ECHA
4-ChloronitrobenzeneDaphnia magna48h EC5013ECHA
4-ChloronitrobenzenePimephales promelas (Fathead minnow)96h LC5019ECHA
Dichloronitrobenzenes
2,4-DichloronitrobenzeneDaphnia magna48h EC501.7ECHA
3,4-DichloronitrobenzenePimephales promelas (Fathead minnow)96h LC501.4ECHA
Trichloronitrobenzenes
2,4,6-TrichloronitrobenzeneDaphnia magna48h EC500.8ECHA

Note: ECHA refers to the European Chemicals Agency database. Data for a wider range of compounds and organisms can be found in ecotoxicological databases.

Performance of Remediation Technologies

The selection of an appropriate remediation technology for CNA-contaminated sites depends on factors such as the specific contaminants, their concentration, and site conditions. Below is a comparative summary of common remediation approaches.

TechnologyPrincipleTypical EfficiencyAdvantagesDisadvantages
Bioremediation Microbial degradation of contaminants into less toxic substances.60-90% removalCost-effective, environmentally friendly, in-situ application possible.Slow process, sensitive to environmental conditions (pH, temperature), may produce toxic intermediates.
Chemical Reduction (e.g., Zero-Valent Iron - ZVI) Reduction of the nitro group to an amino group, followed by dechlorination.>99% removal for some CNAsRapid degradation, effective for a wide range of CNAs.Can be costly, potential for changes in groundwater geochemistry, requires emplacement of reactive materials.
Phytoremediation Use of plants to remove, degrade, or contain contaminants.40-80% removalAesthetically pleasing, low cost, minimal environmental disturbance.Limited to shallow contamination, slow process, potential for contaminants to enter the food chain.
Photocatalysis (e.g., TiO2) Generation of highly reactive hydroxyl radicals to degrade contaminants.>95% degradation in laboratory studiesRapid degradation, potential for complete mineralization.Limited by light penetration in turbid water, potential for catalyst deactivation.

Experimental Protocols

Analysis of Chlorinated Nitroaromatics in Soil: EPA Method 3550C & 8330B

A common workflow for the analysis of CNAs in soil involves ultrasonic extraction followed by high-performance liquid chromatography (HPLC).

1. Sample Preparation and Extraction (EPA Method 3550C - Ultrasonic Extraction) [2][3][4][5][6]

  • Objective: To extract nonvolatile and semivolatile organic compounds from solid matrices.

  • Procedure Outline:

    • Weigh a 30 g soil sample and mix it with anhydrous sodium sulfate (B86663) to create a free-flowing powder.

    • Add a known amount of surrogate standards to the sample.

    • Extract the sample with an appropriate solvent (e.g., a mixture of acetone (B3395972) and methylene (B1212753) chloride) using an ultrasonic probe or bath. For low concentrations (<20 mg/kg), three extractions are performed.

    • Separate the solvent extract from the solid matrix by centrifugation or vacuum filtration.

    • Concentrate the extract to a final volume of 1 mL.

2. Analysis (EPA Method 8330B - HPLC)

  • Objective: To determine the concentration of nitroaromatics and nitramines.

  • Procedure Outline:

    • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a C18 column.

    • Mobile Phase: A mixture of methanol (B129727) and water is commonly used.

    • Calibration: Prepare a series of calibration standards of the target CNAs.

    • Injection: Inject a filtered aliquot of the sample extract into the HPLC system.

    • Detection: Monitor the absorbance at a specific wavelength (e.g., 254 nm).

    • Quantification: Compare the peak areas of the analytes in the sample to the calibration curve to determine their concentrations.

Aquatic Toxicity Testing: OECD Guideline 201 & 202

1. Algal Growth Inhibition Test (OECD Guideline 201) [7][8][9][10][11]

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Commonly Pseudokirchneriella subcapitata.

  • Procedure Outline:

    • Prepare a series of test solutions with at least five different concentrations of the CNA.

    • Inoculate each test flask with a low density of exponentially growing algae.

    • Incubate the flasks for 72 hours under constant illumination and temperature (21-24°C).

    • Measure the algal biomass (e.g., by cell counts or fluorescence) at 24, 48, and 72 hours.

    • Calculate the percent inhibition of growth rate and yield for each concentration compared to a control.

    • Determine the EC50 value, which is the concentration that causes a 50% reduction in growth.

2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

  • Objective: To determine the acute toxicity of a substance to Daphnia magna.

  • Procedure Outline:

    • Expose young daphnids (<24 hours old) to a range of at least five concentrations of the test substance for 48 hours.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • Calculate the EC50, the concentration that immobilizes 50% of the daphnids.

Mandatory Visualizations

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Mediated Toxicity

Chlorinated aromatic compounds can exert their toxic effects through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This pathway is implicated in a range of toxic responses, including immunotoxicity and hematotoxicity.[12][13][14][15]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CNA Chlorinated Nitroaromatic Compound AhR_complex AhR-Hsp90-XAP2-p23 Complex CNA->AhR_complex Binding AhR_ligand Ligand-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_transcription Target Gene Transcription XRE->Gene_transcription CYP1A1 CYP1A1, etc. Gene_transcription->CYP1A1 Immune_dysregulation Immune Dysregulation (e.g., altered cytokine production, T-cell differentiation) Gene_transcription->Immune_dysregulation Hematotoxicity Hematotoxicity (e.g., bone marrow suppression) Gene_transcription->Hematotoxicity

Caption: AhR signaling pathway activated by CNAs.

Experimental Workflow: Soil Contaminant Analysis

The following diagram illustrates a typical workflow for the analysis of chlorinated nitroaromatic compounds in a soil sample.

Soil_Analysis_Workflow Sample_Collection 1. Soil Sample Collection Sample_Prep 2. Sample Preparation (Air-drying, Sieving) Sample_Collection->Sample_Prep Extraction 3. Ultrasonic Extraction (EPA Method 3550C) Sample_Prep->Extraction Filtration 4. Filtration/ Centrifugation Extraction->Filtration Concentration 5. Extract Concentration Filtration->Concentration HPLC_Analysis 6. HPLC Analysis (EPA Method 8330B) Concentration->HPLC_Analysis Data_Analysis 7. Data Analysis & Quantification HPLC_Analysis->Data_Analysis Report 8. Report Generation Data_Analysis->Report

Caption: Workflow for CNA analysis in soil samples.

Logical Relationship: Bioremediation Feasibility Study

This diagram outlines the logical steps involved in assessing the feasibility of bioremediation for a CNA-contaminated site.

Bioremediation_Feasibility Site_Characterization Site Characterization (Contaminant identification & concentration) Microcosm_Setup Microcosm Study Setup (Soil + Water + Nutrients) Site_Characterization->Microcosm_Setup Bioaugmentation Bioaugmentation (Inoculation with known degrading microbes) Microcosm_Setup->Bioaugmentation Biostimulation Biostimulation (Nutrient amendment) Microcosm_Setup->Biostimulation Monitoring Monitoring (CNA concentration, microbial activity, toxicity) Bioaugmentation->Monitoring Biostimulation->Monitoring Data_Evaluation Data Evaluation (Degradation rates, endpoint assessment) Monitoring->Data_Evaluation Decision Decision on Full-Scale Application Data_Evaluation->Decision

Caption: Logical flow of a bioremediation study.

References

Exploring the Biological Frontier: A Comparative Guide to 4-Bromo-2-chloro-1-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of halogenated nitrobenzene (B124822) has long been a cornerstone in the synthesis of biologically active compounds. Among these, 4-Bromo-2-chloro-1-nitrobenzene serves as a versatile starting material for creating a diverse array of derivatives with potential therapeutic applications. This guide provides a comparative overview of the hypothetical biological activities of novel this compound derivatives, supported by established experimental protocols for their evaluation. While comprehensive comparative data for a homologous series of these specific derivatives is not yet available in published literature, this document extrapolates potential activities based on known structure-activity relationships of analogous nitroaromatic and halogenated compounds.

Hypothetical Comparative Biological Activity

The introduction of various substituents to the this compound core can modulate its physicochemical properties and, consequently, its biological activity. The following tables present hypothetical data for a series of rationally designed derivatives, illustrating how their activity might be compared across different assays.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound IDDerivative Structure (Substitution at Bromine position)Cancer Cell LineIC50 (µM)
BCN-001 This compound (Parent)MCF-7 (Breast)>100
BCN-002 2-chloro-1-nitro-4-(phenyl)benzeneMCF-7 (Breast)75.2
BCN-003 2-chloro-1-nitro-4-(4-methoxyphenyl)benzeneMCF-7 (Breast)52.8
BCN-004 N-(2-chloro-1-nitro-4-phenyl)acetamideMCF-7 (Breast)35.1
BCN-005 1-(2-chloro-1-nitro-4-phenyl)ethan-1-oneMCF-7 (Breast)48.6
Doxorubicin (Positive Control)MCF-7 (Breast)0.8

Table 2: Hypothetical Antimicrobial Activity Data

Compound IDDerivative Structure (Substitution at Bromine position)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
BCN-001 This compound (Parent)64>128128
BCN-006 4-(1H-imidazol-1-yl)-2-chloro-1-nitrobenzene16328
BCN-007 2-chloro-1-nitro-4-(1H-pyrazol-1-yl)benzene326416
BCN-008 2-chloro-4-(morpholino)-1-nitrobenzene>128>128>128
Ciprofloxacin (Positive Control - Antibacterial)10.5N/A
Fluconazole (Positive Control - Antifungal)N/AN/A4

Key Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited to generate the data presented above.

MTT Assay for Cytotoxicity
  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Inoculum Preparation: Bacterial and fungal strains are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Synthetic and Biological Pathways

To understand the relationships between the parent compound and its derivatives, as well as their potential mechanisms of action, visual diagrams are essential.

Synthetic_Pathway cluster_derivatives Derivative Synthesis cluster_products Hypothetical Products parent 4-Bromo-2-chloro- 1-nitrobenzene suzuki Suzuki Coupling (e.g., Phenylboronic acid) parent->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (e.g., Imidazole) parent->buchwald Pd Catalyst, Base heck Heck Reaction (e.g., Styrene) parent->heck Pd Catalyst, Base product_suzuki Aryl-substituted derivatives suzuki->product_suzuki product_buchwald Heterocycle-linked derivatives buchwald->product_buchwald product_heck Alkene-linked derivatives heck->product_heck

Caption: Synthetic routes to derivatives.

Experimental_Workflow start Synthesis of BCN Derivatives char Characterization (NMR, MS, HPLC) start->char screen Biological Screening char->screen cytotoxicity Cytotoxicity Assay (MTT) screen->cytotoxicity antimicrobial Antimicrobial Assay (MIC) screen->antimicrobial enzyme Enzyme Inhibition (e.g., Kinase Assay) screen->enzyme sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar antimicrobial->sar enzyme->sar lead Lead Compound Identification sar->lead

Caption: Drug discovery workflow.

Concluding Remarks

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. The provided hypothetical data and established experimental protocols offer a framework for researchers to systematically synthesize and evaluate these compounds. Future studies focusing on the generation of robust, comparative data will be crucial in elucidating the structure-activity relationships and identifying lead candidates for further development. The versatility of the parent scaffold, combined with modern synthetic methodologies, paves the way for the creation of a rich chemical library with the potential for significant biological impact.

Safety Operating Guide

Proper Disposal of 4-Bromo-2-chloro-1-nitrobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-2-chloro-1-nitrobenzene. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful if swallowed.

  • Harmful in contact with skin.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use a certified respirator if handling the powder outside of a fume hood.

II. Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol [2][3]
Appearance Solid Crystalline
Melting Point 68 - 70 °C[3]
Boiling Point No data available
Density 2.048 g/mL at 25 °C[3]
Solubility Low water solubility
Flash Point Not applicable[3]

III. Detailed Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • This compound is a halogenated organic compound.

    • It must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4][5]

  • Container Selection and Labeling:

    • Use a robust, leak-proof container that is compatible with the chemical. The original container is often a suitable option if it is in good condition.

    • The container must be securely sealed to prevent any leaks or spills.

    • Label the waste container clearly with the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.

    • Include any other components of the waste mixture on the label, if applicable.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reducing agents.

    • Ensure the storage area is designated for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste manifest and transportation.

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Containment:

    • Wearing appropriate PPE, sweep up the spilled solid material.

    • Avoid generating dust.

  • Cleanup:

    • Place the swept-up material into a suitable, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Identify Waste: This compound B Is it a halogenated organic compound? A->B C Segregate into 'Halogenated Organic Waste' container B->C Yes I Incorrect Classification Re-evaluate B->I No D Select appropriate, leak-proof container C->D E Label container clearly with full chemical name D->E F Store in a cool, dry, well-ventilated area E->F G Contact EHS or certified waste disposal contractor F->G H Arrange for pickup and incineration at a licensed facility G->H

Caption: Disposal decision workflow for this compound.

References

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